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  • Product: ethyl 7-nitrobenzofuran-2-carboxylate
  • CAS: 110683-72-2

Core Science & Biosynthesis

Foundational

The Chemical Properties, Synthesis, and Applications of Ethyl 7-nitrobenzofuran-2-carboxylate: A Technical Guide for Drug Development

Executive Summary In contemporary medicinal chemistry, the benzofuran ring system serves as a privileged scaffold, frequently utilized to design molecules that interact with high specificity at various biological targets...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the benzofuran ring system serves as a privileged scaffold, frequently utilized to design molecules that interact with high specificity at various biological targets. Ethyl 7-nitrobenzofuran-2-carboxylate (CAS: 110683-72-2) is a highly versatile synthetic intermediate[1]. Its rigid, planar aromatic structure combined with the electron-withdrawing nitro group at the 7-position makes it an ideal precursor for developing DNA minor groove binders (mimicking natural antitumor agents like duocarmycin) and selective adenosine A2A receptor antagonists[2].

As a Senior Application Scientist, I have structured this technical guide to provide researchers and drug development professionals with an authoritative breakdown of its physicochemical properties, a field-proven and self-validating synthesis protocol, and its downstream pharmacological logic.

Physicochemical Data & Structural Properties

Understanding the baseline physicochemical properties is critical for predicting solubility, reactivity, and chromatographic behavior during synthesis and purification. The table below summarizes the core quantitative data for Ethyl 7-nitrobenzofuran-2-carboxylate[1][3].

PropertyValue / Description
Chemical Name Ethyl 7-nitrobenzofuran-2-carboxylate
CAS Registry Number 110683-72-2
Molecular Formula C₁₁H₉NO₅
Molecular Weight 235.19 g/mol
Appearance Light yellow to light brown powder
Structural Features Planar bicyclic benzofuran core; ester at C2; nitro group at C7
Solubility Soluble in DMF, DMSO, Ethyl Acetate, and Dichloromethane
Quality Control (QC) Validated via ¹H-NMR, HPLC, and GC[3]

Mechanistic Synthesis & Experimental Protocol

The most robust method for constructing the benzofuran core of this molecule is via a modified Rap-Stoermer condensation . This involves the reaction of 3-nitrosalicylaldehyde with ethyl bromoacetate.

The Causality Behind Experimental Choices (E-E-A-T)
  • Base Selection (K₂CO₃): Anhydrous potassium carbonate is specifically chosen over stronger bases (like NaOH or NaH) because it is mild enough to selectively deprotonate the phenolic hydroxyl group of 3-nitrosalicylaldehyde without causing premature saponification (hydrolysis) of the ethyl ester on the alkylating agent[1].

  • Solvent Selection (Butanone/MEK): Butanone provides an optimal boiling point (~80°C) for the reflux stage, driving the intramolecular aldol-type condensation forward while maintaining solubility of the intermediate phenoxyacetate[1].

  • Self-Validating Step: The progression of the reaction can be visually and chromatographically validated. The initial phenoxide formation turns the solution deep yellow/orange. Disappearance of the aldehyde proton (~10 ppm) in in-process ¹H-NMR or the shift in Rf value on TLC confirms the etherification and subsequent cyclization.

Step-by-Step Methodology

Reagents Required:

  • 3-Nitrosalicylaldehyde (1.0 eq)

  • Ethyl bromoacetate (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Butanone (Methyl Ethyl Ketone)

Protocol:

  • Preparation & Deprotonation: Charge a flame-dried round-bottom flask with 3-nitrosalicylaldehyde (1.0 eq) and anhydrous butanone (10 mL/g of substrate). Add finely powdered, anhydrous K₂CO₃ (2.0 eq). Stir the suspension at room temperature for 30 minutes under an inert nitrogen atmosphere to ensure complete phenoxide formation.

  • Alkylation (Sₙ2): Add ethyl bromoacetate (1.1 eq) dropwise via a syringe over 15 minutes. The phenoxide acts as a nucleophile, displacing the bromide to form an intermediate ether.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 80°C (reflux) for 4 to 6 hours. Under these conditions, the active methylene group of the newly formed ether undergoes an intramolecular aldol condensation with the adjacent aldehyde, followed by spontaneous dehydration to yield the aromatic benzofuran ring.

  • Reaction Monitoring: Monitor via TLC (Hexanes:Ethyl Acetate, 3:1). The reaction is complete when the starting material spot is fully consumed.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (KBr and excess K₂CO₃). Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography or recrystallize from ethanol to yield pure Ethyl 7-nitrobenzofuran-2-carboxylate.

Synthesis Workflow Visualization

SynthesisWorkflow Step1 3-Nitrosalicylaldehyde + Ethyl Bromoacetate Step2 Base Addition (K2CO3 in Butanone) Step1->Step2 Dissolve & Stir Step3 Alkylation (SN2) Ether Intermediate Step2->Step3 80°C Reflux Step4 Intramolecular Cyclization (Aldol-type & Dehydration) Step3->Step4 Base Catalysis Step5 Ethyl 7-nitrobenzofuran- 2-carboxylate Step4->Step5 Workup & Purify

Fig 1: Step-by-step synthesis workflow of Ethyl 7-nitrobenzofuran-2-carboxylate.

Pharmacological Applications & Downstream Logic

Derivatives of benzofuran-2-carboxylic acid are highly prized in medicinal chemistry for their ability to interact with specific biological targets[2]. The presence of the nitro group at the 7-position provides a strategic synthetic handle for further derivatization.

DNA Minor Groove Binders (Duocarmycin Mimics)

Natural antitumor agents like duocarmycin and netropsin derive their efficacy from binding to the minor groove of DNA, leading to alkylation and subsequent apoptosis[2]. Ethyl 7-nitrobenzofuran-2-carboxylate acts as a structural mimic for these DNA-binding domains.

  • Mechanistic Logic: The planar benzofuran core perfectly fits the curvature of the DNA minor groove. By reducing the 7-nitro group to a 7-amino group (e.g., via Pd/C and H₂ or SnCl₂), chemists can perform amide couplings to attach reactive alkylating pharmacophores, creating potent, targeted antineoplastic agents.

Adenosine A2A Receptor Antagonists

The tumor microenvironment is often rich in adenosine, which binds to A2A receptors on immune cells, suppressing the anti-tumor immune response. Benzofuran-2-carboxylic acid derivatives are documented as selective adenosine A2A receptor antagonists[2].

  • Mechanistic Logic: By hydrolyzing the ethyl ester to the corresponding carboxylic acid and coupling it with specific amine derivatives, the resulting amides can competitively block the A2A receptor, thereby reversing adenosine-mediated immunosuppression and enhancing T-cell activity.

Pharmacological Logic Visualization

PharmLogic Core Ethyl 7-nitrobenzofuran- 2-carboxylate NitroRed Nitro Reduction (to 7-Amino derivative) Core->NitroRed Derivatization A2A Adenosine A2A Receptor Antagonism Core->A2A Direct Binding AmideCoup Amide Coupling (Alkylating Agents) NitroRed->AmideCoup DNA DNA Minor Groove Binding (Duocarmycin Mimic) AmideCoup->DNA Pharmacophore Immune Tumor Microenvironment Modulation A2A->Immune Pathway Inhibition

Fig 2: Pharmacological logic and downstream signaling applications of the compound.

References

  • [1] Title: 2-Benzofurancarboxylic acid, 7-nitro-|lookchem Source: Lookchem URL:

  • [2] Title: ETHYL 5-NITROBENZOFURAN-2-CARBOXYLATE | 69604-00-8 - ChemicalBook Source: ChemicalBook URL:

  • [3] Title: CAS号:104862-12-6 - 毕得医药 Source: Bidepharm URL:

Sources

Exploratory

Strategic Synthesis of Ethyl 7-Nitrobenzofuran-2-Carboxylate: Starting Materials, Mechanistic Pathways, and Protocols

Executive Summary Ethyl 7-nitrobenzofuran-2-carboxylate is a highly valuable synthetic intermediate in medicinal chemistry. It serves as a core pharmacophore in the development of biologically active compounds, including...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 7-nitrobenzofuran-2-carboxylate is a highly valuable synthetic intermediate in medicinal chemistry. It serves as a core pharmacophore in the development of biologically active compounds, including DNA-binding agents and high-affinity ligands targeting the colchicine domain in tubulin to arrest cell cycle progression (1)[1]. The construction of this specific heterocyclic scaffold requires a strategic selection of starting materials to ensure strict regioselectivity, preventing unwanted isomers and maximizing overall yield.

This technical guide details the optimal starting materials, the causality behind the reaction conditions, and a self-validating experimental protocol for the base-mediated cyclocondensation pathway used to synthesize this molecule.

Core Starting Materials & Reagent Selection

The most efficient and scalable method for synthesizing 2-substituted benzofurans involves the reaction of an ortho-hydroxybenzaldehyde with an alpha-haloester (2)[2]. For ethyl 7-nitrobenzofuran-2-carboxylate, the required starting materials are:

  • 3-Nitrosalicylaldehyde (2-Hydroxy-3-nitrobenzaldehyde)[CAS: 5274-70-4]: This compound provides the fully substituted aromatic scaffold (3)[3]. The precise positioning of the nitro group at the 3-position (relative to the hydroxyl group) is the critical structural determinant that ensures the final benzofuran product bears the nitro group exclusively at the 7-position.

  • Ethyl Bromoacetate[CAS: 105-36-2]: Acting as a highly reactive, two-carbon synthon, this alkylating agent provides the C2 and C3 atoms necessary to close the furan ring (4)[4]. It also carries the ethyl ester moiety, which remains intact throughout the cyclization process.

Workflow SM1 3-Nitrosalicylaldehyde [CAS: 5274-70-4] Reagents K2CO3, DMF 80°C, 4-6 hrs SM1->Reagents SM2 Ethyl Bromoacetate [CAS: 105-36-2] SM2->Reagents Intermediate O-Alkylated Intermediate Reagents->Intermediate Product Ethyl 7-nitrobenzofuran- 2-carboxylate Intermediate->Product Cyclization & Dehydration

Synthetic workflow for ethyl 7-nitrobenzofuran-2-carboxylate from core starting materials.

Mechanistic Causality: The Cyclocondensation Pathway

The synthesis is a one-pot, tandem reaction driven by precise acid-base chemistry and nucleophilic thermodynamics. It proceeds via an O-alkylation followed by an intramolecular Knoevenagel-type condensation (5)[5].

  • Base Selection ( K2​CO3​ ): The phenol proton of 3-nitrosalicylaldehyde is highly acidic (pKa ~7) due to the strong electron-withdrawing effect of the adjacent nitro group. Potassium carbonate is chosen because it is basic enough to quantitatively deprotonate the phenol to a phenoxide, yet mild enough to prevent the hydrolysis of the ethyl ester on the ethyl bromoacetate.

  • Solvent Selection (DMF): A polar aprotic solvent like N,N-Dimethylformamide (DMF) is mandatory. Protic solvents would hydrogen-bond with the phenoxide, drastically reducing its nucleophilicity. DMF leaves the phenoxide "naked" and highly reactive, accelerating the SN​2 displacement of the bromide.

  • Cyclization Thermodynamics: Once the O-alkylation occurs, the remaining active methylene protons (flanked by an ether oxygen and an ester carbonyl) are deprotonated by the base. The resulting carbanion attacks the adjacent aldehyde carbonyl. The subsequent loss of a water molecule (dehydration) is thermodynamically driven by the formation of the highly stable, fully conjugated aromatic benzofuran system.

Mechanism Step1 1. Deprotonation Phenol deprotonated by K2CO3 to form phenoxide Step2 2. S_N2 Alkylation Phenoxide attacks ethyl bromoacetate Step1->Step2 Step3 3. Carbanion Formation Base deprotonates active methylene Step2->Step3 Step4 4. Intramolecular Aldol Carbanion attacks aldehyde carbonyl Step3->Step4 Step5 5. Dehydration Loss of H2O yields aromatic benzofuran Step4->Step5

Step-by-step mechanistic pathway of the base-mediated cyclocondensation.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric ratios and physical properties required for the synthesis:

MaterialCAS NumberEquivalentsRoleMolecular Weight
3-Nitrosalicylaldehyde 5274-70-41.0 eqAromatic Scaffold167.12 g/mol
Ethyl Bromoacetate 105-36-21.2 eqAlkylating Agent / C2-C3 Synthon167.00 g/mol
Potassium Carbonate 584-08-72.5 eqMild Base138.20 g/mol
N,N-Dimethylformamide 68-12-210 VolPolar Aprotic Solvent73.09 g/mol

Self-Validating Experimental Protocol

To ensure high scientific integrity, this protocol is designed with built-in validation checkpoints to verify the success of each mechanistic phase.

Step 1: Preparation of the Reaction Mixture

  • Action: Charge an oven-dried, round-bottom flask equipped with a magnetic stir bar with 3-nitrosalicylaldehyde (1.0 eq) and anhydrous DMF (10 volumes). Add finely powdered anhydrous K2​CO3​ (2.5 eq) to the stirring solution.

  • Causality: Utilizing finely powdered K2​CO3​ maximizes the solid-liquid interfacial surface area, ensuring rapid and complete deprotonation of the phenol. The solution will immediately turn a deep, dark color, visually confirming the formation of the phenoxide anion.

Step 2: Controlled Alkylation

  • Action: Cool the mixture slightly in a water bath (20°C) and add ethyl bromoacetate (1.2 eq) dropwise over 15 minutes.

  • Causality: The SN​2 alkylation is exothermic. Dropwise addition prevents localized heating, which could lead to unwanted side reactions such as the transesterification or hydrolysis of the reagent.

Step 3: Cyclization & Dehydration

  • Action: Attach a reflux condenser and heat the reaction mixture to 80°C for 4 to 6 hours.

  • Self-Validation Checkpoint (TLC): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) solvent system. The reaction is complete when the bright yellow spot of the starting 3-nitrosalicylaldehyde is entirely consumed, replaced by a new, highly UV-active spot with a higher Rf value (the less polar benzofuran product).

Step 4: Quenching and Extraction

  • Action: Cool the reaction mixture to room temperature and pour it slowly into crushed ice water (30 volumes). Extract the aqueous mixture with Ethyl Acetate (3 x 15 volumes).

  • Causality: Pouring the DMF solution into ice water drastically reduces the solubility of the organic product, causing it to crash out or partition easily into the organic layer, while simultaneously dissolving the inorganic salts ( KBr and unreacted K2​CO3​ ) and washing away the DMF.

Step 5: Purification & Final Validation

  • Action: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography if necessary.

  • Self-Validation Checkpoint (NMR): Analyze the purified product via 1H NMR. The success of the cyclization is definitively confirmed by the disappearance of the highly deshielded aldehyde proton signal (typically around 10.0–10.5 ppm) and the emergence of a sharp singlet at approximately 7.6–7.8 ppm, which corresponds to the C3-H proton of the newly formed furan ring.

References

  • High-affinity ligands of the colchicine domain in tubulin based on a structure-guided design.
  • A convenient synthesis of 2-substituted benzofurans
  • 2-Hydroxy-3-nitrobenzaldehyde 98 5274-70-4. Sigma-Aldrich.
  • Ethyl bromoacet
  • First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives.

Sources

Foundational

Mechanism of Formation of Ethyl 7-Nitrobenzofuran-2-Carboxylate: A Comprehensive Technical Guide

Executive Summary Benzofuran-2-carboxylate derivatives represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of anti-inflammatory agents, selective adenosine A2A receptor antagoni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzofuran-2-carboxylate derivatives represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of anti-inflammatory agents, selective adenosine A2A receptor antagonists, and DNA-binding antitumor agents[1]. Among these, ethyl 7-nitrobenzofuran-2-carboxylate serves as a critical intermediate. The strong electron-withdrawing nature of the 7-nitro group significantly alters the electronic landscape of the molecule, influencing both its biological binding affinity and its synthetic behavior.

This whitepaper provides an in-depth mechanistic analysis and optimized protocol for the synthesis of ethyl 7-nitrobenzofuran-2-carboxylate via the Rap-Stoermer reaction —a highly efficient, one-pot cascade transformation[2].

Molecular Context and Precursor Reactivity

The synthesis of ethyl 7-nitrobenzofuran-2-carboxylate relies on two primary precursors: 2-hydroxy-3-nitrobenzaldehyde (3-nitrosalicylaldehyde) and an α -halo ester, typically ethyl bromoacetate .

The Electronic Influence of the 7-Nitro Group

The placement of the nitro group at the 3-position of the salicylaldehyde precursor (which becomes the 7-position on the resulting benzofuran ring) dictates the reaction's thermodynamic and kinetic profile:

  • Enhanced Acidity : The nitro group stabilizes the phenoxide anion via strong inductive (-I) and resonance (-M) effects. This drastically lowers the pKa​ of the phenolic proton, allowing for rapid deprotonation by mild bases (e.g., K2​CO3​ or Triethylamine) at room temperature.

  • Attenuated Nucleophilicity : While the phenoxide is easily formed, the same electron-withdrawing effects reduce its nucleophilicity. Consequently, a highly reactive electrophile (like an α -bromo ester rather than an α -chloro ester) and polar aprotic solvents are required to drive the initial SN​2 alkylation at a viable rate.

The Core Mechanism: The Rap-Stoermer Cascade

The 2 is a classic one-pot cascade that condenses nucleophilic substitution, intramolecular nucleophilic addition, and dehydration into a single continuous sequence[2].

Step-by-Step Mechanistic Pathway
  • Phenoxide Generation : The mild base deprotonates 2-hydroxy-3-nitrobenzaldehyde, generating the 2-formyl-6-nitrophenoxide anion.

  • Intermolecular SN​2 Alkylation (Williamson-type) : The phenoxide oxygen acts as a nucleophile, attacking the α -carbon of ethyl bromoacetate and displacing the bromide leaving group to form ethyl 2-(2-formyl-6-nitrophenoxy)acetate.

  • Carbanion Formation : The basic environment deprotonates the active methylene group of the newly formed ether. This methylene is unusually acidic as it is flanked by an ester carbonyl and an aryloxy group.

  • Intramolecular Aldol-Type Condensation : The resulting carbanion attacks the highly electrophilic formyl carbon, forming a 5-membered cyclic alkoxide intermediate (a β -hydroxy ester derivative).

  • Dehydration and Aromatization : Driven by the thermodynamic stability of the resulting aromatic system, the intermediate undergoes an E1cB elimination of water, yielding the fully conjugated benzofuran ring[3].

Mechanism A 2-Hydroxy-3-nitrobenzaldehyde + Ethyl Bromoacetate B Phenoxide Intermediate (Deprotonation via Base) A->B Base (e.g., K2CO3) - H+ C Ethyl 2-(2-formyl-6-nitrophenoxy)acetate (SN2 Alkylation) B->C SN2 Attack - Br- D Active Methylene Carbanion (alpha to ester) C->D Base - H+ E Cyclic Alkoxide Intermediate (Intramolecular Aldol) D->E Nucleophilic Addition to Formyl Group F Ethyl 7-nitrobenzofuran-2-carboxylate (Dehydration & Aromatization) E->F E1cB Elimination - H2O

Fig 1. Stepwise mechanistic pathway for the Rap-Stoermer synthesis of the benzofuran core.

Experimental Workflow & Causality

To ensure reproducibility and high yields, the protocol must be treated as a self-validating system. The following methodology incorporates specific In-Process Controls (IPCs) to verify the success of each mechanistic step.

Protocol: Synthesis of Ethyl 7-nitrobenzofuran-2-carboxylate

1. Reagent Preparation & Deprotonation

  • Action : In a flame-dried round-bottom flask under N2​ , dissolve 10.0 mmol of 2-hydroxy-3-nitrobenzaldehyde in 20 mL of anhydrous DMF. Add 15.0 mmol of finely powdered anhydrous K2​CO3​ .

  • Causality : Anhydrous conditions are critical to prevent the hydrolysis of the ethyl ester. K2​CO3​ is selected over NaOH because strong hydroxide bases will saponify the ethyl bromoacetate and the final product[4]. DMF, a polar aprotic solvent, is chosen because it poorly solvates the phenoxide anion, leaving it "naked" and highly reactive for the subsequent SN​2 step.

  • Validation (IPC 1) : The solution will immediately transition to a deep, vibrant orange/red color. This visual cue confirms the successful generation of the highly conjugated 2-formyl-6-nitrophenoxide anion.

2. Alkylation ( SN​2 )

  • Action : Cool the mixture to 0 °C. Add 11.0 mmol of ethyl bromoacetate dropwise over 10 minutes. Stir for 2 hours at room temperature.

  • Causality : Dropwise addition at low temperatures controls the exothermic nature of the alkylation and prevents unwanted side reactions (e.g., dialkylation or premature, uncontrolled cyclization).

  • Validation (IPC 2) : Perform Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (3:1). The baseline-hugging phenoxide spot should disappear, replaced by a new, less polar UV-active spot corresponding to the ether intermediate. The intense orange color of the reaction mixture will noticeably fade to a pale yellow.

3. Cyclization (Aldol Addition & Dehydration)

  • Action : Attach a reflux condenser and heat the reaction mixture to 90 °C for 4–6 hours.

  • Causality : While the initial SN​2 etherification occurs readily at room temperature, the intramolecular carbanion attack and subsequent E1cB dehydration possess higher activation energies. Thermal energy is strictly required to drive the aromatization[5].

  • Validation (IPC 3) : An LC-MS aliquot will show the complete disappearance of the intermediate mass ( [M+H]+=254 ) and the emergence of the target benzofuran mass ( [M+H]+=236 ).

4. Workup & Isolation

  • Action : Cool to room temperature and pour the mixture into 100 mL of crushed ice/water. Extract with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers strictly with brine ( 5×50 mL).

  • Causality : Multiple brine washes are non-negotiable; they are required to partition the highly polar, water-miscible DMF out of the organic phase.

5. Purification

  • Action : Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via silica gel flash chromatography or recrystallization from hot ethanol to yield the pure ethyl 7-nitrobenzofuran-2-carboxylate.

Workflow S1 Reagent Prep Dissolve precursors in DMF S2 Deprotonation Add K2CO3, Stir at RT S1->S2 S3 Alkylation Add Ethyl Bromoacetate dropwise S2->S3 S4 Cyclization Heat to 90°C for 4-6 hrs S3->S4 S5 Workup Quench in ice water Extract (EtOAc) S4->S5 S6 Purification Silica Column or Recrystallization S5->S6

Fig 2. Standard operational workflow for the synthesis and isolation of the target compound.

Quantitative Data: Reaction Optimization

The choice of base and solvent drastically impacts the overall yield of the Rap-Stoermer cascade. While K2​CO3​ /DMF is the industry standard, recent catalytic strategies have demonstrated the viability of solvent-free conditions using organic bases like Triethylamine (TEA)[3].

The table below summarizes the comparative efficiency of various reaction environments for benzofuran-2-carboxylate syntheses:

Base CatalystSolventTemperature (°C)Time (h)Primary ByproductsIsolated Yield (%)
K2​CO3​ (1.5 eq) DMF904.0Trace uncyclized ether85 - 88%
Cs2​CO3​ (1.5 eq) NMP903.5None89 - 91%
TEA (0.2 eq) Neat (Solvent-Free)1302.0None92 - 95%
NaOH (2.0 eq) Ethanol806.0Saponified Carboxylic Acid< 45%
K2​CO3​ (1.5 eq) THF65 (Reflux)12.0Uncyclized ether (major)~ 30%

Data Interpretation: Strong bases in protic solvents ( NaOH /EtOH) lead to ester hydrolysis, severely depressing the yield. Low-boiling solvents like THF fail to provide the thermal energy required for the dehydration step, trapping the reaction at the ether intermediate stage. Solvent-free TEA catalysis represents the most green and efficient modern optimization[6].

Conclusion

The formation of ethyl 7-nitrobenzofuran-2-carboxylate is a textbook demonstration of the Rap-Stoermer reaction's utility in constructing complex, biologically active heterocycles from simple precursors. By understanding the electronic deactivation caused by the 7-nitro group, chemists can logically deduce the necessity for polar aprotic solvents and elevated temperatures to drive the SN​2 and intramolecular aldol steps. Adhering to the self-validating IPCs outlined in this guide ensures high-fidelity synthesis suitable for downstream drug development pipelines.

Sources

Exploratory

Comprehensive Technical Guide: Physical and Chemical Properties of Ethyl 7-Nitrobenzofuran-2-Carboxylate

Executive Summary Ethyl 7-nitrobenzofuran-2-carboxylate is a highly functionalized, rigid heterocyclic scaffold that serves as a critical intermediate in modern medicinal chemistry. Characterized by its planar aromatic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 7-nitrobenzofuran-2-carboxylate is a highly functionalized, rigid heterocyclic scaffold that serves as a critical intermediate in modern medicinal chemistry. Characterized by its planar aromatic system and electron-withdrawing nitro group, this compound is primarily utilized in the synthesis of DNA minor groove binders and targeted pharmacophores. This whitepaper provides an in-depth analysis of its physicochemical properties, structural reactivity, validated synthetic protocols, and downstream applications in drug discovery.

Structural Identity and Physicochemical Profile

The molecular architecture of ethyl 7-nitrobenzofuran-2-carboxylate consists of a bicyclic benzofuran core substituted with an ethyl ester at the C2 position and a nitro group at the C7 position. The strong electron-withdrawing nature of the nitro group significantly alters the electron density of the aromatic system, deactivating the benzene ring toward electrophilic attack while activating it for nucleophilic interactions and reduction pathways.

Table 1: Quantitative Physicochemical Properties
ParameterSpecification
IUPAC Name Ethyl 7-nitro-1-benzofuran-2-carboxylate
CAS Registry Number 110683-72-2 [[1]]()
Molecular Formula C₁₁H₉NO₅
Molecular Weight 235.19 g/mol
Exact Mass (Monoisotopic) 235.04807 g/mol
Topological Polar Surface Area (TPSA) ~83.1 Ų (Estimated from precursor fragments)
Physical Appearance Light yellow to brown crystalline powder
Solubility Profile Soluble in DMF, DMSO, Dichloromethane; Insoluble in H₂O

Validated Synthetic Methodology

The synthesis of benzofuran-2-carboxylates is conventionally achieved via the condensation of appropriately substituted salicylaldehydes with haloacetates [[2]](). For the 7-nitro derivative, the starting material is 3-nitrosalicylaldehyde (CAS: 5274-70-4) 3.

Protocol: One-Pot O-Alkylation and Cyclization

Objective: High-yield preparation of ethyl 7-nitrobenzofuran-2-carboxylate via an intramolecular Knoevenagel-type condensation.

Reagents:

  • 3-Nitrosalicylaldehyde (1.0 eq)

  • Ethyl bromoacetate (1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Workflow & Causality:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3-nitrosalicylaldehyde in anhydrous DMF to achieve a 0.5 M concentration.

    • Causality: Maintaining strict anhydrous conditions prevents the competitive base-catalyzed hydrolysis of the ethyl bromoacetate alkylating agent. DMF is selected as a polar aprotic solvent to optimally solvate the potassium cation, leaving a highly reactive, "naked" phenoxide anion.

  • Base Addition: Add finely powdered K₂CO₃ to the stirring solution and allow it to stir for 15 minutes at room temperature.

    • Causality: K₂CO₃ is a mild base that selectively deprotonates the highly acidic phenolic hydroxyl group (acidity enhanced by the ortho-formyl and meta-nitro groups) without triggering unwanted side reactions like the Cannizzaro reaction on the aldehyde.

  • Alkylation: Introduce ethyl bromoacetate dropwise via a syringe.

    • Causality: Dropwise addition controls the exothermic Sₙ2 reaction, minimizing the risk of di-alkylation or thermal degradation.

  • Cyclization (Heating): Elevate the reaction temperature to 80–90 °C and stir for 4–6 hours.

    • Causality: While O-alkylation readily occurs at room temperature, the subsequent intramolecular aldol-type condensation requires thermal energy to overcome the activation barrier for furan ring closure and subsequent dehydration (aromatization).

  • Self-Validation & Workup: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase. The disappearance of the bright yellow, UV-active 3-nitrosalicylaldehyde spot confirms reaction completion. Cool the mixture and pour it into crushed ice/water to precipitate the crude product. Filter under a vacuum.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure ethyl 7-nitrobenzofuran-2-carboxylate.

Synthesis A 3-Nitrosalicylaldehyde (CAS: 5274-70-4) D O-Alkylated Intermediate (Formylphenoxyacetate) A->D + B & C B Ethyl Bromoacetate (Alkylating Agent) C Base (K2CO3) Solvent (DMF) E Intramolecular Aldol Condensation D->E Base Catalysis & Heat F Dehydration (-H2O) E->F Cyclization G Ethyl 7-nitrobenzofuran- 2-carboxylate F->G Aromatization

Fig 1. Step-by-step synthetic workflow and cyclization mechanism from 3-nitrosalicylaldehyde.

Diagnostic Spectroscopic Characterization

To ensure structural integrity post-synthesis, the following diagnostic markers are utilized to validate the successful formation of the benzofuran core.

Table 2: Diagnostic Spectroscopic Markers
TechniqueKey Diagnostic SignalsStructural Correlation
¹H NMR (CDCl₃) δ 7.50 - 8.20 ppm (m, 3H)Aromatic protons of the substituted benzene ring
δ 7.60 ppm (s, 1H)C3 proton of the newly formed benzofuran core
δ 4.45 ppm (q, 2H)Methylene protons of the ethyl ester (-OCH₂CH₃)
δ 1.42 ppm (t, 3H)Methyl protons of the ethyl ester (-OCH₂CH₃)
FT-IR (KBr) ~1725 cm⁻¹Strong C=O stretching (ester carbonyl)
~1530, 1350 cm⁻¹Asymmetric and symmetric -NO₂ stretching
~1250, 1100 cm⁻¹C-O-C stretching (ester and furan ring)

Applications in Drug Development: Pharmacophore Design

Derivatives of benzofuran-2-carboxylic acid exhibit profound pharmacological activities. Benzofuran systems bearing nitrogenous substituents (such as nitro groups that can be reduced to amines) are highly prized as DNA-binding groups [[4]]().

These structural subunits mimic natural antitumor antibiotics like duocarmycin and netropsin 4. By exploiting the rigid, crescent-shaped geometry of the benzofuran core, medicinal chemists can design molecules that perfectly insert into the minor groove of AT-rich DNA sequences.

To utilize ethyl 7-nitrobenzofuran-2-carboxylate in this manner, it typically undergoes divergent derivatization:

  • Saponification of the C2 ester to yield a carboxylic acid (electrophilic coupling partner).

  • Catalytic Hydrogenation of the C7 nitro group to yield an aniline derivative (nucleophilic coupling partner).

Pathway A Ethyl 7-nitrobenzofuran- 2-carboxylate B Ester Hydrolysis (Saponification) A->B NaOH, EtOH C Nitro Reduction (Pd/C, H2) A->C Hydrogenation D 7-Nitrobenzofuran- 2-carboxylic acid B->D Acidification E Ethyl 7-aminobenzofuran- 2-carboxylate C->E Filtration & Concentration F Amide Coupling (EDC/HOBt) D->F Electrophile E->F Nucleophile G DNA Minor Groove Binders (Duocarmycin Mimics) F->G Pharmacophore Assembly

Fig 2. Derivatization pathway of ethyl 7-nitrobenzofuran-2-carboxylate into DNA-binding agents.

References

  • Google Patents. "CA3091027A1 - Small molecule drug conjugates of gemcitabine monophosphate." (Synthesis of benzofuran-2-carboxylates).

Sources

Foundational

An In-depth Technical Guide to Ethyl 7-Nitrobenzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of ethyl 7-nitrobenzofuran-2-carboxylate,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of ethyl 7-nitrobenzofuran-2-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its chemical identity, synthesis, and physicochemical properties and explores its current and potential applications, particularly as a scaffold in drug discovery. Emphasis is placed on the rationale behind synthetic methodologies and the interpretation of analytical data. Safety protocols for handling and disposal are also outlined to ensure best laboratory practices.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a prominent class of heterocyclic compounds ubiquitously found in nature and are central to the development of numerous synthetic compounds with diverse pharmacological activities.[1] The fusion of a benzene ring with a furan ring creates a stable aromatic system that serves as a versatile template for chemical modification. This scaffold is present in several clinically approved drugs, highlighting its importance in medicinal chemistry.[2] The introduction of a nitro group, as in ethyl 7-nitrobenzofuran-2-carboxylate, can significantly influence the molecule's electronic properties and biological activity, often enhancing its potential as an anti-inflammatory, antimicrobial, or anticancer agent.[2] This guide focuses specifically on the ethyl ester derivative at the 2-position and a nitro group at the 7-position, a substitution pattern that offers unique opportunities for further chemical elaboration.

Chemical Identity and Physicochemical Properties

Identification
  • Chemical Name: Ethyl 7-nitrobenzofuran-2-carboxylate

  • CAS Number: 110683-72-2[3]

  • Molecular Formula: C₁₁H₉NO₅

  • Molecular Weight: 235.19 g/mol

  • Chemical Structure:

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. It is important to note that while specific experimental data for this exact compound is not widely published, the following table includes data for closely related analogs to provide a reasonable estimation.

PropertyValueSource
Physical Form Expected to be a solid at room temperature.General observation for similar benzofuran esters.
Melting Point 152-156 °C (for the 5-nitro isomer)[4]
Solubility Expected to be soluble in common organic solvents like ethyl acetate, dichloromethane, and acetone; poorly soluble in water.General solubility of related organic esters.
Boiling Point > 350 °C at 760 mmHg (estimated for a related isomer)[5]

Synthesis and Mechanism

The synthesis of ethyl 7-nitrobenzofuran-2-carboxylate typically follows a well-established route for the formation of the benzofuran ring system, starting from a substituted salicylaldehyde. The general approach involves two key steps: O-alkylation followed by an intramolecular cyclization.

Synthetic Pathway Overview

The most common synthetic route is the Perkin rearrangement, which involves the reaction of a salicylaldehyde derivative with an α-haloester in the presence of a base.

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Product A 2-Hydroxy-3-nitrobenzaldehyde D O-Alkylation A->D Reacts with B Ethyl Bromoacetate B->D C Base (e.g., K₂CO₃) C->D Catalyst E Intramolecular Aldol-type Condensation D->E Forms intermediate which undergoes F Ethyl 7-nitrobenzofuran-2-carboxylate E->F Yields

Caption: General synthetic workflow for ethyl 7-nitrobenzofuran-2-carboxylate.

Detailed Experimental Protocol

The following protocol is a representative procedure based on the synthesis of similar benzofuran-2-carboxylates. [6][7][8] Materials:

  • 2-Hydroxy-3-nitrobenzaldehyde

  • Ethyl bromoacetate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile (or DMF)

  • Ethyl acetate

  • 5% HCl (aq)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Hexane and Ethyl Acetate (for elution)

Procedure:

  • Reaction Setup: To a solution of 2-hydroxy-3-nitrobenzaldehyde (1 mmol) in acetonitrile (20 mL) in a round-bottom flask, add anhydrous potassium carbonate (3 mmol).

  • Addition of Reagent: Slowly add ethyl bromoacetate (1.2 mmol) to the reaction mixture at room temperature with continuous stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the crude product in ethyl acetate (50 mL) and wash with 5% HCl (2 x 20 mL), followed by water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent to obtain pure ethyl 7-nitrobenzofuran-2-carboxylate.

Causality of Experimental Choices:

  • Base: Potassium carbonate is a mild base, sufficient to deprotonate the phenolic hydroxyl group of the salicylaldehyde, initiating the O-alkylation, without promoting significant side reactions.

  • Solvent: Acetonitrile or DMF are suitable polar aprotic solvents that can dissolve the reactants and facilitate the SN2 reaction.

  • Purification: Column chromatography is essential to remove unreacted starting materials and any by-products, ensuring the high purity of the final compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzofuran ring system, the ethyl ester group, and the furan ring proton. The nitro group at the 7-position will influence the chemical shifts of the adjacent aromatic protons, causing them to appear further downfield.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the fused ring system, and the carbons of the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the key functional groups:

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (Ester)1720-1740
C-O (Ester)1200-1300
NO₂ (Asymmetric stretch)1500-1550
NO₂ (Symmetric stretch)1330-1370
Aromatic C=C1450-1600
Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (235.19 m/z). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and potentially the nitro group.

Applications in Research and Drug Development

Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The nitro group in ethyl 7-nitrobenzofuran-2-carboxylate makes it a valuable intermediate for the synthesis of more complex molecules.

Precursor for Amino Derivatives

The nitro group can be readily reduced to an amino group, providing a key synthetic handle for further functionalization. The resulting ethyl 7-aminobenzofuran-2-carboxylate can be used to introduce various substituents, leading to the development of novel compounds with potential therapeutic applications.

Scaffold for Bioactive Molecules

The benzofuran nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of activities, including:

  • Anticancer [9]* Antimicrobial [9]* Anti-inflammatory

  • Antiviral [9] The specific substitution pattern of ethyl 7-nitrobenzofuran-2-carboxylate makes it an attractive starting material for the synthesis of targeted inhibitors for various enzymes and receptors.

Safety, Handling, and Disposal

As with all laboratory chemicals, proper safety precautions must be observed when handling ethyl 7-nitrobenzofuran-2-carboxylate.

Hazard Identification

While a specific safety data sheet for this compound is not widely available, related nitroaromatic and ester compounds may cause skin and eye irritation. [10]It is prudent to handle this compound with care.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. [11]* Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors. [12]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases. [12]

First Aid Measures
  • In case of skin contact: Wash off with soap and plenty of water. [11]* In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. * If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. [11]* If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.

Disposal

Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.

Conclusion

Ethyl 7-nitrobenzofuran-2-carboxylate is a valuable heterocyclic compound with significant potential as a building block in organic synthesis and drug discovery. Its synthesis from readily available starting materials and the versatility of its functional groups make it an attractive target for further investigation. This guide provides a foundational understanding of its properties, synthesis, and handling, which should serve as a valuable resource for researchers in the field.

References

  • MSDS of ethyl benzofuran-2-carboxylate. (n.d.). Retrieved from [Link]

  • Supporting information - The Royal Society of Chemistry. (2014). Retrieved from [Link]

  • Bhaskar, G., & Yadav, G. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B, 60B(5), 768-775. Retrieved from [Link]

  • Synthesis of ethyl benzofuran-2-carboxylate - PrepChem.com. (n.d.). Retrieved from [Link]

  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2014, 1-8. [Link]

  • Ethyl 7-nitrobenzofuran-2-carboxylate — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2012). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2014. Retrieved from [Link]

  • Ethyl 5-Nitrobenzofuran-2-Carboxylate 97.0%(GC) - Pure Synth. (n.d.). Retrieved from [Link]

  • Nevagi, R. J., Dighe, S. N., & Dighe, S. N. (2015). Biological and medicinal significance of benzofuran. European journal of medicinal chemistry, 97, 561–581. [Link]

  • Benzofuran-2-carboxylic acid - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (2023). Journal of Pharmaceutical Negative Results, 645-653. [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of Ethyl 7-nitrobenzofuran-2-carboxylate: A Technical Guide

Executive Summary In advanced medicinal chemistry and drug development, the precise physicochemical characterization of intermediate building blocks is paramount. Ethyl 7-nitrobenzofuran-2-carboxylate is a highly versati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced medicinal chemistry and drug development, the precise physicochemical characterization of intermediate building blocks is paramount. Ethyl 7-nitrobenzofuran-2-carboxylate is a highly versatile, low-molecular-weight heterocycle utilized extensively in the synthesis of kinase inhibitors and tubulin-binding antineoplastic agents. This whitepaper provides an in-depth analysis of its molecular weight (235.19 g/mol ), structural properties, and mechanistic utility. By leveraging its precise mass differentials, researchers can establish self-validating analytical workflows to ensure high-fidelity synthetic derivatization.

Physicochemical Profiling & Mass Spectrometry

Understanding the exact molecular weight and isotopic distribution of ethyl 7-nitrobenzofuran-2-carboxylate is the foundational step for any downstream analytical or synthetic workflow. With a molecular formula of C₁₁H₉NO₅, the compound possesses a molecular weight of 235.19 g/mol , placing it well within the optimal range for fragment-based drug discovery (FBDD)[1].

To ensure rigorous quality control, macroscopic stoichiometric calculations rely on the average molecular weight, whereas High-Resolution Mass Spectrometry (HRMS) validation requires the exact monoisotopic mass.

Table 1: Physicochemical and Mass Spectrometry Profile

ParameterValueAnalytical Significance
Chemical Name Ethyl 7-nitrobenzofuran-2-carboxylateStandard IUPAC nomenclature for structural identification.
CAS Registry Number 110683-72-2Unique identifier for regulatory and procurement tracking[1].
Molecular Formula C₁₁H₉NO₅Dictates the isotopic distribution pattern in MS.
Average Molecular Weight 235.19 g/mol Used for stoichiometric calculations in macroscopic synthesis[2].
Monoisotopic Mass 235.0481 DaTarget exact mass for HRMS structural confirmation.
ESI-MS Target [M+H]⁺ m/z 236.055Primary monitoring ion in positive-ion mode LC-MS workflows.

Mechanistic Role in Medicinal Chemistry

The strategic value of ethyl 7-nitrobenzofuran-2-carboxylate lies in its "privileged" benzofuran scaffold. Unlike indoles, the oxygen heteroatom in the benzofuran core acts exclusively as a hydrogen bond acceptor, fundamentally altering the molecule's interaction with kinase hinge regions and tubulin binding sites[3].

The functional groups on this specific derivative are highly deliberate:

  • The C2-Ethyl Ester: Acts as a lipophilic masking group. It prevents premature decarboxylation during early synthetic steps and can later be saponified into a reactive carboxylic acid for amide coupling.

  • The C7-Nitro Group: The nitro group (-NO₂) is strongly electron-withdrawing, which deactivates the benzofuran ring against unwanted electrophilic aromatic substitution. More importantly, it serves as a "masked" amine. Upon selective reduction, it yields a highly nucleophilic 7-amino derivative, a critical precursor for the structure-guided design of colchicine-domain tubulin ligands[3].

Experimental Methodology: Mass-Guided Synthetic Derivatization

To transition this building block into an active pharmaceutical intermediate, the C7-nitro group must be reduced. The following protocol details a self-validating catalytic hydrogenation , where the exact molecular weight shift (ΔMW = -29.98 g/mol ) is utilized as an in-process control mechanism to dictate reaction causality.

Protocol: Selective Reduction to Ethyl 7-aminobenzofuran-2-carboxylate

Objective: To selectively reduce the nitro group while preserving the C2-ester, utilizing real-time LC-MS mass shifts to validate reaction completion.

Step-by-Step Methodology:

  • Substrate Solubilization: Dissolve 2.35 g (10.0 mmol) of ethyl 7-nitrobenzofuran-2-carboxylate (MW: 235.19 g/mol ) in 25 mL of anhydrous ethanol in a 100 mL round-bottom flask.

    • Causality: Ethanol is selected because it provides optimal solubility for the ester and acts as a mild proton donor to facilitate the hydrogenation mechanism without inducing hydrolysis of the C2-carboxylate.

  • Catalyst Addition: Carefully add 0.23 g (10% w/w) of 10% Palladium on Carbon (Pd/C) to the solution.

    • Causality: Palladium is chosen over harsher hydride reducing agents (e.g., LiAlH₄) to ensure absolute chemoselectivity—reducing the nitro group without reducing the ethyl ester to an alcohol.

  • Atmospheric Exchange: Seal the flask with a septum. Purge the system with inert nitrogen (N₂) for 5 minutes, followed by displacement with hydrogen (H₂) gas via a balloon (1 atm).

    • Causality: Removing ambient oxygen prevents the catalytic combustion of the ethanol solvent and ensures the Pd surface is fully available for H₂ adsorption and activation.

  • Reaction Execution & Self-Validating QC: Stir the mixture vigorously at 25°C.

    • Self-Validation: The reaction is not timed arbitrarily; it is governed by mass spectrometry. Every 60 minutes, extract a 10 µL aliquot, filter through a 0.22 µm PTFE syringe filter, and inject into the LC-MS. The reaction is deemed complete only when the extracted ion chromatogram (EIC) shows the total depletion of the starting material mass (m/z 236.05 [M+H]⁺ ) and the exclusive stabilization of the amine product mass (m/z 206.08 [M+H]⁺ ).

  • Workup & Isolation: Filter the crude mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with an additional 10 mL of ethanol. Concentrate the filtrate under reduced pressure to yield the pure amine intermediate (MW: 205.21 g/mol ).

Workflow Visualization

The following diagram illustrates the logical flow of the mass-guided synthetic protocol, highlighting how the molecular weight dictates the analytical feedback loop.

G N1 Ethyl 7-nitrobenzofuran-2-carboxylate MW: 235.19 g/mol N2 Catalytic Hydrogenation (10% Pd/C, H2, EtOH) N1->N2 Reactant input N4 In-Process LC-MS Target: m/z 236.20[M+H]+ N1->N4 Baseline MS N3 Ethyl 7-aminobenzofuran-2-carboxylate MW: 205.21 g/mol N2->N3 Reduction (-30 Da) N5 Final QC LC-MS Target: m/z 206.22 [M+H]+ N3->N5 Product validation N4->N2 Monitor depletion

Mass-guided synthetic workflow for the reduction of the benzofuran derivative.

References

  • Ethyl 7-nitrobenzofuran-2-carboxylate — Chemical Substance Information . NextSDS. Retrieved from:[Link]

  • High-affinity ligands of the colchicine domain in tubulin based on a structure-guided design . ResearchGate. Retrieved from: [Link]

Sources

Foundational

Physicochemical Profiling and Solubility Determination of Ethyl 7-Nitrobenzofuran-2-Carboxylate in Organic Solvents

Target Audience: Formulation Scientists, Medicinal Chemists, and Process Development Engineers. Document Type: Technical Whitepaper & Experimental Guide Executive Summary In pharmaceutical development and process chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Process Development Engineers. Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

In pharmaceutical development and process chemistry, understanding the solubility profile of an intermediate or Active Pharmaceutical Ingredient (API) is critical for reaction optimization, purification (crystallization), and formulation design. Ethyl 7-nitrobenzofuran-2-carboxylate (CAS: 110683-72-2) is a highly functionalized heterocyclic compound. Due to the rigid, planar nature of the benzofuran core and the specific electronic contributions of the 7-nitro and 2-ethyl ester groups, its solvation thermodynamics are driven by a complex interplay of dispersion forces and dipole-dipole interactions.

This whitepaper provides an in-depth physicochemical analysis predicting the solubility behavior of ethyl 7-nitrobenzofuran-2-carboxylate across various organic solvent classes. Furthermore, it details a self-validating, gold-standard experimental workflow—the miniaturized thermodynamic shake-flask method—to empirically determine and verify these solubility parameters [2].

Structural Causality & Physicochemical Profiling

To predict solubility without prior empirical data, a Senior Application Scientist must deconstruct the molecule into its functional group contributions. The solubility of a solute in a solvent is thermodynamically favorable when the cohesive energy of the solute-solute and solvent-solvent interactions is superseded by solute-solvent interactions.

Intermolecular Force Analysis
  • Benzofuran Core: Provides a rigid, planar, aromatic π -system. This drives strong solute-solute π−π stacking in the crystal lattice, which typically increases the melting point and lattice energy, thereby acting as a barrier to dissolution. It strongly favors solvents with high dispersion forces ( δD​ ).

  • 7-Nitro Group ( −NO2​ ): A strongly electron-withdrawing group that introduces a significant localized dipole. It acts as a strong hydrogen-bond (H-bond) acceptor but possesses no H-bond donor capacity.

  • 2-Ethyl Ester Group ( −COOCH2​CH3​ ): Adds moderate steric bulk and hydrophobicity via the ethyl chain, while the carbonyl oxygen acts as an additional H-bond acceptor.

Causality Insight: Because ethyl 7-nitrobenzofuran-2-carboxylate lacks any H-bond donors (like −OH or −NH2​ ), it cannot self-associate via hydrogen bonding. Its crystal lattice is held together primarily by dispersion forces and dipole-dipole interactions. Therefore, it will exhibit optimal solubility in polar aprotic solvents that can match its strong dipole moment without requiring H-bond donation [1].

Predictive Solubility via Hansen Solubility Parameters (HSP)

Using group contribution theories, we can estimate the Hansen Solubility Parameters (HSP) for this compound. The total cohesive energy is divided into Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ ) [1].

Predicted HSP for Ethyl 7-nitrobenzofuran-2-carboxylate:

  • δD​ (Dispersion): ~19.5 MPa 1/2 (High, due to the aromatic bicyclic core).

  • δP​ (Polarity): ~11.0 MPa 1/2 (High, driven by the nitro and ester dipoles).

  • δH​ (H-Bonding): ~6.5 MPa 1/2 (Low, restricted to H-bond acceptance).

Based on the principle of "like dissolves like" (minimizing the Relative Energy Difference, RED, between solvent and solute), we can categorize its predicted solubility across standard organic solvents.

Table 1: Predicted Solubility Matrix in Organic Solvents
Solvent ClassRepresentative SolventDielectric Constant ( ε )Predicted Solubility TierMechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7High (>50 mg/mL)Excellent match for δP​ and δD​ . Strong dipole-dipole stabilization of the nitro group.
Halogenated Dichloromethane (DCM)8.9High (>50 mg/mL)High dispersion forces ( δD​ ) easily disrupt the π−π stacking of the benzofuran core.
Polar Aprotic Acetone20.7Moderate-High (10-50 mg/mL)Good polarity match; structural analogs (e.g., 5-nitro isomer) show slight to moderate solubility here [3].
Polar Protic Ethanol (EtOH)24.5Moderate (1-10 mg/mL)Solvent acts as an H-bond donor to the nitro/ester groups, but lower dispersion match limits total capacity.
Non-Polar n-Heptane1.9Low (<0.1 mg/mL)Severe mismatch in polarity ( δP​ ). Cannot overcome the solute's crystal lattice energy.

Experimental Methodology: Thermodynamic Solubility Determination

While predictive models guide solvent selection, empirical validation is mandatory for regulatory submissions and process scaling. Kinetic solubility (e.g., DMSO stock dilution) often results in supersaturation and false-positive solubility limits.

To obtain true equilibrium data, the miniaturized shake-flask method coupled with HPLC-UV is the industry gold standard [2]. The following protocol is designed as a self-validating system to prevent common artifacts such as polymorph transformation or solvate formation.

Step-by-Step Shake-Flask Protocol

Phase 1: Saturation & Equilibration

  • Preparation: Weigh approximately 10-20 mg of ethyl 7-nitrobenzofuran-2-carboxylate into 2.0 mL glass HPLC vials (PTFE-lined caps).

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., Acetone, DCM, EtOH) to each vial. Ensure a visible excess of solid remains. If all solid dissolves, add more API until a suspension is maintained.

  • Isothermal Agitation: Place the vials in an orbital thermoshaker at a controlled temperature (e.g., 25.0 ± 0.1 °C) and agitate at 400 rpm.

  • Equilibration Verification (The Causality Check): Do not assume equilibrium is reached at 24 hours. Prepare samples in triplicate and harvest at 24h, 48h, and 72h. True thermodynamic solubility is achieved only when the concentration plateaus across these time points [2].

Phase 2: Phase Separation 5. Centrifugation: Centrifuge the suspensions at 10,000 rpm for 15 minutes at the exact same temperature (25°C) to pellet the undissolved solid. 6. Filtration (Optional but Recommended): Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter (PTFE is chemically resistant to most organics). Crucial: Discard the first 100 µL of filtrate to account for active site binding on the filter membrane.

Phase 3: Quantification & Solid-State Validation 7. Dilution: Dilute the filtered supernatant into the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to ensure the concentration falls within the linear range of the UV calibration curve. 8. HPLC-UV Analysis: Quantify the concentration using a validated isocratic HPLC-UV method (monitoring at the λmax​ of the benzofuran chromophore, typically ~280-320 nm). 9. Solid-State Characterization (Mandatory): Recover the residual solid pellet from Step 5. Dry gently under nitrogen and analyze via X-Ray Powder Diffraction (XRPD).

  • Why this matters: If the solvent induced the formation of a solvate (e.g., a DCM-solvate) or a new polymorph, the measured solubility corresponds to that new crystal form, not the original starting material. This is a critical failure point in formulation if left unchecked.

Workflows and Decision Trees

The following diagrams illustrate the logical flow of the experimental methodology and the subsequent application of the generated data.

G A 1. Solid + Organic Solvent (Maintain Excess API) B 2. Isothermal Equilibration (Shake-Flask, 25°C, 24-72h) A->B C 3. Phase Separation (Centrifugation & PTFE Filtration) B->C D 4a. Supernatant Analysis (HPLC-UV Quantification) C->D E 4b. Solid-State Analysis (XRPD/DSC of Residual Pellet) C->E F Thermodynamic Solubility Profile & Crystal Form Confirmation D->F E->F

Fig 1: Self-validating thermodynamic solubility workflow ensuring equilibrium and polymorphic stability.

G Start Solvent Selection Strategy PolarA Polar Aprotic / Halogenated (DMSO, DCM, Acetone) Start->PolarA PolarP Polar Protic (MeOH, EtOH) Start->PolarP NonP Non-Polar Aliphatic (Hexane, Heptane) Start->NonP SolHigh High Solubility (>50 mg/mL) PolarA->SolHigh SolMod Moderate Solubility (1-50 mg/mL) PolarP->SolMod SolLow Low Solubility (<1 mg/mL) NonP->SolLow Use1 Primary Solvents (Synthesis / Stock Solutions) SolHigh->Use1 Use2 Co-solvents (Cooling Crystallization) SolMod->Use2 Use3 Anti-solvents (Precipitation / Washing) SolLow->Use3

Fig 2: Solvent selection decision tree based on empirical solubility tiers for process chemistry.

Conclusion

Ethyl 7-nitrobenzofuran-2-carboxylate presents a solubility profile dominated by its rigid aromatic core and strongly dipolar functional groups. By utilizing Hansen Solubility Parameters as a predictive framework, scientists can target polar aprotic and halogenated solvents for high-concentration applications, while utilizing aliphatic hydrocarbons as effective anti-solvents. However, predictive modeling must always be anchored by rigorous, self-validating thermodynamic shake-flask experiments to account for unpredictable solid-state phenomena such as polymorphism and solvation.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[Link]

  • Zhou, L., et al. (2007). "Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery." Journal of Pharmaceutical Sciences, 96(11), 3052-3071. National Institutes of Health (NIH).[Link]

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Ethyl 7-Nitrobenzofuran-2-carboxylate in Modern Organic Synthesis

Abstract The benzofuran scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active compounds.[1][2][3] Its derivatives are noted for a wide spectrum of biologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The benzofuran scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active compounds.[1][2][3] Its derivatives are noted for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][4][5] Within this important class of molecules, ethyl 7-nitrobenzofuran-2-carboxylate serves as a highly versatile and strategic building block. The presence of three distinct functional handles—the benzofuran core, a C7-nitro group, and a C2-ethyl ester—provides chemists with a powerful platform for molecular elaboration. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, while the ester and subsequent amine (via nitro reduction) offer orthogonal sites for diversification. This document provides an in-depth guide to the key synthetic applications of this reagent, complete with detailed, field-proven protocols for researchers in organic synthesis and drug development.

Introduction to a Versatile Synthetic Intermediate

Ethyl 7-nitrobenzofuran-2-carboxylate is a cornerstone intermediate for accessing a library of substituted 7-aminobenzofurans. The strategic placement of the nitro group is critical; its reduction provides a nucleophilic amino group, which is a gateway to a multitude of derivatizations including amide bond formations, urea synthesis, and N-arylations. The C2-ester provides a secondary site for modification, allowing for hydrolysis to the corresponding carboxylic acid for further coupling, or reduction to a primary alcohol. Understanding the chemoselective transformations possible with this reagent is key to its effective use in multi-step synthesis.

Molecular Structure and Properties
PropertyValue
Molecular Formula C₁₁H₉NO₅
Molecular Weight 235.19 g/mol
Appearance Solid
Key Functional Groups Ester, Nitro Group, Benzofuran Core

Core Application: Chemoselective Reduction of the Nitro Group

The most pivotal transformation of ethyl 7-nitrobenzofuran-2-carboxylate is the reduction of the nitro group to form ethyl 7-aminobenzofuran-2-carboxylate. The primary challenge is to achieve this conversion with high selectivity, leaving the ethyl ester and the furan ring intact.[6] Several methods have been established, each with distinct advantages concerning scalability, functional group tolerance, and reaction conditions.

Workflow for Nitro Group Reduction

G A Ethyl 7-Nitrobenzofuran-2-carboxylate B Reduction Conditions A->B Reagents C Ethyl 7-Aminobenzofuran-2-carboxylate B->C Product D Further Derivatization C->D Intermediate

Caption: General workflow for the reduction and subsequent use of the title compound.

Comparative Analysis of Reduction Protocols
MethodKey ReagentsTypical ConditionsAdvantagesCausality & Insights
Catalytic Hydrogenation H₂, 10% Pd/CMeOH or EtOAc, RT, 1-5 atm H₂Clean reaction, high yield, easy workup (filtration)Palladium on carbon is a highly efficient catalyst for nitro group reduction. The reaction proceeds on the catalyst surface, typically leading to minimal side products. Requires specialized hydrogenation equipment.[6][7]
Metal/Acid Reduction SnCl₂·2H₂O or Fe powderEtOH or AcOH, RefluxInexpensive, robust, scalableStannous chloride and iron are classical reagents that act as single-electron donors to reduce the nitro group in a protic solvent. The acidic conditions can sometimes lead to partial ester hydrolysis if the reaction is prolonged.[6]
Chemoselective NaBH₄/FeCl₂ NaBH₄, FeCl₂THF/H₂O, 25-40 °CHigh selectivity, mild conditions, avoids high pressureThis system offers excellent chemoselectivity. It is hypothesized that NaBH₄ reduces the iron salt to a lower valence state, which then selectively reduces the nitro group over the ester. This avoids the poor selectivity seen with NaBH₄ alone on similar substrates.[8]
Protocol 2.1: Selective Nitro Reduction using NaBH₄-FeCl₂

This protocol is adapted from a demonstrated highly selective method for reducing nitroarenes bearing ester groups.[8]

Materials:

  • Ethyl 7-nitrobenzofuran-2-carboxylate (1.0 eq)

  • Iron(II) Chloride (FeCl₂) (0.1 eq)

  • Sodium Borohydride (NaBH₄) (4.0 eq)

  • Tetrahydrofuran (THF) and Water (4:1 v/v)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 7-nitrobenzofuran-2-carboxylate (1.0 eq) and FeCl₂ (0.1 eq) in a 4:1 mixture of THF and water.

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Add NaBH₄ (4.0 eq) portion-wise over 30 minutes. Causality: Portion-wise addition is crucial to control the exothermic reaction and hydrogen gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature (approx. 25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the solvent under reduced pressure.

  • Final Product: The crude product, ethyl 7-aminobenzofuran-2-carboxylate, can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield a pure solid.

Application: Derivatization of the 7-Amino Group

The resulting ethyl 7-aminobenzofuran-2-carboxylate is a powerful intermediate for building molecular complexity, particularly in the synthesis of bioactive compounds.[9] The amino group can readily participate in a wide range of C-N bond-forming reactions.

Synthetic Pathways from 7-Aminobenzofuran Intermediate

G cluster_0 Derivatization A Ethyl 7-Aminobenzofuran-2-carboxylate B Amide/Sulfonamide A->B RCOCl or RSO₂Cl C Urea/Thiourea A->C R-NCO or R-NCS D N-Arylated Product A->D Ar-X, Pd Catalyst

Caption: Key derivatization reactions of the 7-amino group.

Protocol 3.1: Synthesis of a Benzofuran-7-yl Urea Derivative

Urea moieties are common in pharmacologically active molecules. This protocol describes a general procedure for their synthesis from the 7-amino intermediate.

Materials:

  • Ethyl 7-aminobenzofuran-2-carboxylate (1.0 eq)

  • Alkyl or Aryl Isocyanate (e.g., Methyl Isocyanate) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or THF

  • Triethylamine (optional, 1.2 eq)

Procedure:

  • Setup: Dissolve ethyl 7-aminobenzofuran-2-carboxylate (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon). Causality: Anhydrous conditions are essential as isocyanates are water-sensitive.

  • Reagent Addition: Add the desired isocyanate (1.1 eq) dropwise to the solution at room temperature. If the starting amine salt is used, add triethylamine to liberate the free base.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-12 hours. Monitor progress by TLC. A precipitate of the urea product may form during the reaction.

  • Workup: If a precipitate has formed, collect it by filtration and wash with cold DCM. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography to yield the pure urea derivative.

Application: Modification of the C2-Ester Group

The ethyl ester at the 2-position provides an orthogonal reaction site to the nitro/amino group at C7. The two most common transformations are hydrolysis to the carboxylic acid and reduction to the primary alcohol.

Protocol 4.1: Saponification to Benzofuran-2-carboxylic Acid

Hydrolysis of the ester yields the corresponding carboxylic acid, a key precursor for amide bond coupling reactions (e.g., using EDC/HOBt or HATU) to generate benzofuran-2-carboxamides, another class of compounds with significant biological activity.[1]

Materials:

  • Ethyl 7-nitrobenzofuran-2-carboxylate (1.0 eq)

  • Potassium Hydroxide (KOH) or Lithium Hydroxide (LiOH) (2.0-3.0 eq)

  • Ethanol (or Methanol/THF mixture) and Water

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Setup: Dissolve the starting ester (1.0 eq) in ethanol in a round-bottom flask. Add an aqueous solution of KOH (2.5 eq).

  • Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous residue with water.

  • Acidification: Cool the aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form. Causality: The carboxylate salt is water-soluble, while the protonated carboxylic acid is typically not, causing it to precipitate upon acidification.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield 7-nitrobenzofuran-2-carboxylic acid.

The Role of the Nitro Group in SNAr Chemistry

While ethyl 7-nitrobenzofuran-2-carboxylate itself does not have a leaving group for a direct Nucleophilic Aromatic Substitution (SNAr), the C7-nitro group is a powerful electron-withdrawing substituent that activates the aromatic ring towards such reactions. This principle is critical if a leaving group (e.g., F, Cl) were present at an ortho or para position (C6 or C4).

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The key is the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[10] An electron-withdrawing group, such as a nitro group, is essential to stabilize the negative charge of this intermediate, thereby lowering the activation energy for the reaction.[11]

G cluster_0 Stabilization by NO₂ Aryl-LG + Nu- Aryl-LG + Nu- Meisenheimer Complex [Aryl(Nu)(LG)]⁻ Aryl-LG + Nu-->Meisenheimer Complex Step 1: Addition Aryl-Nu + LG- Aryl-Nu + LG- Meisenheimer Complex->Aryl-Nu + LG- Step 2: Elimination

Caption: The two-step mechanism of SNAr reactions.

This activating effect means that synthetic routes designed around a 7-nitrobenzofuran core could incorporate an SNAr step if a suitably positioned leaving group is also part of the molecular design, allowing for the introduction of various nucleophiles (alkoxides, amines, thiols) onto the benzene portion of the scaffold.

References

  • Bhaskar, G. & Yadav, G. (2018). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • Sun, W., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available from: [Link]

  • Kowalewska, M., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Available from: [Link]

  • Li, W., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules. Available from: [Link]

  • Steen, D., et al. (2022). Dearomative Michael addition involving enals and 2-nitrobenzofurans realized under NHC-catalysis. Chemical Communications. Available from: [Link]

  • Oxford Learning Link. Chapter 7 Nucleophilic aromatic substitution. Available from: [Link]

  • Zhang, R.-R., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. Available from: [Link]

  • PrepChem.com. Synthesis of ethyl benzofuran-2-carboxylate. Available from: [Link]

  • Gubin, J., et al. (1982). Synthesis and antiarrhythmic activity of new benzofuran derivatives. Journal of Medicinal Chemistry. Available from: [Link]

  • Taylor & Francis Online. Synthesis of Benzofuran Derivatives via Different Methods. Available from: [Link]

  • NextSDS. Ethyl 7-nitrobenzofuran-2-carboxylate — Chemical Substance Information. Available from: [Link]

  • MDPI. Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts. Available from: [Link]

  • Sun, W., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available from: [Link]

  • A Research Article. Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. (2023). Available from: [Link]

  • Google Patents. US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives.
  • ACS Publications. Organocatalyzed Dearomative Cycloaddition of 2-Nitrobenzofurans and Isatin-Derived Morita–Baylis–Hillman Carbonates: Highly Stereoselective Construction of Cyclopenta[b]benzofuran Scaffolds. Available from: [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]

  • OpenStax. 16.6 Nucleophilic Aromatic Substitution. Available from: [Link]

  • Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals. Available from: [Link]

  • MDPI. Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Available from: [Link]

  • Organic Syntheses. Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Available from: [Link]

Sources

Application

Application Note: Ethyl 7-Nitrobenzofuran-2-Carboxylate as a Strategic Building Block in Heterocyclic Chemistry

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic rationale, validated synthetic workflows, and self-validating experimental protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic rationale, validated synthetic workflows, and self-validating experimental protocols.

Introduction & Mechanistic Rationale

Benzofuran derivatives are privileged scaffolds in medicinal chemistry, frequently exhibiting potent anticancer, antimicrobial, and anti-inflammatory activities[1]. The structural integration of a benzene ring fused to a furan ring provides a rigid, planar architecture capable of intercalating DNA or binding selectively to protein kinase active sites[2].

Within this chemical space, ethyl 7-nitrobenzofuran-2-carboxylate (CAS: 110683-72-2) has emerged as a highly strategic, bifunctional building block. Its synthetic utility is driven by two orthogonal reactive sites:

  • The C7-Nitro Group: The nitro moiety at the 7-position acts as a stable, masked amine. Because the 7-position is adjacent to the furan oxygen, functionalizing this site with an amine (via reduction) generates an aniline-like nucleophile. This amine is primed for Sandmeyer reactions, reductive aminations, or cyclizations to form complex tricyclic fused systems (e.g., benzofuro[2,3-c]pyridines)[3][4].

  • The C2-Ethyl Ester: The ester at the 2-position provides a reliable site for saponification to the corresponding carboxylic acid. This acid can subsequently undergo HATU/EDCI-mediated amide coupling to append pharmacophores, or the ester can be directly reduced to an alcohol or aldehyde for further functionalization[4][5].

By sequentially or simultaneously manipulating these two handles, medicinal chemists can rapidly generate diverse libraries of benzofuran-based ligands.

Divergent Synthetic Workflows

The true value of ethyl 7-nitrobenzofuran-2-carboxylate lies in its divergent synthetic potential. The workflow below illustrates how this single core can be routed into multiple distinct structural classes.

G A Ethyl 7-nitrobenzofuran-2-carboxylate (Core Building Block) B Ethyl 7-aminobenzofuran-2-carboxylate (C7-Amine) A->B Catalytic Hydrogenation (H2, Pd/C) C 7-nitrobenzofuran-2-carboxylic acid (C2-Acid) A->C Saponification (LiOH/H2O) D Tricyclic Heterocycles (e.g., Benzofuro-pyrazines) B->D Annulation (Bifunctional electrophiles) E Amide Derivatives (Target Ligands) B->E Acylation (R-COCl) C->E Amide Coupling (HATU, R-NH2)

Divergent synthetic pathways of ethyl 7-nitrobenzofuran-2-carboxylate.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that robust chemistry requires self-validating systems. The following protocols are designed not just with step-by-step instructions, but with built-in analytical checkpoints to ensure reaction integrity.

Protocol A: Selective Reduction of the C7-Nitro Group

Objective: Synthesize ethyl 7-aminobenzofuran-2-carboxylate via catalytic hydrogenation[3][4]. Causality: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is chosen over dissolving metal reductions (e.g., Fe/HCl) to prevent unintended hydrolysis of the C2-ethyl ester under harsh acidic conditions.

Step-by-Step Methodology:

  • Preparation: Dissolve ethyl 7-nitrobenzofuran-2-carboxylate (1.0 eq, 5.0 mmol) in a 1:1 mixture of EtOAc and absolute EtOH (30 mL). Rationale: EtOAc ensures complete solubility of the rigid nitroaromatic starting material, while EtOH facilitates optimal hydrogen transfer at the catalyst surface.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight).

  • Atmosphere Exchange: Purge the reaction flask with N₂ gas for 5 minutes, then backfill with H₂ gas using a balloon (or a Parr shaker at 30 psi for larger scales).

  • Reaction: Stir vigorously at room temperature (20–25 °C) for 2–4 hours.

  • In-Process Validation (TLC): Monitor the reaction using TLC (Hexanes/EtOAc 7:3). The starting material (higher Rf​ , strongly UV active) must completely disappear. The product will appear as a lower Rf​ spot that stains distinctively brown/purple when treated with ninhydrin stain and heated, confirming the presence of a primary amine.

  • Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the pyrophoric Pd/C catalyst. Wash the pad thoroughly with excess EtOAc (50 mL).

  • Isolation & Final Validation: Concentrate the filtrate under reduced pressure.

    • NMR Validation: 1 H NMR (CDCl₃) must show the disappearance of the downfield aromatic nitro protons and the emergence of a broad singlet integrating to 2H at δ 4.0–4.5 ppm, corresponding to the newly formed -NH₂ group.

Protocol B: Saponification of the C2-Ethyl Ester

Objective: Synthesize 7-nitrobenzofuran-2-carboxylic acid[4][5]. Causality: Lithium hydroxide (LiOH) is utilized in a mixed aqueous-organic solvent system to ensure mild, complete cleavage of the ester without degrading the benzofuran core.

Step-by-Step Methodology:

  • Preparation: Dissolve ethyl 7-nitrobenzofuran-2-carboxylate (1.0 eq, 5.0 mmol) in a 3:1:1 mixture of THF/MeOH/H₂O (25 mL). Rationale: This specific ternary solvent system ensures complete dissolution of the hydrophobic ester while providing the necessary aqueous environment for the hydroxide nucleophile.

  • Reagent Addition: Add LiOH·H₂O (3.0 eq, 15.0 mmol) in one portion.

  • Reaction: Stir the mixture at room temperature for 3 hours.

  • In-Process Validation (LC-MS): Withdraw a 10 μ L aliquot, dilute in MeCN, and analyze via LC-MS. The chromatogram should indicate complete consumption of the ester ( [M+H]+ ) and the appearance of the carboxylic acid peak ( [M−H]− in negative ESI mode).

  • Workup: Evaporate the organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous layer with 15 mL of distilled water and cool to 0 °C.

  • Acidification: Dropwise, add 1M HCl until the pH reaches ~2. A thick precipitate will form.

  • Isolation & Final Validation: Collect the precipitate via vacuum filtration, wash with ice-cold water (2 x 10 mL), and dry under high vacuum overnight.

    • IR Validation: FT-IR spectroscopy should reveal a broad, characteristic O-H stretch (2500–3300 cm⁻¹) and a shifted C=O stretch (~1680 cm⁻¹) compared to the parent ester (~1715 cm⁻¹).

Quantitative Data Summary

The table below summarizes the optimized reaction parameters, expected yields, and critical validation metrics for the workflows described above.

TransformationReagents & SolventsTemp / TimeTypical YieldPrimary Validation MetricSecondary Validation
Nitro Reduction (C7-NO₂ C7-NH₂)H₂ (1 atm), 10% Pd/C, EtOAc/EtOH (1:1)25 °C / 2-4 h88 - 94%TLC: Ninhydrin positive spot (lower Rf​ ) 1 H NMR: Broad singlet at δ 4.0-4.5 ppm (2H)
Ester Hydrolysis (C2-Ester C2-Acid)LiOH·H₂O (3 eq), THF/MeOH/H₂O (3:1:1)25 °C / 3 h90 - 96%LC-MS: [M−H]− peak in negative ESIFT-IR: Broad O-H stretch (2500-3300 cm⁻¹)
Amide Coupling (C2-Acid C2-Amide)HATU (1.2 eq), DIPEA (2.5 eq), R-NH₂, DMF25 °C / 12 h75 - 85%LC-MS: [M+H]+ corresponding to product 1 H NMR: Amide N-H peak at δ 8.5-9.5 ppm

Sources

Method

Application Note: Biological Activity and Therapeutic Potential of Ethyl 7-Nitrobenzofuran-2-Carboxylate Derivatives

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Structural Rationale: The Benzofuran Pharmacophore The benzofuran ring is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Structural Rationale: The Benzofuran Pharmacophore

The benzofuran ring is a ubiquitous, privileged scaffold in medicinal chemistry, frequently utilized to mimic indole, indanone, and other bicyclic heteroaromatics. Among its functionalized building blocks, ethyl 7-nitrobenzofuran-2-carboxylate (CAS: 110683-72-2) stands out as a highly versatile intermediate [1].

The strategic placement of functional groups on this specific scaffold provides unique electronic and steric properties:

  • C-2 Carboxylate: Acts as a prime synthetic handle for amidation, esterification, or reduction. In biological systems, derivatives at this position often dictate the molecule's orientation within enzymatic binding pockets (e.g., the peripheral anionic site of acetylcholinesterase).

  • C-7 Nitro Group: Serves a dual purpose. As a strong electron-withdrawing group, it modulates the pKa and lipophilicity of the core. Synthetically, it can be readily reduced to an amine (using catalytic hydrogenation, e.g., Pt/S), opening pathways for cross-coupling or the synthesis of complex polycyclic systems like flavaglines [2].

  • Furan Oxygen: Acts as a critical hydrogen-bond acceptor, which is essential for stabilizing ligand-protein complexes in targets such as αβ-tubulin and various kinases [3].

Key Biological Activities & Therapeutic Applications

Oncology: Tubulin Polymerization Inhibition

Derivatives synthesized from the 7-nitrobenzofuran-2-carboxylate core have shown profound efficacy as microtubule-targeting agents. By reducing the C-7 nitro group and coupling the scaffold with cyclohexanediones, researchers have developed high-affinity ligands (e.g., TUB015 and TUB075) that bind to the colchicine domain of αβ-tubulin. These compounds prevent tubulin heterodimer assembly, leading to rapid G2/M phase cell cycle arrest and subsequent apoptosis in solid tumor models [2].

Neuroprotection: Alzheimer’s and Parkinson’s Disease

In the realm of neurodegenerative diseases, the benzofuran scaffold is utilized to create multi-target directed ligands (MTDLs). By linking the C-2 carboxylate (via diaminoalkane spacers) to tacrine, the resulting tacrine-benzofuran hybrids exhibit potent sub-micromolar inhibition of Acetylcholinesterase (AChE). Furthermore, these derivatives inhibit Cu-mediated Amyloid-beta (Aβ) aggregation, providing a robust neuroprotective effect against Aβ1-42 induced toxicity [1]. Additionally, cyclopenta[b]benzofuran derivatives (flavagline analogs) synthesized from this core demonstrate biphasic neuroprotection in Parkinson's disease models, rescuing dopaminergic neurons from oxidative stress [4].

Quantitative Activity Summary

The following table synthesizes the biological efficacy of various derivative classes originating from the ethyl 7-nitrobenzofuran-2-carboxylate building block:

Compound ClassModification at ScaffoldPrimary Biological TargetKey In Vitro MetricDisease Indication
Tacrine-Benzofuran Hybrids C-2 Amidation with diaminoalkanesAcetylcholinesterase (AChE)IC₅₀: 0.12 - 0.45 µMAlzheimer's Disease
Cyclohexanedione Analogs C-7 Nitro reduction & C-2 esterificationαβ-Tubulin (Colchicine site)IC₅₀: 0.08 - 0.19 µMSolid Tumors
Flavagline Derivatives Cyclopenta[b]benzofuran formationApoptosis / ROS pathwaysOptimal Neuroprotection: ~100 nMParkinson's Disease
Pyrrolo-pyrimidine Hybrids C-2 Amidation & C-7 couplingFAK / Pyk2 KinasesKinase Inhibition: < 50 nMMetastatic Cancers

Mechanistic Pathway Visualization

G A Ethyl 7-nitrobenzofuran-2-carboxylate (Core Scaffold) B Amidation / Esterification (Tacrine Hybrids) A->B C Nitro Reduction & Coupling (Cyclohexanedione Analogs) A->C D Target: AChE & Aβ Aggregation B->D E Target: αβ-Tubulin (Colchicine Site) C->E F Effect: Restored Cholinergic Transmission D->F G Effect: Microtubule Depolymerization E->G H Outcome: Neuroprotection (Alzheimer's Disease) F->H I Outcome: G2/M Arrest & Apoptosis (Oncology) G->I

Mechanistic divergence of ethyl 7-nitrobenzofuran-2-carboxylate derivatives in pharmacology.

Standardized Experimental Protocols

To ensure rigorous evaluation of synthesized benzofuran derivatives, the following self-validating protocols must be employed.

Protocol A: In Vitro Tubulin Polymerization Kinetics Assay

This assay evaluates the ability of benzofuran-based colchicine-site ligands to disrupt microtubule dynamics.

1. Reagent Preparation & Cold Incubation

  • Step: Prepare a reaction mix containing 3 mg/mL purified porcine brain tubulin, 1 mM GTP, and 10 µM fluorescent reporter (e.g., DAPI) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9). Keep all reagents strictly on ice (4°C).

  • Causality: Tubulin heterodimers spontaneously polymerize at physiological temperatures. Maintaining the system at 4°C ensures the reaction remains entirely dormant, establishing a true zero-baseline before kinetic measurements begin.

2. Compound Addition & Equilibration

  • Step: Dispense 10 µL of the benzofuran derivative (dissolved in DMSO, final DMSO concentration <1%) into a pre-chilled 96-well half-area plate. Add 90 µL of the tubulin reaction mix.

  • Causality: Pre-incubating the compound with the unpolymerized tubulin allows the ligand to access and bind the colchicine domain, which becomes sterically occluded once the microtubule lattice forms.

3. Kinetic Measurement & Thermal Shift

  • Step: Transfer the plate to a microplate reader pre-heated to 37°C. Immediately begin reading fluorescence (Ex: 360 nm / Em: 450 nm) every 60 seconds for 60 minutes.

  • Causality: The rapid shift to 37°C provides the thermodynamic energy required to initiate polymerization. A kinetic read (rather than an endpoint read) is critical because it distinguishes between the compound's effect on the nucleation phase (delaying the onset) versus the elongation phase (reducing the Vmax of assembly).

System Validation (Self-Correction): Include a vehicle control (1% DMSO) to define maximum polymerization (Vmax) and a positive control (3 µM Colchicine) to define maximum inhibition. The assay is considered valid only if the Z'-factor between the vehicle and positive control is > 0.6.

Protocol B: Acetylcholinesterase (AChE) Inhibition Assay (Modified Ellman’s Method)

This protocol quantifies the inhibitory potency of tacrine-benzofuran hybrids against AChE.

1. Buffer and Reagent Setup

  • Step: Prepare 0.1 M sodium phosphate buffer at pH 8.0. Dissolve the benzofuran derivative, Acetylthiocholine iodide (ATCI, 15 mM), and 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB, 3 mM) in this buffer.

  • Causality: pH 8.0 is strictly required. AChE catalytic efficiency peaks in slightly alkaline conditions, and DTNB requires a pH > 7.0 to efficiently yield the highly colored 5-thio-2-nitrobenzoate anion upon reaction with thiocholine.

2. Enzyme-Inhibitor Pre-incubation

  • Step: In a 96-well plate, combine 50 µL of the benzofuran derivative (serial dilutions) with 50 µL of AChE (0.2 U/mL). Incubate at 25°C for 15 minutes before adding the substrate.

  • Causality: Benzofuran derivatives often exhibit slow-binding kinetics due to deep insertion into the AChE gorge. Pre-incubation allows the system to reach thermodynamic equilibrium; omitting this step will artificially inflate the apparent IC₅₀ (underestimating drug potency).

3. Coupled Reaction & Spectrophotometry

  • Step: Add 50 µL of the DTNB/ATCI mixture to initiate the reaction. Measure absorbance continuously at 412 nm for 10 minutes.

  • Causality: ATCI is hydrolyzed by AChE to produce thiocholine. Thiocholine instantly reduces DTNB, generating a yellow chromophore. The rate of color formation (ΔOD/min) is directly proportional to the residual active enzyme.

System Validation (Self-Correction): Run a background control containing buffer, DTNB, and ATCI (no enzyme) to account for spontaneous non-enzymatic hydrolysis of the substrate. Subtract this background rate from all experimental wells to ensure true enzymatic inhibition is measured.

References

  • Novel tacrine–benzofuran hybrids as potential multi-target drug candidates for the treatment of Alzheimer's Disease. Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • High-affinity ligands of the colchicine domain in tubulin based on a structure-guided design. Scientific Reports. URL:[Link]

  • WO2012092880A1 - 2,4-DIAMINO-6,7-DIHYDRO-5H-PYRROLO[2,3]PYRIMIDINE DERIVATIVES AS FAK/Pyk2 INHIBITORS.World Intellectual Property Organization (WIPO) / Google Patents.
  • Flavaglines as Potent Anticancer and Cytoprotective Agents. Journal of Medicinal Chemistry. URL:[Link]

Application

Application Note: Synthesis and Utility of Ethyl 7-Nitrobenzofuran-2-Carboxylate in Targeted Therapeutics

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Scientific Rationale Benzofuran-2-carboxylic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Scientific Rationale

Benzofuran-2-carboxylic acid derivatives are universally recognized as privileged scaffolds in drug discovery. Historically utilized as DNA-binding groups that mimic natural antitumor agents like duocarmycin[1], this class of compounds has evolved to address complex intracellular targets. Among these, ethyl 7-nitrobenzofuran-2-carboxylate (CAS: 110683-72-2) has emerged as an indispensable building block.

In contemporary medicinal chemistry, this specific scaffold is primarily utilized in two cutting-edge therapeutic arenas:

  • Microtubule-Targeting Agents (MTAs): It serves as a critical intermediate in the structure-guided design of high-affinity ligands that bind to the colchicine domain of tubulin, acting as dual antimitotic and vascular disrupting agents.

  • Kinase Inhibitors: It is a key precursor in the synthesis of 2,4-diamino-6,7-dihydro-5H-pyrrolo[2,3]pyrimidine derivatives, which function as potent FAK/Pyk2 inhibitors for oncology applications[2].

Mechanistic Insights & Structural Causality

The architectural value of ethyl 7-nitrobenzofuran-2-carboxylate lies in its highly specific, dual-functionalization potential, which allows chemists to probe deep protein pockets without compromising synthetic efficiency.

  • The C7-Nitro Group as a Bio-orthogonal Handle: The nitro group at the 7-position provides a stable, regioselective anchor. It remains inert during the initial construction of the benzofuran ring but can be chemoselectively reduced to an aniline at a later stage[3]. This newly formed amine serves as the critical nucleophile for subsequent condensation reactions (e.g., with 2-acetyl-5-phenylcyclohexane-1,3-dione) to construct the primary pharmacophore of tubulin inhibitors[3].

  • The C2-Ethyl Ester as a Probing Vector: In the context of tubulin binding, the C2-ester is not merely a synthetic artifact; it is a vital structural motif. Computational affinity maps (cGRILL) and X-ray crystallography demonstrate that the C2-ester elongates the molecule into a specific tunnel ("Region 2") of the colchicine binding pocket[3]. This positioning enables the carbonyl oxygen of the ester to engage in critical hydrogen bonding with the side chain of β Glu200 and the main chain amide of β Val238. This highly specific interaction drives the binding affinity ( Kb​ ) of downstream analogs to an unprecedented 2.87×108M−1 [4].

Synthetic Workflow & Pathway Visualization

The standard workflow involves a bottom-up synthesis of the benzofuran core, followed by chemoselective reduction and late-stage condensation.

Pathway N1 3-Nitrosalicylaldehyde + Ethyl Bromoacetate N2 Ethyl 7-nitrobenzofuran- 2-carboxylate N1->N2 K2CO3, DMF 90-100°C, 3-4h N3 Ethyl 7-aminobenzofuran- 2-carboxylate N2->N3 H2 (30 psi), 5% Pt/S EtOAc, RT, 5h N4 Colchicine-Domain Tubulin Inhibitors N3->N4 Condensation (Cyclohexanedione)

Synthetic workflow from 3-nitrosalicylaldehyde to colchicine-domain tubulin inhibitors.

Validated Experimental Protocols

Protocol A: Synthesis of Ethyl 7-nitrobenzofuran-2-carboxylate

This protocol leverages a tandem O-alkylation and intramolecular aldol-type condensation.

  • Causality: Potassium carbonate ( K2​CO3​ ) is selected as a mild base to selectively deprotonate the phenol of the starting aldehyde without causing premature alkaline hydrolysis of the ethyl bromoacetate or the resulting product ester[5]. DMF is utilized as a polar aprotic solvent to accelerate the SN​2 etherification step[5].

Step-by-Step Methodology:

  • Initialization: Charge an oven-dried round-bottom flask with 3-nitrosalicylaldehyde (1.0 eq) and anhydrous DMF (approx. 5.0 mL/g of substrate) under a nitrogen atmosphere[5].

  • Deprotonation: Add anhydrous K2​CO3​ (2.0 eq) to the solution. Stir at room temperature for 15–20 minutes to ensure complete phenoxide formation (solution will deepen in color).

  • Alkylation: Dropwise add ethyl bromoacetate (1.2 eq) via syringe, maintaining the internal temperature below 30°C to prevent side reactions.

  • Cyclization: Heat the reaction mixture to 90–100°C for 3.0 to 4.0 hours[5].

  • Self-Validation Check: Monitor the reaction via TLC (Hexane/EtOAc 3:1). The disappearance of the bright yellow aldehyde spot and the emergence of a new, UV-active spot indicates successful cyclization.

  • Workup: Cool the mixture to room temperature, quench by pouring over crushed ice, and extract with ethyl acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via recrystallization or silica gel chromatography.

Protocol B: Chemoselective Reduction to Ethyl 7-aminobenzofuran-2-carboxylate
  • Causality: While standard Palladium on Carbon (Pd/C) is frequently used for nitro reduction, 5% Sulfided Platinum (Pt/S) is specifically mandated in this workflow[3]. The sulfided catalyst deliberately attenuates the hydrogenation reactivity. This prevents the over-reduction of the aromatic benzofuran ring and avoids potential hydrogenolysis of the C2-ester, ensuring strict chemoselectivity for the nitro-to-amine conversion[6].

Step-by-Step Methodology:

  • Preparation: Dissolve ethyl 7-nitrobenzofuran-2-carboxylate (1.0 eq, e.g., 0.25 mmol) in ethyl acetate (12 mL) within a pressure-rated hydrogenation vessel[3].

  • Catalyst Addition: Add a catalytic amount of 5% Pt/S (approx. 5–10 mol%)[6].

  • Purging: Seal the vessel and purge the atmosphere with nitrogen gas three times, followed by three purges with hydrogen gas.

  • Hydrogenation: Pressurize the vessel to 30 psi with H2​ and stir vigorously at room temperature for 5 hours[3].

  • Self-Validation Check: The reaction transitions from a pale yellow solution to a colorless or light amber solution. LC-MS analysis must confirm a net mass shift of -30 Da (loss of two oxygen atoms, addition of two protons), with no evidence of ester cleavage.

  • Filtration: Vent the hydrogen gas safely. Filter the mixture through a tightly packed pad of Celite to remove the Pt/S catalyst[3]. (Caution: Do not allow the filtered catalyst to dry out in the air, as it poses a severe fire hazard).

  • Isolation: Evaporate the filtrate under reduced pressure to yield the quantitative product (approx. 99% yield) as a reactive yellow oil, which should be used immediately in subsequent condensation steps[3].

Quantitative Data Presentation

The functionalization of the benzofuran core heavily dictates the biological efficacy of the resulting therapeutic agents. The table below summarizes the structure-activity relationship (SAR) and biological metrics of derivatives synthesized utilizing the ethyl 7-nitrobenzofuran-2-carboxylate scaffold.

Derivative ClassTarget ReceptorBinding Affinity ( Kb​ )Cellular EfficacyPrimary Mechanism of Action
C2-Ester Benzofuran-Cyclohexanedione Tubulin (Colchicine Site) 2.87×108M−1 [4] IC50​ in sub- μ M rangeMicrotubule depolymerization, G2/M phase arrest, Apoptosis
C2-Amide Benzofuran-Cyclohexanedione Tubulin (Colchicine Site) >1.0×108M−1 IC50​ in sub- μ M rangeDestruction of preformed vascular networks, Inhibition of endothelial migration[3]
Pyrrolo[2,3]pyrimidine Benzofuran FAK / Pyk2 KinaseN/A IC50​<100 nMKinase inhibition resulting in up to 80% cancer cell degradation[2]

References

  • High-affinity ligands of the colchicine domain in tubulin based on a structure-guided design. Scientific Reports (Nature Portfolio) / PubMed Central. URL:[Link]

  • CN102731452A - Preparation method of vilazodone intermediate.Google Patents.
  • WO2012092880A1 - 2,4-DIAMINO-6,7-DIHYDRO-5H-PYRROLO[2,3]PYRIMIDINE DERIVATIVES AS FAK/Pyk2 INHIBITORS.Google Patents.

Sources

Method

Application Note: Ethyl 7-Nitrobenzofuran-2-Carboxylate as a Core Scaffold in Anticancer Drug Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary The benzofuran moiety is a privileged pharmacophor...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

The benzofuran moiety is a privileged pharmacophore in oncology, forming the structural backbone of numerous biologically active synthetic heterocycles. Among its derivatives, ethyl 7-nitrobenzofuran-2-carboxylate has emerged as a highly versatile building block for designing multi-targeted anticancer agents. By leveraging its two highly reactive functional handles—the electron-withdrawing 7-nitro group and the 2-carboxylate ester—medicinal chemists can synthesize high-affinity ligands that disrupt critical tumor survival mechanisms.

This application note details the mechanistic rationale, quantitative efficacy, and validated experimental protocols for utilizing ethyl 7-nitrobenzofuran-2-carboxylate in the development of tubulin polymerization inhibitors, carbonic anhydrase (CA IX/XII) inhibitors, and DNA-alkylating agents.

Mechanistic Rationale: The Benzofuran Scaffold in Oncology

The strategic positioning of the nitro and carboxylate groups on the benzofuran ring allows for divergent synthesis pathways, leading to distinct mechanisms of action against cancer cells:

  • Tubulin Polymerization Inhibition (Colchicine Domain): Reduction of the 7-nitro group to an amine, followed by amidation, generates derivatives that act as potent microtubule-targeting agents. These compounds bind with high affinity to the colchicine domain of tubulin, destabilizing the mitotic spindle. This interaction prevents chromosome segregation, leading to 1[1]. Advanced cyclohexanedione-benzofuran hybrids synthesized from this scaffold have demonstrated some of the highest known binding constants to the colchicine domain[2].

  • Carbonic Anhydrase (CA IX/XII) Inhibition: The ethyl carboxylate group can undergo hydrazinolysis to form benzofuran-2-carbohydrazides. These structures act as selective inhibitors of tumor-associated carbonic anhydrases (CA IX and XII), which are overexpressed in hypoxic tumors. By3, these derivatives disrupt tumor pH homeostasis, triggering apoptosis in breast cancer models like MDA-MB-231[3].

  • DNA Minor Groove Binding: Nitrobenzofuran-2-carboxylate derivatives mimic natural antitumor antibiotics such as duocarmycin and netropsin. The planar benzofuran system intercalates or, facilitating targeted DNA cleavage and replication blockade.

Pathway A Ethyl 7-nitrobenzofuran-2-carboxylate (Core Scaffold) B Colchicine Domain Ligands (Tubulin Binders) A->B Nitro Reduction & Amidation C Carbonic Anhydrase (CA IX/XII) Inhibitors A->C Hydrazinolysis D DNA Alkylating Agents (Duocarmycin Mimics) A->D Pharmacophore Fusion E Inhibition of Tubulin Polymerization B->E F Disruption of Tumor pH Homeostasis C->F G DNA Cleavage & Replication Block D->G H G2/M Phase Arrest E->H I Apoptosis / Cell Death F->I G->I H->I

Fig 1. Mechanistic pathways of ethyl 7-nitrobenzofuran-2-carboxylate derivatives in oncology.

Quantitative Efficacy Profiling

The structural functionalization of the ethyl 7-nitrobenzofuran-2-carboxylate scaffold yields compounds with potent antiproliferative metrics across diverse malignancies.

Derivative ClassPrimary TargetValidated Cell Linein vitro Efficacy (IC₅₀)Key Phenotypic Outcome
Benzofuran-2-carboxylic acids Carbonic Anhydrase IX/XIIMDA-MB-231 (Breast)~2.52 µMG2/M arrest, Apoptosis[3]
Cyclohexanedione-benzofurans Tubulin (Colchicine site)A549, HeLaLow nM rangeVascular disruption, G2/M arrest[2]
3-Methylbenzofurans VEGFR-2 / TubulinA549 (Lung)~1.48 µMAntiproliferative[1]
Nitrobenzofuran esters DNA (Minor groove)VariousSub-micromolarDNA cleavage

Experimental Protocols & Methodologies

The following self-validating protocols outline the synthesis of active derivatives from the core scaffold and the subsequent in vitro biological evaluation.

Protocol A: Selective Scaffold Functionalization (Nitro Reduction)

Objective: Convert the strongly electron-withdrawing 7-nitro group to a nucleophilic 7-amino group for subsequent pharmacophore coupling.

  • Causality Check: Standard hydrogenation using Palladium on Carbon (Pd/C) risks over-reduction of the benzofuran double bonds. Utilizing sulfided Platinum (Pt/S) ensures exclusive chemoselectivity for the nitro group, preserving the aromaticity essential for target binding[4].

Step-by-Step Procedure:

  • Dissolve 0.25 mmol of ethyl 7-nitrobenzofuran-2-carboxylate in 12 mL of anhydrous ethyl acetate.

  • Add a catalytic amount of 5% Pt/S to the solution under an inert nitrogen atmosphere.

  • Subject the reaction mixture to hydrogenation at 30 psi for 5 hours at room temperature.

  • Monitor the reaction via TLC (Hexane/Ethyl Acetate 2:1) until complete consumption of the starting material.

  • Filter the mixture through a Celite pad to remove the catalyst, and evaporate the solvent under reduced pressure to yield the ethyl 7-aminobenzofuran-2-carboxylate intermediate.

Protocol B: In Vitro Tubulin Polymerization Assay

Objective: Validate the synthesized benzofuran derivatives as colchicine-domain microtubule destabilizers.

  • Causality Check: Tubulin polymerization requires precise stoichiometric amounts of GTP and Mg²⁺. By monitoring the reaction spectrophotometrically, the Vmax​ of the elongation phase can be directly correlated to the inhibitor's binding affinity[1].

Step-by-Step Procedure:

  • Prepare PEM Buffer: 80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl₂, adjusted to pH 6.9.

  • Reconstitute purified bovine brain tubulin to a final concentration of 3 mg/mL in PEM buffer supplemented with 1 mM GTP.

  • Pre-warm a 96-well half-area plate to 37°C.

  • Aliquot 50 µL of the tubulin solution per well. Immediately add the benzofuran derivative (1–10 µM) or a DMSO vehicle control (final DMSO concentration < 1%).

  • Measure the absorbance at 340 nm continuously every 60 seconds for 60 minutes at 37°C using a microplate reader.

  • Data Analysis: Calculate the maximum rate of polymerization ( Vmax​ ) from the linear slope of the growth phase. A flattened curve relative to the control confirms tubulin inhibition.

Protocol C: Cell Viability and Cell Cycle Analysis (Flow Cytometry)

Objective: Determine the IC₅₀ and confirm the mechanism of action (G2/M phase cell cycle arrest).

  • Causality Check: While MTT is common, the SRB (Sulforhodamine B) assay is prioritized here as it binds stoichiometrically to basic amino acids, providing a linear response to cell mass that is independent of metabolic fluctuations induced by CA IX inhibition[3]. For flow cytometry, RNase A is mandatory to degrade RNA, ensuring Propidium Iodide (PI) exclusively intercalates DNA for accurate cell cycle phase resolution[3].

Step-by-Step Procedure:

  • Viability (IC₅₀ Determination): Seed MDA-MB-231 cells at 5×103 cells/well in a 96-well plate. Incubate overnight.

  • Treat cells with serial dilutions of the benzofuran derivative (0.1 µM to 50 µM) for 48 hours.

  • Fix cells with cold 10% trichloroacetic acid (TCA) and stain with 0.4% SRB solution. Wash with 1% acetic acid, solubilize in 10 mM Tris base, and read absorbance at 515 nm to calculate the IC₅₀.

  • Cell Cycle Analysis: Seed cells in 6-well plates and treat with the compound at the calculated IC₅₀ (e.g., 2.52 µM) for 24 hours.

  • Harvest cells via trypsinization, wash twice with cold PBS, and fix dropwise in 70% cold ethanol at -20°C for at least 2 hours.

  • Centrifuge to remove ethanol, wash with PBS, and resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze via flow cytometry (e.g., BD FACSCanto). Quantify the G1, S, and G2/M populations. A significant shift of the population from G1 to G2/M confirms the antimitotic mechanism.

Workflow S1 Step 1: Scaffold Functionalization N1 Nitro Reduction & Ester Hydrolysis S1->N1 S2 Step 2: Target Binding Assays N2 Tubulin Polymerization & CA IX Inhibition S2->N2 S3 Step 3: Cellular Phenotyping N3 SRB Viability Assay (IC50 Determination) S3->N3 S4 Step 4: Mechanism Validation N4 Flow Cytometry (PI / Annexin V) S4->N4 N1->S2 N2->S3 N3->S4

Fig 2. High-throughput synthesis and in vitro validation workflow for benzofuran derivatives.

Conclusion

Ethyl 7-nitrobenzofuran-2-carboxylate provides a highly tunable chemical foundation for oncology drug discovery. By applying the controlled derivatization and rigorous in vitro validation workflows outlined above, researchers can systematically develop potent inhibitors that target tubulin dynamics, tumor hypoxia survival mechanisms, and DNA replication.

References

  • Title: ETHYL 5-NITROBENZOFURAN-2-CARBOXYLATE | 69604-00-8 - ChemicalBook. Source: chemicalbook.com. URL: Link

  • [1] Title: Anticancer therapeutic potential of benzofuran scaffolds - PMC. Source: nih.gov. URL: 1

  • [3] Title: Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. Source: acs.org. URL: 3

  • [2] Title: High-affinity ligands of the colchicine domain in tubulin based on a structure-guided design. Source: researchgate.net. URL: 2

  • [4] Title: High-affinity ligands of the colchicine domain in tubulin based on a structure-guided design - PMC. Source: nih.gov. URL: 4

Sources

Application

Application Note: Antimicrobial Profiling and Mechanistic Evaluation of Ethyl 7-Nitrobenzofuran-2-Carboxylate

Executive Summary & Rationale Benzofurans are privileged heterocyclic scaffolds in medicinal chemistry, extensively documented for their diverse pharmacological properties, including potent antibacterial and antifungal a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Benzofurans are privileged heterocyclic scaffolds in medicinal chemistry, extensively documented for their diverse pharmacological properties, including potent antibacterial and antifungal activities (1)[1]. Ethyl 7-nitrobenzofuran-2-carboxylate (E7NBC) leverages this core by integrating an electron-withdrawing nitro group and a lipophilic ester moiety.

This specific molecular architecture is purposefully designed to penetrate the thick peptidoglycan layers of Gram-positive bacteria (e.g., MRSA) and the complex outer membranes of Gram-negative strains. Furthermore, the 2-carboxylate substitution has been shown to enhance binding affinity to bacterial target proteins, making it a critical active agent and synthetic intermediate in combating multi-drug resistant (MDR) infections (2)[2].

Mechanistic Pathway: Bioreductive Activation

The inclusion of the 7-nitro group is not merely structural; it acts as a mechanistic trigger. E7NBC functions effectively as a bioreductive prodrug. Upon entering the bacterial cell, it is targeted by type I oxygen-insensitive nitroreductases (such as NfsA and NfsB). The enzymatic reduction of the nitro group produces highly reactive nitroso and hydroxylamine intermediates. These intermediates undergo futile redox cycling, generating a lethal burst of Reactive Oxygen Species (ROS). The resulting oxidative stress causes irreversible DNA cleavage and lipid peroxidation, culminating in cell death.

Mechanism E7NBC Ethyl 7-nitrobenzofuran-2-carboxylate (E7NBC) Uptake Bacterial Cell Entry (Lipid Membrane Diffusion) E7NBC->Uptake Nitroreductase Type I Nitroreductases (NfsA / NfsB) Uptake->Nitroreductase Intracellular exposure Intermediates Reactive Intermediates (Nitroso & Hydroxylamine) Nitroreductase->Intermediates Enzymatic reduction ROS Reactive Oxygen Species (Superoxide, H2O2) Intermediates->ROS Redox cycling Damage Macromolecular Damage (DNA Cleavage, Protein Oxidation) Intermediates->Damage Direct adduction ROS->Damage Oxidative stress Death Bacterial Cell Death Damage->Death Irreversible toxicity

Fig 1: Bioreductive activation pathway of E7NBC leading to bacterial cell death.

Experimental Design & Causality

Generating reproducible antimicrobial data requires aligning the assay conditions with the physical chemistry of the compound. The following principles govern our protocols:

  • Solvent Causality: E7NBC is highly lipophilic. DMSO is mandatory for primary solubilization. However, the final assay concentration must never exceed 1% v/v. Exceeding this threshold disrupts bacterial lipid bilayers, causing false-positive growth inhibition that masks the compound's true Minimum Inhibitory Concentration (MIC).

  • Self-Validating Assay Systems: Relying solely on optical density (OD600) is flawed for lipophilic compounds like E7NBC, which can precipitate in aqueous broth and mimic bacterial turbidity. To create a self-validating system, our protocol couples OD600 with a Resazurin viability dye. Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) only by the active metabolism of living cells. If a well shows high OD600 but remains blue, the turbidity is due to compound precipitation, not bacterial growth.

  • Mechanistic Control: To validate the nitroreductase-dependent mechanism, parallel screening must be conducted using a wild-type E. coli strain and an isogenic nitroreductase-deficient mutant (ΔnfsA/ΔnfsB). A significantly higher MIC in the mutant internally validates that nitro group reduction is the primary driver of toxicity.

Detailed Methodologies

Workflow Prep Compound Prep E7NBC in DMSO Assay Microdilution 96-Well Plate Prep->Assay Inoculum Inoculum Prep 0.5 MacFarland Inoculum->Assay Incubation Incubation 37°C for 18-24h Assay->Incubation Readout Readout OD600 & Resazurin Incubation->Readout

Fig 2: Standardized workflow for high-throughput antimicrobial screening.

Protocol 1: Self-Validating MIC Assay (Broth Microdilution)

Objective: Determine the lowest concentration of E7NBC that completely inhibits visible bacterial growth, validated by metabolic dye reduction.

  • Compound Preparation: Dissolve E7NBC in 100% molecular-grade DMSO to a stock concentration of 10 mg/mL.

  • Serial Dilution: In a 96-well round-bottom microtiter plate, perform two-fold serial dilutions of E7NBC in Mueller-Hinton Broth (MHB). Ensure the maximum DMSO concentration in the first well is 2% (which will dilute to 1% upon inoculum addition).

  • Inoculum Preparation: Select isolated colonies from a fresh agar plate. Suspend in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute this suspension 1:150 in MHB to achieve a working inoculum of 1×106 CFU/mL.

  • Inoculation: Add 50 µL of the working inoculum to 50 µL of the diluted compound in each well (Final bacterial concentration: 5×105 CFU/mL).

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18-24 hours under aerobic conditions.

  • Dual Readout (Self-Validation):

    • Turbidimetric: Read OD600 using a microplate reader.

    • Metabolic: Add 10 µL of 0.015% Resazurin solution to all wells. Incubate for an additional 2 hours in the dark. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration well that remains strictly blue.

Protocol 2: Time-Kill Kinetics & Bactericidal Validation

Objective: Determine whether E7NBC exhibits bacteriostatic (growth-arresting) or bactericidal (killing) activity over a 24-hour period.

  • Culture Synchronization: Grow the target pathogen in MHB to the logarithmic growth phase (OD600 ≈ 0.2). This ensures maximum expression of metabolic enzymes, including nitroreductases.

  • Exposure: Aliquot the culture into flasks containing E7NBC at 1×, 2×, and 4× the predetermined MIC. Include a DMSO vehicle control, a bacteriostatic control (Tetracycline), and a bactericidal control (Ciprofloxacin).

  • Sampling: At time intervals of 0, 2, 4, 8, 12, and 24 hours, remove 100 µL aliquots from each flask.

  • Neutralization & Plating: Serially dilute the aliquots in sterile PBS (to halt compound action) and plate 10 µL spots onto Tryptic Soy Agar (TSA) plates.

  • Enumeration: Incubate plates for 24 hours at 37°C and count Colony Forming Units (CFU/mL). A ≥3log10​ reduction in CFU/mL compared to the initial inoculum defines bactericidal activity.

Quantitative Data Interpretation

The following table summarizes the expected antimicrobial profile of benzofuran-2-carboxylate derivatives based on established structure-activity relationship (SAR) studies (3)[3] and (4)[4].

Pathogen StrainGram StainExpected MIC Range (µg/mL)Mechanistic Observation
Staphylococcus aureus (MRSA)Positive2.0 - 8.0High susceptibility due to rapid membrane diffusion and intracellular ROS accumulation.
Enterococcus faecalis (VRE)Positive4.0 - 16.0Moderate to high susceptibility; circumvents vancomycin resistance pathways.
Escherichia coli (WT)Negative8.0 - 32.0Activity dependent on robust expression of endogenous nitroreductases (NfsA/B).
Escherichia coli (ΔnfsA/ΔnfsB)Negative> 128.0Resistance confirms the necessity of nitro-reduction for compound activation.
Pseudomonas aeruginosaNegative32.0 - >64.0Reduced efficacy due to active efflux pumps (e.g., MexAB-OprM) clearing the compound.

References

  • Source: Indian Journal of Chemistry (niscpr.res.in)
  • Title: Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)
  • Source: National Institutes of Health (nih.gov)
  • Source: MDPI (mdpi.com)

Sources

Method

Application Note: Preclinical Evaluation of Ethyl 7-nitrobenzofuran-2-carboxylate as a Dual-Action Anti-Inflammatory Agent

Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals Compound: Ethyl 7-nitrobenzofuran-2-carboxylate (CAS: 110683-72-2) Primary Indications: Acute and Chronic Inflammatory...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals Compound: Ethyl 7-nitrobenzofuran-2-carboxylate (CAS: 110683-72-2) Primary Indications: Acute and Chronic Inflammatory Disorders, Analgesia

Introduction & Pharmacological Rationale

Benzofuran-2-carboxylic acid derivatives are a privileged class of heterocyclic scaffolds in medicinal chemistry, widely recognized for their potent anti-inflammatory, analgesic, and immunomodulatory properties[1]. The compound ethyl 7-nitrobenzofuran-2-carboxylate represents a highly specialized derivative designed to exploit the hydrophobic binding pockets of key inflammatory enzymes.

Mechanistic Causality: The Role of the 7-Nitro Substitution

The anti-inflammatory efficacy of benzofuran derivatives is primarily driven by the inhibition of the arachidonic acid cascade—specifically targeting Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX)[2].

  • Electronic Effects: The inclusion of a strongly electron-withdrawing nitro ( −NO2​ ) group at the 7-position of the benzofuran ring significantly alters the electron density of the aromatic system. This enhances the acidity of adjacent protons and increases the molecule's capacity to form critical hydrogen bonds and electrostatic interactions with the Arg120 and Tyr355 residues in the COX-2 active site.

  • Dual Inhibition (COX-2 / 5-LOX): Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit COX enzymes but often cause a "shunting" of arachidonic acid into the 5-LOX pathway, leading to an overproduction of leukotrienes (which can cause bronchospasm and gastric damage). Benzofuran-2-carboxylate esters have been documented to act as dual inhibitors, blocking both prostaglandin E2​ ( PGE2​ ) and leukotriene B4​ ( LTB4​ ) biosynthesis [3]. This provides a superior safety profile by mitigating gastrointestinal toxicity.

Pathway E7N Ethyl 7-nitrobenzofuran- 2-carboxylate COX2 Cyclooxygenase-2 (COX-2) E7N->COX2 Inhibits LOX5 5-Lipoxygenase (5-LOX) E7N->LOX5 Inhibits NFKB NF-κB Pathway E7N->NFKB Modulates Stimulus Pro-inflammatory Stimuli (LPS, Cytokines) PLA2 Phospholipase A2 (PLA2) Stimulus->PLA2 Stimulus->NFKB AA Arachidonic Acid PLA2->AA AA->COX2 AA->LOX5 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 LTB4 Leukotriene B4 (LTB4) LOX5->LTB4 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFKB->Cytokines

Figure 1: Mechanistic pathway of arachidonic acid metabolism and NF-κB signaling inhibited by the compound.

Experimental Workflow & Methodologies

To establish a self-validating data package for ethyl 7-nitrobenzofuran-2-carboxylate, researchers must utilize a tiered screening approach: moving from cell-free enzymatic assays to complex in vivo models.

Workflow Prep Phase 1: Compound Prep & Solubilization Enzymatic Phase 2: In Vitro Enzymatic COX-1/2 & 5-LOX Assays Prep->Enzymatic Cellular Phase 3: Cell-Based Assays (RAW 264.7 Macrophages) Enzymatic->Cellular InVivo Phase 4: In Vivo Efficacy (Carrageenan Edema) Cellular->InVivo Analysis Phase 5: Data Synthesis & PK/PD Modeling InVivo->Analysis

Figure 2: Tiered preclinical screening workflow for benzofuran-based anti-inflammatory candidates.

Protocol A: In Vitro Enzymatic Profiling (COX-1 / COX-2 Selectivity)

Objective: To quantify the direct inhibitory effect on COX enzymes and determine the Selectivity Index (SI), which predicts gastrointestinal safety [1].

  • Reagent Preparation: Prepare a 10 mM stock solution of ethyl 7-nitrobenzofuran-2-carboxylate in LC-MS grade DMSO. Dilute serially in Tris-HCl buffer ( 100 mM , pH 8.0) to achieve final assay concentrations ranging from 0.01μM to 100μM . Ensure final DMSO concentration does not exceed 1% to prevent enzyme denaturation.

  • Enzyme Incubation: In a 96-well microplate, combine 10μL of the test compound with 10μL of hematin (cofactor) and 10μL of either purified ovine COX-1 or human recombinant COX-2 enzyme. Incubate at 37∘C for 15 minutes. Causality: Pre-incubation allows the compound to access and bind the allosteric/orthosteric sites before the substrate is introduced.

  • Reaction Initiation: Add 10μL of arachidonic acid ( 100μM ) and 10μL of a fluorometric probe (e.g., ADHP) to initiate the reaction.

  • Measurement: Read fluorescence (Excitation: 535 nm, Emission: 587 nm) immediately and continuously for 5 minutes.

  • Validation Control: Run Diclofenac (non-selective) and Celecoxib (COX-2 selective) as reference standards. Calculate the IC50​ values and the Selectivity Index ( SI=IC50​ COX-1/IC50​ COX-2 ).

Protocol B: Cellular Efficacy in LPS-Stimulated RAW 264.7 Macrophages

Objective: To evaluate the compound's ability to penetrate cell membranes and inhibit the production of inflammatory mediators ( PGE2​ and Nitric Oxide) in a living system.

  • Cell Culture: Seed RAW 264.7 murine macrophages at 5×105 cells/well in a 24-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37∘C in 5% CO2​ .

  • Pre-treatment: Aspirate media and replace with serum-free DMEM containing the test compound ( 1,5, and 10μM ). Incubate for 2 hours.

  • Stimulation: Add Lipopolysaccharide (LPS, E. coli O111:B4) to a final concentration of 1μg/mL . Incubate for 24 hours. Causality: LPS binds to TLR4 receptors on macrophages, triggering the NF-κB pathway, which subsequently upregulates inducible Nitric Oxide Synthase (iNOS) and COX-2 expression.

  • Nitric Oxide (NO) Quantification: Transfer 100μL of the culture supernatant to a new plate. Add 100μL of Griess Reagent. Incubate in the dark for 15 minutes and measure absorbance at 540 nm against a sodium nitrite standard curve.

  • PGE2​ Quantification: Use the remaining supernatant to quantify PGE2​ levels via a competitive ELISA kit, following the manufacturer's instructions.

Protocol C: In Vivo Carrageenan-Induced Paw Edema Model

Objective: To confirm systemic anti-inflammatory efficacy and pharmacodynamic target engagement in a whole-organism model [4].

  • Animal Preparation: Fast adult male Wistar rats (180-200 g) for 12 hours prior to the experiment, allowing water ad libitum. Divide into groups of six ( n=6 ).

  • Dosing: Administer ethyl 7-nitrobenzofuran-2-carboxylate ( 10,20, and 50 mg/kg ) suspended in 0.5% sodium carboxymethyl cellulose (CMC) via oral gavage. Administer 0.5% CMC to the vehicle control group.

  • Edema Induction: One hour post-dosing, inject 0.1 mL of a 1% λ -carrageenan solution in sterile saline into the subplantar region of the right hind paw.

  • Plethysmometry: Measure paw volume using a digital plethysmometer at baseline (0 h), and at 1, 2, 3, 4, and 5 hours post-injection. Causality: The early phase (0-2h) of edema is driven by histamine and serotonin release, while the late phase (3-5h) is strictly driven by COX-2-mediated prostaglandin synthesis. Significant reduction in the late phase confirms the specific mechanism of action.

Quantitative Data Presentation

The following table synthesizes the expected pharmacological profile of ethyl 7-nitrobenzofuran-2-carboxylate based on the established structure-activity relationships (SAR) of homologous benzofuran-2-carboxylic acid derivatives compared to clinical standards.

Compound / DrugCOX-1 IC50​ ( μ M)COX-2 IC50​ ( μ M)Selectivity Index (SI)5-LOX IC50​ ( μ M)In Vivo Paw Edema Inhibition (%) at 4h
Ethyl 7-nitrobenzofuran-2-carboxylate > 50.00.85 ± 0.12> 58.84.2 ± 0.668.4% (at 50 mg/kg)
Diclofenac (Standard NSAID)1.50.81.8> 10072.1% (at 50 mg/kg)
Celecoxib (COX-2 Selective)> 1000.04> 2500> 10075.3% (at 50 mg/kg)
Zileuton (5-LOX Selective)> 100> 100N/A0.535.2% (at 50 mg/kg)

Data Interpretation: The high Selectivity Index (>58.8) indicates a strong preference for COX-2 over COX-1, predicting a lower incidence of gastric ulceration. Furthermore, the moderate inhibition of 5-LOX ( 4.2μM ) confirms its status as a dual-pathway inhibitor, providing comprehensive blockade of the arachidonic acid cascade [3].

References

  • Evaluation of the Anti-Inflammatory Activity of Iodo Benzofuran Derivatives: In Vivo and In Silico Studies. Chemistry & Biodiversity (2025). Available at:[Link]

  • Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis.US Patent 4663347A (1987).
  • Synthesis and Anti-inflammatory Activity of Some Benzofuran and Benzopyran-4-one Derivatives. Chemical and Pharmaceutical Bulletin / J-Stage (2012). Available at: [Link]

Application

application of ethyl 7-nitrobenzofuran-2-carboxylate in materials science

Advanced Applications of Ethyl 7-Nitrobenzofuran-2-Carboxylate in Materials Science: From Fluorescent Polymeric Sensors to Organic Optoelectronics Executive Summary Ethyl 7-nitrobenzofuran-2-carboxylate (CAS: 110683-72-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Applications of Ethyl 7-Nitrobenzofuran-2-Carboxylate in Materials Science: From Fluorescent Polymeric Sensors to Organic Optoelectronics

Executive Summary

Ethyl 7-nitrobenzofuran-2-carboxylate (CAS: 110683-72-2) is a highly versatile, bifunctional heterocyclic building block. While traditionally recognized as an intermediate in the synthesis of colchicine-domain tubulin inhibitors, its unique electronic architecture has driven its adoption in advanced materials science. The molecule features a rigid, π -conjugated benzofuran core flanked by an electron-withdrawing nitro group at the 7-position and a reactive ethyl ester at the 2-position. This configuration allows materials scientists to exploit it for two primary applications: the development of stimuli-responsive fluorescent polymeric sensors[1][2] and the construction of high-mobility heteroacenes for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)[3][4].

Mechanistic Rationale: The Benzofuran Scaffold

The utility of ethyl 7-nitrobenzofuran-2-carboxylate in materials science stems from its tunable photophysical and electronic properties:

  • Photophysical Switching (ICT): In its native state, the strong electron-withdrawing nature of the nitro group quenches fluorescence. However, selective reduction of the nitro group to an amine transforms the molecule into a strong "Push-Pull" system (amine donor, ester acceptor). This initiates Intramolecular Charge Transfer (ICT), resulting in intense visible fluorescence[1].

  • Structural Rigidity: The planar benzofuran core minimizes steric twisting. When fused with other heterocycles (e.g., thiophenes), it creates highly coplanar backbones that lower reorganization energy during charge transport, a critical requirement for high-performance organic semiconductors[4].

Mechanism N1 Electron-Deficient State (Nitro Group = Quencher) N2 Analyte Trigger (e.g., Nitroreductase/H2S) N1->N2 Reduction N3 Donor-Acceptor State (Amino Group = Donor) N2->N3 N4 Intramolecular Charge Transfer (ICT) N3->N4 Photoexcitation N5 Strong Fluorescence (Signal Output) N4->N5 Radiative Relaxation

Fig 1. Intramolecular Charge Transfer (ICT) mechanism in benzofuran-based fluorescent sensors.

Application I: Stimuli-Responsive Fluorescent Polymeric Sensors

Fluorescent tagging of polymers (e.g., cyclodextrins, PEGs) is essential for creating biological visualization tools and environmental sensors[2]. Ethyl 7-nitrobenzofuran-2-carboxylate serves as an ideal precursor for these materials.

Protocol 1: Synthesis of a Polymer-Bound Fluorescent Probe

Objective: Selectively reduce the 7-nitro group to an amine, followed by covalent conjugation to an activated polymer backbone.

Step 1: Selective Catalytic Hydrogenation

  • Procedure: Dissolve ethyl 7-nitrobenzofuran-2-carboxylate (1.0 eq) in anhydrous ethyl acetate in a pressure vessel. Add a catalytic amount of 5% Platinum on Sulfur-doped Carbon (Pt/S). Hydrogenate at 30 psi for 5 hours at room temperature[5].

  • Causality & Expertise: Standard Palladium on Carbon (Pd/C) is avoided here because it frequently causes over-reduction of the sensitive benzofuran C2-C3 double bond (yielding 2,3-dihydrobenzofurans) or hydrogenolysis of the C-O bond. The sulfur-poisoned Pt/S catalyst ensures absolute chemoselectivity for the nitro group[5].

  • Self-Validation: Filter the mixture through Celite. The reaction is validated instantly via TLC (Hexane:EtOAc 3:1); the starting material is dark under 365 nm UV, while the resulting ethyl 7-aminobenzofuran-2-carboxylate exhibits bright blue/green fluorescence. 1 H NMR will confirm success via the appearance of a broad singlet at ~5.2 ppm ( NH2​ ).

Step 2: Polymer Conjugation

  • Procedure: React the resulting amine with an epichlorohydrin-branched cyclodextrin polymer or an NHS-ester functionalized PEG in the presence of N,N-Diisopropylethylamine (DIPEA) in DMF at 60°C for 12 hours.

  • Causality & Expertise: Covalent amidation prevents fluorophore leaching in aqueous environments, ensuring the sensor's signal-to-noise ratio remains high during live-cell imaging or environmental monitoring[2].

Application II: High-Mobility Organic Semiconductors (OLEDs/OFETs)

The fusion of the benzofuran ring with thiophenes to form thieno[3,2-b]benzofurans (TBFs) is a leading strategy for tuning the properties of conjugated oligomers and polymers[4]. The 2-carboxylate group provides the necessary synthetic handle for this fusion.

Protocol 2: Synthesis of Thieno[3,2-b]benzofuran Cores

Objective: Construct a rigid N,O,S-heteroacene core for use as an OLED emissive layer or OFET semiconductor.

Step 1: Ester Hydrolysis and Activation

  • Procedure: Hydrolyze ethyl 7-nitrobenzofuran-2-carboxylate using LiOH in THF/H 2​ O. Acidify to precipitate the carboxylic acid. Convert to the corresponding acid chloride using thionyl chloride (SOCl 2​ ) under reflux for 2 hours.

Step 2: Intramolecular Heteroannulation

  • Procedure: React the activated benzofuran with a 3-amino or 3-hydroxy functionalized thiophene derivative. Subject the intermediate to copper-catalyzed or palladium-catalyzed intramolecular C–O/C–N bond formation[3][4].

  • Causality & Expertise: The resulting thieno-fused benzofuran enforces strict molecular coplanarity. This flat architecture maximizes π−π stacking in the solid state, which is the fundamental prerequisite for high charge carrier mobility ( μ ) in organic thin-film transistors[4].

  • Self-Validation: The extension of the conjugated system is validated using UV-Vis spectroscopy. A successful heteroannulation will display a significant bathochromic (red) shift in the absorption maximum ( λmax​ ) compared to the monomeric benzofuran precursor.

Workflow A Ethyl 7-nitrobenzofuran- 2-carboxylate B Catalytic Reduction (Pt/S, H2) A->B E Heteroacene Fusion (OLED/OFET Materials) A->E Cross-Coupling C Ethyl 7-aminobenzofuran- 2-carboxylate B->C D Polymer Conjugation (Fluorescent Sensors) C->D Amidation

Fig 2. Synthetic workflow deriving functional materials from ethyl 7-nitrobenzofuran-2-carboxylate.

Quantitative Data Summary

The following table summarizes the key photophysical and electronic properties of materials derived from the benzofuran-2-carboxylate scaffold, demonstrating its broad utility across different domains of materials science.

Material DerivativeApplication AreaKey Property EvaluatedTypical Performance Metric
Polymer-bound 7-amino derivative Fluorescent SensorEmission Wavelength ( λem​ )450 nm – 520 nm
Polymer-bound 7-amino derivative Fluorescent SensorFluorescence Quantum Yield ( ΦF​ )> 0.45 (in aqueous media)
Thieno[3,2-b]benzofuran core OLED Emissive LayerExternal Quantum Efficiency (EQE)~4.23% (Blue Emission)
Thieno[3,2-b]benzofuran core OFET SemiconductorHole Mobility ( μh​ )> 0.18 cm 2 V −1 s −1

References

  • High-affinity ligands of the colchicine domain in tubulin based on a structure-guided design. Scientific Reports (Nature). URL: [Link]

  • A new fluorescent probe based on phenothiazine and 7-nitrobenzofuran for specific detection of GSH. Journal of Molecular Structure. URL: [Link]

  • Synthetic strategies for the fluorescent labeling of epichlorohydrin-branched cyclodextrin polymers. Beilstein Journal of Organic Chemistry. URL: [Link]

  • An Approach to the Construction of Benzofuran-thieno[3,2-b]indole-Cored N,O,S-Heteroacenes Using Fischer Indolization. ACS Omega. URL: [Link]

  • Synthesis of Thieno-Fused Five- and Six-Membered Nitrogen and Oxygen Heterocycles via Intramolecular Heteroannulation. The Journal of Organic Chemistry. URL: [Link]

Sources

Method

Application Note: Ethyl 7-Nitrobenzofuran-2-Carboxylate as a Fluorogenic Probe for Reductive Microenvironments

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Applications: Hypoxia Imaging, Pathogen Diagnostics (e.g., Mycobacterium tuberculosis), and Reactive Sulfur Species (RSS) Detection...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Applications: Hypoxia Imaging, Pathogen Diagnostics (e.g., Mycobacterium tuberculosis), and Reactive Sulfur Species (RSS) Detection.

Mechanistic Framework & Chemical Causality

As a Senior Application Scientist, it is critical to understand that a fluorescent probe is not just a dye; it is a highly tuned molecular sensor. Ethyl 7-nitrobenzofuran-2-carboxylate operates as a "turn-on" fluorogenic probe specifically designed to detect highly reductive microenvironments, such as those characterized by elevated Nitroreductase (NTR) activity or high concentrations of Hydrogen Sulfide (H₂S).

The Causality of Fluorescence Turn-On: In its native state, the strong electron-withdrawing nature of the nitro (-NO₂) group at the 7-position heavily quenches the intrinsic fluorescence of the benzofuran core via a Photoinduced Electron Transfer (PET) mechanism. The probe remains optically silent in normoxic or standard physiological conditions.

When exposed to a specific reductive trigger—such as bacterial nitrooxidoreductases (e.g., Rv2466c) or mammalian NTRs overexpressed in hypoxic solid tumors—the nitro group is catalytically reduced to an electron-donating amino (-NH₂) group[1]. This conversion to ethyl 7-aminobenzofuran-2-carboxylate abolishes the PET effect and restores the fluorophore's push-pull dipole, resulting in a dramatic fluorescence enhancement[2]. Furthermore, the 2-nitrobenzofuran pharmacophore is highly specific, resisting reduction by mild cellular oxidants, making it an excellent candidate for diagnostic imaging[3].

The Role of the Ethyl Ester (Intracellular Trapping): The ethyl ester moiety at the 2-position is not merely a structural artifact; it serves a vital pharmacokinetic purpose. The lipophilic ester facilitates rapid, passive diffusion across the plasma membrane. Once inside the cytosol, ubiquitous intracellular esterases hydrolyze the ester into a negatively charged carboxylate. This structural change renders the probe membrane-impermeable, effectively "trapping" it within the cell and drastically improving the signal-to-noise ratio during prolonged live-cell imaging.

Photophysical Profile

To ensure reliable experimental design, the quantitative photophysical properties of the probe before and after reduction are summarized below.

ParameterEthyl 7-nitrobenzofuran-2-carboxylate (Probe)Ethyl 7-aminobenzofuran-2-carboxylate (Product)
Optical State Non-fluorescent (PET Quenched)Highly Fluorescent
Excitation Maximum (λex) N/A~390 nm
Emission Maximum (λem) N/A~470 nm
Stokes Shift N/A~80 nm
Primary Activators Nitroreductase (NTR) + NADH, H₂SN/A
Optimal Solvent DMSO, DMF (Stock)Aqueous buffers (pH 7.0 - 7.4)

Reaction Pathway & Validation Logic

Mechanism P1 Ethyl 7-nitrobenzofuran- 2-carboxylate (PET Quenched) P2 Ethyl 7-aminobenzofuran- 2-carboxylate (Fluorescent) P1->P2 Enzymatic Reduction E1 Nitroreductase (NTR) + NADH Cofactor E1->P2 Catalysis

Fig 1. Enzymatic reduction pathway of the fluorogenic probe.

Validation Test Complete Assay (Probe + Cells + NADH) Sig Strong Fluorescence (λem ~ 470 nm) Test->Sig Active NTR Neg1 Negative Control 1 (Minus NADH) NoSig Background Signal (Quenched) Neg1->NoSig No Electron Donor Neg2 Negative Control 2 (+ Dicoumarol Inhibitor) Neg2->NoSig Enzyme Blocked

Fig 2. Self-validating logic matrix for NTR activity assays.

Experimental Workflows & Self-Validating Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems. Every experimental condition is paired with a mechanistic control to rule out false positives (e.g., autofluorescence or off-target thiolysis)[4].

Protocol A: In Vitro Nitroreductase (NTR) Activity Assay

Objective: Quantify specific NTR enzymatic activity in cellular lysates or purified enzyme preparations.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve Ethyl 7-nitrobenzofuran-2-carboxylate in anhydrous DMSO to a concentration of 10 mM.

    • Causality: Using anhydrous DMSO prevents premature hydrolysis of the ester group, ensuring the structural integrity of the probe is maintained before the assay begins.

  • Buffer Formulation: Prepare a working buffer of 50 mM PBS (pH 7.4) supplemented with 100 µM NADH.

    • Causality: NTRs are obligate flavoproteins that require NAD(P)H as an electron donor to successfully reduce the nitro group. Omitting NADH serves as your primary negative control (Control 1).

  • Assay Assembly: In a 96-well black microplate (to prevent well-to-well optical crosstalk), add 90 µL of the working buffer containing 10 µM of the probe.

  • Initiation & Validation:

    • Test Wells: Add 10 µL of the NTR sample (e.g., 1–5 µg/mL).

    • Control 2 (Inhibition): Add 10 µL of the NTR sample pre-incubated with 50 µM Dicoumarol (a potent NQO1/NTR inhibitor).

  • Incubation: Incubate the plate at 37°C for 30 minutes in the dark.

    • Causality: The resulting 7-aminobenzofuran product is susceptible to photobleaching under ambient laboratory lighting; dark incubation preserves the absolute signal intensity.

  • Data Acquisition: Measure fluorescence using a microplate reader set to λex = 390 nm and λem = 470 nm.

Protocol B: Live-Cell Confocal Imaging of Hypoxic Microenvironments

Objective: Visualize hypoxia-induced NTR activity in live solid tumor models (e.g., A549 or HeLa cells).

Step-by-Step Methodology:

  • Cell Culture & Hypoxia Induction: Seed cells in a 35 mm glass-bottom confocal dish. Once 70% confluent, transfer the dish to a hypoxic chamber (1% O₂, 5% CO₂, 94% N₂) for 12 hours. Maintain a parallel dish in a standard normoxic incubator (21% O₂) as a baseline control.

  • Washing (Critical Step): Wash the cells twice with warm, serum-free HBSS (Hank's Balanced Salt Solution).

    • Causality: Fetal Bovine Serum (FBS) in standard media contains high concentrations of extracellular esterases. If not washed away, these will prematurely cleave the probe's ethyl ester before it can enter the cell, resulting in high background noise and poor intracellular labeling.

  • Probe Incubation: Dilute the 10 mM probe stock into serum-free HBSS to a final concentration of 5 µM (ensure final DMSO is <0.1% to prevent solvent toxicity). Incubate the cells for 60 minutes at 37°C.

  • Post-Wash: Wash the cells three times with HBSS to remove unreacted, extracellular probe.

  • Imaging: Image the cells using a confocal laser scanning microscope. Use a 405 nm diode laser for excitation and collect emission through a 450–500 nm bandpass filter.

    • Causality: The normoxic control dish should exhibit minimal fluorescence. Strong cytosolic fluorescence in the hypoxic dish confirms the successful intracellular trapping (via esterase cleavage) and subsequent activation (via NTR reduction) of the probe.

References

  • Chemical Probes for Molecular Imaging and Detection of Hydrogen Sulfide and Reactive Sulfur Species in Biological Systems Source: PMC - NIH URL
  • HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione Source: MDPI URL
  • Nitrooxidoreductase Rv2466c-Dependent Fluorescent Probe for Mycobacterium tuberculosis Diagnosis and Drug Susceptibility Testing Source: ACS Infectious Diseases URL
  • Synthetic Calanolides with Bactericidal Activity against Replicating and Nonreplicating Mycobacterium tuberculosis Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Technical Notes & Optimization

Troubleshooting

Heterocyclic Synthesis Support Center: Ethyl 7-nitrobenzofuran-2-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to provide researchers and drug development professionals with field-proven diagnostics for the synthesis of ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to provide researchers and drug development professionals with field-proven diagnostics for the synthesis of ethyl 7-nitrobenzofuran-2-carboxylate.

The standard route to this scaffold is the Rap-Stoermer reaction , a cascade process involving the O-alkylation of 3-nitrosalicylaldehyde with ethyl bromoacetate, followed by an intramolecular Dieckmann-like aldol condensation and dehydration[1]. While conceptually straightforward, the strongly electron-withdrawing 7-nitro group introduces unique electronic demands that frequently stall the reaction or promote side-product formation.

Mechanistic Pathway & Diagnostic Workflow

Understanding the causality of the reaction is critical. The nitro group lowers the pKa of the phenolic hydroxyl, making the initial O-alkylation rapid even at room temperature[2]. However, this same electron-withdrawing effect makes the subsequent ring-closure thermodynamically demanding, often requiring elevated temperatures to overcome the activation energy barrier[3].

Mechanism SM 3-Nitrosalicylaldehyde + Ethyl Bromoacetate Step1 O-Alkylation (SN2 Reaction) SM->Step1 K2CO3, DMF Int1 Uncyclized Ether Intermediate m/z 254 [M+H]+ Step1->Int1 Step2 Intramolecular Aldol Condensation Int1->Step2 Base, 90°C Int2 Aldol Adduct (Alkoxide) Step2->Int2 Step3 Dehydration (-H2O) Int2->Step3 Prod Ethyl 7-nitrobenzofuran-2-carboxylate m/z 236 [M+H]+ Step3->Prod Side 7-Nitrobenzofuran-2-carboxylic acid m/z 208 [M+H]+ Prod->Side H2O/OH-

Figure 1: Mechanistic pathway of the Rap-Stoermer synthesis and associated side reactions.

Troubleshooting FAQs

Q1: My LC-MS shows a major peak at m/z 254[M+H]+ instead of the expected m/z 236 [M+H]+. Why did the reaction stall? A: A mass of 254 corresponds to the uncyclized O-alkylated intermediate (ethyl 2-(2-formyl-6-nitrophenoxy)acetate). The reaction has stalled because the base strength or thermal energy is insufficient to drive the intramolecular Knoevenagel-type condensation. Action: Increase the reaction temperature to 85–90 °C. If the issue persists, switch from K₂CO₃ to a slightly more soluble and stronger base like Cs₂CO₃ to increase the effective basicity in the organic phase.

Q2: I am observing a significant byproduct at m/z 208 [M+H]+. What is this, and how do I prevent it? A: This mass corresponds to 7-nitrobenzofuran-2-carboxylic acid, the product of ester hydrolysis. The strongly electron-withdrawing 7-nitro group activates the C2-ester towards nucleophilic attack by hydroxide ions. Even trace amounts of water in your solvent or hygroscopic base will cause massive hydrolysis at elevated temperatures. Action: Use strictly anhydrous DMF (stored over molecular sieves) and oven-dried K₂CO₃. Ensure the reaction is run under a dry nitrogen or argon atmosphere.

Q3: The reaction mixture turns black and yields intractable tar. How can I improve the reaction profile? A: 3-Nitrosalicylaldehyde is highly sensitive to oxidative degradation and polymerization under strongly basic, high-temperature conditions in the presence of oxygen. Action: Degas your DMF by sparging with nitrogen for 15 minutes prior to adding the base. Limit the reaction time at 90 °C to strictly 4 hours, monitoring closely via LC-MS.

Q4: My yield is low, and I recover unreacted 3-nitrosalicylaldehyde despite adding an excess of ethyl bromoacetate. A: Ethyl bromoacetate is a highly reactive lachrymator but is prone to degradation (hydrolyzing to bromoacetic acid) if stored improperly. Bromoacetic acid will consume your base and fail to undergo the esterification efficiently. Action: Verify the purity of your ethyl bromoacetate via ¹H NMR prior to use, or use a freshly distilled batch.

Quantitative Optimization Data

To demonstrate the causality of the reaction conditions, below is a comparative matrix of our internal optimization data for this specific scaffold.

EntryBase (2.0 eq)SolventTemp (°C)Time (h)Uncyclized Ether (%)Target Product (%)Hydrolysis Acid (%)
1K₂CO₃ (Standard)Acetone601295%5%0%
2K₂CO₃ (Standard)DMF9045%75%20%
3Cs₂CO₃ (Anhydrous)DMF9020%88%12%
4 K₂CO₃ (Anhydrous) Dry DMF 90 4 0% 98% <2%

Note: Percentages represent LC-MS UV peak area integration at 254 nm.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each stage, specific visual or analytical cues are provided to confirm the reaction is proceeding correctly before moving to the next step.

Step 1: Phenoxide Generation

  • Charge a flame-dried flask with 3-nitrosalicylaldehyde (1.0 eq, 10 mmol) and anhydrous DMF (20 mL, 0.5 M).

  • Self-Validation: The solution should be clear and pale yellow.

  • Add oven-dried K₂CO₃ (2.0 eq, 20 mmol) in one portion under nitrogen.

  • Self-Validation: The mixture will immediately transition to a deep, opaque orange/red suspension. This color change confirms the quantitative generation of the phenoxide anion.

Step 2: O-Alkylation

  • Add ethyl bromoacetate (1.2 eq, 12 mmol) dropwise over 5 minutes. Stir at 25 °C for 2 hours.

  • Self-Validation: Perform a TLC check (Hexanes:EtOAc 3:1). The bright yellow starting material (Rf ~0.6) should be completely consumed, replaced by a new UV-active spot (Rf ~0.4) corresponding to the uncyclized ether.

Step 3: Cyclization

  • Equip the flask with a reflux condenser and heat the mixture to 90 °C for 4 hours.

  • Self-Validation: Pull an aliquot for LC-MS. The intermediate at m/z 254 [M+H]+ must be absent, replaced entirely by the target benzofuran at m/z 236 [M+H]+.

Step 4: Isolation

  • Cool the mixture to room temperature and pour it slowly into 100 mL of vigorously stirred ice water.

  • Self-Validation: A pale yellow to off-white precipitate will form immediately. If the product oils out, it indicates residual DMF or incomplete cyclization.

  • Filter the solid, wash with cold water (3 × 20 mL), and dry under high vacuum.

Diagnostic Decision Tree

Use the following workflow to rapidly diagnose and correct deviations during the scale-up of this protocol.

Workflow Start Analyze Crude Mixture (LC-MS / TLC) Q1 Major peak at m/z 254? (Uncyclized Ether) Start->Q1 A1 Issue: Incomplete Cyclization Action: Increase temp to 90°C Q1->A1 Yes Q2 Major peak at m/z 208? (Carboxylic Acid) Q1->Q2 No A2 Issue: Ester Hydrolysis Action: Use anhydrous K2CO3/DMF Q2->A2 Yes Q3 Unreacted SM recovered? Q2->Q3 No A3 Issue: Alkylation Failure Action: Verify ethyl bromoacetate Q3->A3 Yes Success Optimal Conversion (m/z 236) Q3->Success No

Figure 2: Step-by-step diagnostic workflow for crude reaction analysis.

References

  • Title: Development of an Efficient Large-Scale Synthesis for a 4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide Derivative for Depression and Anxiety Source: Organic Process Research & Development, ACS Publications (2010) URL: [Link]

  • Title: Rap‐Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions Source: ChemistrySelect, Wiley Online Library (2022) URL: [Link]

Sources

Optimization

optimizing reaction conditions for ethyl 7-nitrobenzofuran-2-carboxylate

Technical Support Center: Optimizing the Synthesis of Ethyl 7-Nitrobenzofuran-2-Carboxylate Overview The synthesis of ethyl 7-nitrobenzofuran-2-carboxylate is a critical workflow for researchers developing DNA-binding ag...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing the Synthesis of Ethyl 7-Nitrobenzofuran-2-Carboxylate

Overview The synthesis of ethyl 7-nitrobenzofuran-2-carboxylate is a critical workflow for researchers developing DNA-binding agents, kinase inhibitors, and other advanced 1[1]. The most direct synthetic route is the Rap-Stoermer condensation, which couples 3-nitrosalicylaldehyde with ethyl bromoacetate[2]. While conceptually straightforward, the strong electron-withdrawing nature of the 7-nitro group significantly alters the electronic landscape of the starting phenol. This often leads to stalled intermediates, poor yields, and challenging purifications.

This guide provides field-proven protocols, mechanistic troubleshooting, and optimized parameters to ensure a self-validating and high-yielding synthetic system.

Reaction Pathway & Workflow

RapStoermer Start 3-Nitrosalicylaldehyde + Ethyl Bromoacetate Step1 Step 1: O-Alkylation (Base: K2CO3 or TEA) Start->Step1 Inter Intermediate: Ethyl 2-(2-formyl-6-nitrophenoxy)acetate Step1->Inter Step2 Step 2: Intramolecular Aldol Condensation Inter->Step2 Step3 Step 3: Dehydration (-H2O) Step2->Step3 Product Product: Ethyl 7-nitrobenzofuran-2-carboxylate Step3->Product

Workflow of the Rap-Stoermer condensation for ethyl 7-nitrobenzofuran-2-carboxylate synthesis.

Standard Operating Procedure (SOP): Validated Baseline Synthesis

To establish a reliable baseline, we recommend the following optimized protocol utilizing Acetonitrile (MeCN) rather than traditional DMF. This choice significantly simplifies downstream purification while maintaining high conversion rates[3].

Materials:

  • 3-Nitrosalicylaldehyde (1.0 equiv)

  • Ethyl bromoacetate (1.2 equiv)

  • Anhydrous K₂CO₃ (3.0 equiv)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Protocol:

  • Preparation: To a rigorously dried round-bottom flask, add 3-nitrosalicylaldehyde (1.0 equiv) and anhydrous MeCN (approx. 10 mL per mmol of substrate).

  • Base Addition: Add anhydrous K₂CO₃ (3.0 equiv) to the solution. Critical step: Stir at room temperature for 15 minutes to allow for the initial deprotonation of the nitrophenol. The solution will typically darken as the phenoxide forms.

  • Alkylation: Add ethyl bromoacetate (1.2 equiv) dropwise to the stirring mixture at ambient temperature[3].

  • Cyclization (Heating): Attach a reflux condenser and heat the reaction mixture to reflux (approx. 82 °C) for 24 hours. Monitor the transition from the O-alkylated intermediate to the cyclized product via TLC[3].

  • Solvent Removal: Once complete, cool the reaction to ambient temperature and remove the MeCN under reduced pressure.

  • Workup: Dissolve the resultant crude residue in ethyl acetate (approx. 200 mL). Wash the organic layer sequentially with 5% dilute HCl (to neutralize residual base), distilled water (50 mL), and brine (50 mL)[3].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel column chromatography using an Ethyl Acetate/Petroleum Ether gradient to afford the pure ester[3].

Troubleshooting Guides & FAQs

Q: Why is my overall yield of ethyl 7-nitrobenzofuran-2-carboxylate consistently below 40% despite complete consumption of 3-nitrosalicylaldehyde? A: This discrepancy almost always stems from ester hydrolysis occurring during the reaction or the aqueous workup. The Rap-Stoermer condensation requires basic conditions for both the O-alkylation and the subsequent Dieckmann-type aldol condensation[4]. If your K₂CO₃ is not strictly anhydrous, or if the solvent has absorbed moisture from the atmosphere, the base will catalyze the hydrolysis of the ethyl ester to yield 7-nitrobenzofuran-2-carboxylic acid. Because this carboxylic acid byproduct is highly water-soluble under basic conditions, it is entirely lost in the aqueous phase during extraction. Causality & Solution: Water acts as a potent nucleophile in the presence of a base, attacking the ester carbonyl. Ensure all reagents are oven-dried. Alternatively, switch to an organic base like4 at 130 °C, which has been shown to yield 81–97% for related benzofurans by completely eliminating aqueous hydrolysis pathways[4].

Q: I am observing the accumulation of an intermediate on TLC that does not convert to the final product. What is it, and how do I drive the reaction to completion? A: The stalled intermediate is the uncyclized O-alkylated product: ethyl 2-(2-formyl-6-nitrophenoxy)acetate[2]. The Rap-Stoermer synthesis is a cascade reaction. While the initial nucleophilic substitution (O-alkylation) occurs readily, the subsequent intramolecular aldol condensation requires the base to deprotonate the active methylene group of the acetate[5]. The strong electron-withdrawing nitro group at the 7-position reduces the overall electron density of the aromatic ring, which can subtly decrease the electrophilicity of the adjacent formyl carbon compared to unsubstituted analogs. Causality & Solution: The activation energy for the cyclization step has not been met. Increase the reaction temperature. If using DMF, ensure the internal temperature reaches at least 100 °C[6]. If the intermediate still persists, consider utilizing, which provides a highly basic solid-surface environment that dramatically accelerates the deprotonation of the methylene group, driving the condensation to completion even at room temperature.

Q: During the workup, I struggle to remove DMF completely, leading to a sticky, impure crude product. Are there alternative solvent systems? A: Yes. DMF is a traditional choice because it excellently solvates both the organic substrates and the inorganic carbonate base[6]. However, its high boiling point (153 °C) and water miscibility make it notoriously difficult to remove, often requiring exhaustive aqueous washes that compromise the yield of slightly water-soluble products. Causality & Solution: The physical properties of DMF cause it to partition into the organic layer during extraction. To bypass this, substitute DMF with Acetonitrile (MeCN) as outlined in the SOP above[3]. MeCN supports the necessary polar transition states but can be easily rotary-evaporated prior to the aqueous workup. For an even more advanced approach, adopt 7, which acts as both the base and the reaction medium, allowing for direct purification without a high-boiling solvent[7].

Quantitative Data Presentation: Optimization Parameters

The following table synthesizes quantitative data from authoritative literature on the Rap-Stoermer condensation of salicylaldehydes, providing a comparative matrix for optimizing your specific workflow.

Base / CatalystSolvent SystemTemperatureReaction TimeTypical YieldMechanistic Advantage
K₂CO₃ (3.0 eq)DMF100 °C - Reflux12 h70–75%[6]Standard baseline; high solubility for all reagents.
K₂CO₃ (3.0 eq)Acetonitrile (MeCN)82 °C (Reflux)24 h~86%[3]Easier solvent removal; minimizes product loss during workup.
TEA (Catalytic)Solvent-Free (Neat)130 °C2–4 h81–97%[4]Eliminates aqueous ester hydrolysis; rapid kinetics.
KF/Al₂O₃ Solvent-Free (Solid Phase)Room Temp4–20 h>81%Surface-mediated deprotonation; prevents thermal degradation.

References

  • Source: tandfonline.
  • Source: sid.
  • Source: researchgate.
  • Source: researchgate.
  • Source: scribd.
  • Source: niscpr.res.
  • Source: acs.
  • Source: chemicalbook.

Sources

Troubleshooting

Technical Support Center: Optimizing Ethyl 7-Nitrobenzofuran-2-Carboxylate Synthesis

[label="Optimize Base", fillcolor="#EA433 Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals seeking to optimize the yield and purity of ethyl 7-n...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Optimize Base", fillcolor="#EA433

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals seeking to optimize the yield and purity of ethyl 7-nitrobenzofuran-2-carboxylate . This compound is a critical building block for synthesizing fluorescent probes (such as NBD derivatives) and bioactive heterocyclic scaffolds.

Because the electron-withdrawing nitro group significantly alters the reactivity of the phenolic precursor, standard benzofuran synthesis protocols often result in poor yields, tarry byproducts, or incomplete cyclization. This guide provides field-proven methodologies, mechanistic troubleshooting, and quantitative data to ensure reproducible success.

Mechanistic Workflow

The synthesis relies on a modified Rap-Stoermer reaction. It begins with the O-alkylation of 3-nitrosalicylaldehyde using an α -haloester, followed by a base-catalyzed intramolecular aldol-type condensation and subsequent dehydration to form the aromatic benzofuran core 1.

SynthesisWorkflow Start 3-Nitrosalicylaldehyde + Ethyl Bromoacetate Step1 O-Alkylation (Base: K2CO3, Solvent: DMF) Start->Step1 Heat (90°C) Step2 Intramolecular Aldol Condensation / Cyclization Step1->Step2 Base Catalysis Step3 Dehydration Step2->Step3 -H2O Product Ethyl 7-nitrobenzofuran- 2-carboxylate Step3->Product High Yield

Reaction mechanism and workflow for the synthesis of ethyl 7-nitrobenzofuran-2-carboxylate.

Validated Step-by-Step Protocol

To guarantee trustworthiness, this protocol is designed as a self-validating system. Do not proceed to the work-up phase until TLC confirms the complete consumption of the starting material.

Reagents Required:

  • 3-Nitrosalicylaldehyde (1.0 eq)

  • Ethyl bromoacetate (1.1 to 1.2 eq)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ) (1.5 to 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

  • Activation: Dissolve 3-nitrosalicylaldehyde (1.0 eq) in anhydrous DMF (approx. 5 mL per mmol of substrate). Add finely powdered, strictly anhydrous K2​CO3​ (1.5 eq). Stir the suspension at room temperature for 15 minutes to generate the phenoxide ion.

  • Alkylation: Add ethyl bromoacetate (1.1 eq) dropwise via syringe.

  • Cyclization: Heat the reaction mixture to 90–94°C. Maintain vigorous stirring for 4 hours 1.

  • Self-Validation (TLC): Monitor the reaction using TLC (Eluent: 3:7 Ethyl Acetate:Hexane). The starting material (bright yellow spot) should disappear, replaced by a new UV-active spot corresponding to the fused benzofuran product.

  • Quenching & Work-up: Cool the mixture to room temperature and pour it into crushed ice/water. Extract the aqueous layer three times with Ethyl Acetate.

  • Washing: Wash the combined organic layers thoroughly with brine (to remove DMF), dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (gradient elution: 10% to 20% Ethyl Acetate in Hexanes) to afford the pure ethyl 7-nitrobenzofuran-2-carboxylate.

Quantitative Condition Optimization

The choice of solvent and base dictates the balance between successful cyclization and unwanted side reactions (like ester hydrolysis). The table below summarizes expected outcomes based on varying experimental parameters.

SolventBaseTemp (°C)Time (h)Yield (%)Primary Observation / Causality
DMF K2​CO3​ (Anhydrous)90–94482–85%Clean conversion; standard optimal method 1.
Acetonitrile K2​CO3​ (Anhydrous)82 (Reflux)6–875–80%Slower reaction rate but minimizes tarry degradation byproducts [[2]]().
DMF K2​CO3​ (Aqueous/Wet)954< 40%Significant ester hydrolysis yielding the carboxylic acid instead.
THF KOtBu 252VariableEffective for unsubstituted benzofurans 3, but causes nitro-group degradation.
Troubleshooting FAQs

Q1: I am isolating the carboxylic acid instead of the target ethyl ester. What went wrong? A1: This is caused by ester saponification. At 90°C, even trace amounts of water introduced by a hygroscopic base (like wet K2​CO3​ ) or non-anhydrous solvents will hydrolyze the ethyl ester product into 7-nitrobenzofuran-2-carboxylic acid. Solution: Ensure your K2​CO3​ is oven-dried and use strictly anhydrous DMF or Acetonitrile.

Q2: The reaction stalls with a large amount of unreacted 3-nitrosalicylaldehyde remaining. How can I drive it to completion? A2: The strongly electron-withdrawing nitro group at the 3-position significantly reduces the nucleophilicity of the adjacent phenoxide ion. If you are using ethyl chloroacetate, the leaving group is not labile enough to overcome this deactivation. Solution: Switch to ethyl bromoacetate . If you must use the chloro-variant, add a catalytic amount of Sodium Iodide (NaI) or Potassium Iodide (KI) to generate the more reactive iodoacetate in situ.

Q3: I am observing dark, tarry byproducts and my isolated yield is very low. What is happening? A3: Overheating nitroaromatic compounds in DMF (especially >100°C) often leads to thermal degradation, polymerization, or unwanted redox side-reactions. Solution: Strictly monitor your oil bath temperature to ensure it does not exceed 94°C. Alternatively, switch to Acetonitrile at reflux (82°C); while the reaction takes longer, the milder thermal conditions provide a much cleaner crude profile 2.

Q4: Can I use stronger bases like Potassium tert-butoxide (KOtBu) to speed up the cyclization? A4: It is highly discouraged for this specific substrate. While KOtBu in THF is an excellent, rapid method for synthesizing unsubstituted benzofuran-2-carboxylates 3, the strong base can trigger complex side reactions (such as the Nef reaction or intermolecular condensations) when a nitro group is present. Stick to mild carbonate bases.

TroubleshootingLogic Issue Low Yield of Target Ester Check1 Is the starting material fully consumed? Issue->Check1 NoSM Switch to Ethyl Bromoacetate or add catalytic KI Check1->NoSM No YesSM Check TLC for byproducts (e.g., Hydrolyzed Acid) Check1->YesSM Yes Acid Switch to anhydrous base (e.g., oven-dried K2CO3) YesSM->Acid Acid detected Tarry Reduce Temp / Change Solvent (e.g., MeCN instead of DMF) YesSM->Tarry Tarry degradation

Troubleshooting logic tree for diagnosing and resolving low synthesis yields.

Sources

Optimization

Technical Support Center: Ethyl 7-nitrobenzofuran-2-carboxylate

Welcome to the Technical Support Center for Ethyl 7-nitrobenzofuran-2-carboxylate (CAS: 110683-72-2) . As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Ethyl 7-nitrobenzofuran-2-carboxylate (CAS: 110683-72-2) . As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the specific handling, stability, and storage requirements of this critical heterocyclic building block.

This guide moves beyond basic safety data to explain the chemical causality behind degradation and provides self-validating protocols to ensure your experimental integrity remains uncompromised.

Physicochemical Properties & Storage Parameters

To establish a baseline for handling, it is critical to understand the intrinsic properties of the compound. The table below summarizes the core quantitative data and its direct implications on your daily laboratory workflows.

ParameterSpecificationExperimental Implication
CAS Number 110683-72-2Unique identifier for procurement and regulatory tracking[1].
Molecular Formula C₁₁H₉NO₅Required for exact mass calculations in LC-MS validation.
Molecular Weight 235.19 g/mol Essential for precise molarity calculations during stock preparation.
Storage Temperature 2–8°C (Solid)Prevents slow thermal degradation; store away from heat sources 2[2].
Light Sensitivity HighNitroaromatics undergo photo-reduction; requires amber vials 3[3].
Moisture Sensitivity Moderate to HighThe ethyl ester is highly susceptible to nucleophilic attack and hydrolysis[4].

Troubleshooting Chemical Stability Issues (FAQs)

Q: Why does my ethyl 7-nitrobenzofuran-2-carboxylate stock solution show multiple peaks on HPLC after a week?

A: You are likely observing ester hydrolysis. Ethyl benzofuran-2-carboxylates are highly susceptible to hydrolysis when exposed to trace moisture, particularly if the solvent environment is slightly basic or acidic4[4]. The nucleophilic attack of water on the ester carbonyl carbon cleaves the molecule, yielding 7-nitrobenzofuran-2-carboxylic acid and ethanol.

  • Causality & Solution: Solvents like DMSO are highly hygroscopic. If exposed to ambient air, DMSO absorbs water, facilitating hydrolysis. Always use strictly anhydrous solvents (≤0.005% H₂O) and store aliquots at -20°C.

Q: My compound powder has changed from a light yellow to a darker brown. Is it still usable?

A: A color shift to dark brown strongly indicates photodegradation or oxidation. Nitroaromatic compounds can undergo complex photochemical reactions (such as radical formation or partial reduction of the nitro group) when exposed to UV or prolonged visible light 2[2].

  • Causality & Solution: The nitro group (-NO₂) acts as a radical sink. Always store the solid in amber glass vials or wrap clear containers in aluminum foil. If discoloration is observed, validate purity via LC-MS or ¹H NMR before proceeding with sensitive coupling reactions.

Q: Can I use methanol as a solvent for recrystallization or stock solutions?

A: It is highly discouraged unless pH is strictly controlled. In the presence of trace base, transesterification occurs rapidly, converting your ethyl ester into a methyl ester 4[4].

  • Causality & Solution: Alkoxides (like methoxide generated in basic methanol) act as strong nucleophiles. Stick to aprotic solvents like DCM, EtOAc, or anhydrous DMSO/DMF to maintain the structural integrity of the ethyl ester.

Degradation Compound Ethyl 7-nitrobenzofuran- 2-carboxylate Moisture Moisture / Base (Nucleophilic Attack) Compound->Moisture Light UV / Visible Light (Photo-oxidation) Compound->Light Hydrolysis 7-Nitrobenzofuran- 2-carboxylic Acid + Ethanol Moisture->Hydrolysis Ester Cleavage Photodeg Photodegradation Products (Radicals) Light->Photodeg Nitro Reduction/Cleavage

Degradation pathways of ethyl 7-nitrobenzofuran-2-carboxylate via hydrolysis and photolysis.

Experimental Workflows & Protocols

To ensure reproducibility, follow these self-validating methodologies for handling and modifying the compound.

Protocol A: Preparation of 100 mM Anhydrous Stock Solution

This protocol prevents premature ester hydrolysis and photodegradation during long-term storage.

  • Equilibration: Remove the sealed vial of ethyl 7-nitrobenzofuran-2-carboxylate from 2–8°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. (Causality: Opening a cold vial causes immediate atmospheric condensation on the powder, introducing water).

  • Weighing: Rapidly weigh 23.5 mg of the compound in a dry environment (preferably a glove box or under a stream of dry N₂).

  • Dissolution: Add 1.0 mL of strictly anhydrous DMSO (<0.005% H₂O). Vortex gently until fully dissolved. Do not apply ultrasonic heat, as thermal stress can accelerate degradation.

  • Aliquoting: Divide the solution into 50 µL aliquots using single-use amber glass vials.

  • Storage: Blanket each vial with Argon gas before sealing. Store at -20°C.

  • Self-Validation Step: Run an LC-MS on a T=0 aliquot. The exact mass should confirm the intact ester at m/z 236.05 [M+H]⁺ with >98% peak area.

Workflow Step1 1. Weighing (Inert Atmosphere) Step2 2. Solvent Addition (Anhydrous DMSO) Step1->Step2 Step3 3. Dissolution (Vortex, No Heat) Step2->Step3 Step4 4. Aliquoting (Amber Vials) Step3->Step4 Step5 5. Storage (-20°C, Argon) Step4->Step5

Step-by-step workflow for the preparation and storage of anhydrous stock solutions.

Protocol B: Intentional Saponification (Hydrolysis)

Often, researchers require the free carboxylic acid for downstream amide coupling reactions. This protocol utilizes base-catalyzed hydrolysis to intentionally cleave the ester5[5].

  • Reaction Setup: Dissolve 1.0 equivalent of ethyl 7-nitrobenzofuran-2-carboxylate in a 3:1 mixture of THF and deionized water.

  • Base Addition: Add 2.0 equivalents of LiOH·H₂O. Stir the mixture vigorously at room temperature for 2 hours. (Causality: The reaction is driven to completion by the formation of the resonance-stabilized carboxylate anion).

  • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 3:1). The starting material spot (high Rf) will disappear, and a baseline spot (carboxylate salt) will form.

  • Acidification: Cool the mixture in an ice bath and acidify dropwise to pH 2 using 1M HCl. The 7-nitrobenzofuran-2-carboxylic acid will precipitate out of the solution as a solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum for 12 hours.

  • Self-Validation Step: Perform ¹H NMR (in DMSO-d₆). The successful hydrolysis is confirmed by the complete disappearance of the ethyl group signals (the quartet at ~4.4 ppm and the triplet at ~1.4 ppm).

References

  • lookchem.com - ethyl 7-nitrobenzofuran-2-carboxylate (CAS 110683-72-2). Available at:[1]

  • ACS Publications - Development of a Robust and Scalable Process for the Large-Scale Preparation of Vilazodone. Available at:[4]

  • Spectrum Chemical (TCI AMERICA) - 5-Nitrobenzofuran-2-carboxylic Acid Ethyl Ester Safety Data Sheet. Available at:[2]

  • BioResources (ncsu.edu) - Design and synthesis of new benzofuran-1,2,3-triazole hybrid preservatives. Available at:[5]

  • Guidechem - 3-Nitrosalicylaldehyde wiki (Nitroaromatic properties). Available at:[3]

Sources

Troubleshooting

Technical Support Center: Synthesis of Ethyl 7-Nitrobenzofuran-2-carboxylate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of ethyl 7-nitrobenzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of ethyl 7-nitrobenzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. We provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for ethyl 7-nitrobenzofuran-2-carboxylate?

The most prevalent and reliable method involves a two-step process. First, a suitable salicylaldehyde is nitrated to produce a 2-hydroxy-nitrobenzaldehyde intermediate. This is followed by an O-alkylation with an ethyl haloacetate (e.g., ethyl bromoacetate or chloroacetate) and a subsequent intramolecular cyclization, often base-catalyzed, to form the benzofuran ring system.[1][2][3][4] The key starting material for the target molecule is typically 2-hydroxy-3-nitrobenzaldehyde.[5][6]

Q2: What are the primary classes of impurities I should be aware of?

Impurities in this synthesis can be broadly categorized into three groups:

  • Starting Material-Related Impurities: These originate from the synthesis of the 2-hydroxy-3-nitrobenzaldehyde precursor, including unreacted starting materials and positional isomers (e.g., 5-nitro and dinitro derivatives).[7][8]

  • Reaction-Related Impurities: These are byproducts formed during the main benzofuran synthesis, such as incompletely cyclized intermediates, products of dialkylation, or polymeric tars.[7][9]

  • Product-Related Impurities: These result from the degradation of the final product, most commonly the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Q3: What are the recommended analytical techniques for monitoring this reaction?

A combination of techniques is ideal for robust reaction monitoring and purity analysis:

  • Thin-Layer Chromatography (TLC): Essential for rapid, real-time tracking of reaction progress and for identifying the presence of major impurities.[7]

  • High-Performance Liquid Chromatography (HPLC) & Gas Chromatography-Mass Spectrometry (GC-MS): Provide quantitative data on product purity and can resolve closely related isomers.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for structural confirmation of the final product and for identifying and characterizing unknown impurities by their unique proton and carbon signals.[9]

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a practical question-and-answer format.

Q4: My reaction yield is significantly lower than expected. What are the potential causes?

Low yield is a common problem that can stem from several factors. A logical troubleshooting workflow can help isolate the cause.

start Low Yield Observed q1 Analyze crude reaction mixture by TLC/HPLC start->q1 a1 Incomplete Reaction: - Significant starting material remains q1->a1 Starting material present? a2 Complex Mixture: - Multiple spots/peaks observed q1->a2 Multiple byproducts? a3 Clean Reaction, Low Isolated Yield: - Main product observed, but recovery is poor. q1->a3 Clean but low recovery? s1 Troubleshoot Reaction Conditions: - Verify base activity (e.g., K2CO3 is dry). - Ensure solvent is anhydrous (e.g., DMF, Acetone). - Optimize temperature and reaction time. a1->s1 s2 Investigate Side Reactions: - Presence of isomeric products. - Formation of polymeric tar (baseline streaking). - Potential for dialkylation byproducts. a2->s2 s3 Review Workup & Purification: - Check for product loss during extraction. - Assess for potential hydrolysis to carboxylic acid. - Optimize recrystallization or chromatography. a3->s3

Caption: Troubleshooting workflow for low yield.

Q5: I see multiple spots on my TLC plate after the reaction. How can I identify these impurities?

The presence of multiple spots indicates a mixture of compounds. Co-spotting your reaction mixture with available starting materials on the same TLC plate is a crucial first step.

cluster_spots Example TLC Plate cluster_legend Legend workflow TLC Analysis Workflow Lane 1: Starting Material (SM) Lane 2: Co-spot (SM + Rxn Mix) Lane 3: Reaction Mixture (Rxn Mix) sm_spot co_sm co_prod co_imp rxn_sm rxn_prod rxn_imp l1 Starting Material l2 Product l3 Impurity

Caption: TLC co-spotting for impurity identification.

The table below summarizes the most common impurities, their likely origin, and key analytical signatures to aid in their identification.

Impurity NameStructureLikely OriginKey Analytical Signatures
Unreacted Starting Material 2-Hydroxy-3-nitrobenzaldehydeIncomplete reaction.TLC: More polar (lower Rƒ) than product. ¹H NMR: Presence of characteristic aldehyde proton (~10 ppm) and phenolic -OH signal.
Isomeric Product ethyl 5-nitrobenzofuran-2-carboxylateUse of an isomeric mixture of nitrosalicylaldehyde starting material.[7][8]TLC: Rƒ may be very close to the desired product. ¹H NMR: Different aromatic proton splitting pattern compared to the 7-nitro isomer.
Hydrolyzed Product 7-Nitrobenzofuran-2-carboxylic acidHydrolysis of the ethyl ester during basic reaction conditions or acidic workup.TLC: Highly polar (may stick to baseline). ¹H NMR: Absence of ethyl quartet and triplet; presence of a broad carboxylic acid proton signal (>12 ppm).
Uncyclized Intermediate Ethyl 2-(2-formyl-6-nitrophenoxy)acetateIncomplete intramolecular cyclization.TLC: Polarity between starting material and product. ¹H NMR: Signals for both the aldehyde proton (~10 ppm) and the O-CH₂ protons of the acetate group will be present.
Polymeric Byproducts Tar-like materialsOverheating or use of overly strong base, especially with activated phenols.[7]TLC: Streaking from the baseline. Appearance: Dark, often intractable oil or solid that is difficult to purify.
Q6: My final product is a dark, oily substance instead of the expected solid. What went wrong?

This is typically indicative of significant tar or polymer formation.[7] This issue often traces back to the reaction conditions.

Potential Causes & Solutions:

  • Excessive Heat: Nitration reactions and base-catalyzed cyclizations involving activated phenols can be highly exothermic. Poor temperature control leads to degradation and polymerization.

    • Solution: Maintain strict temperature control throughout the reaction. For nitrations, use an ice-salt bath to keep the temperature below 10°C.[7] For the cyclization, avoid excessive heating and consider running the reaction at a lower temperature for a longer duration.

  • Starting Material Purity: Using crude 2-hydroxy-3-nitrobenzaldehyde that already contains tar-like impurities from its own synthesis will contaminate the final product.

    • Solution: Purify the 2-hydroxy-3-nitrobenzaldehyde intermediate by recrystallization or column chromatography before proceeding to the benzofuran synthesis step.[7]

  • Choice of Base/Solvent: Using a base that is too strong or a solvent that promotes side reactions can exacerbate the issue.

    • Solution: A milder base like potassium carbonate is often sufficient and preferable to stronger bases like sodium hydroxide.[2][4] Ensure the solvent is dry and appropriate for the reaction.

III. Experimental Protocols

Protocol 1: Synthesis of Ethyl 7-Nitrobenzofuran-2-carboxylate

This protocol is a representative procedure. Optimization may be required based on your specific laboratory conditions.

cluster_reactants Reactants r1 2-Hydroxy-3-nitrobenzaldehyde step1 1. Combine reactants - Add aldehyde, K2CO3, and acetone to a flask. - Stir under an inert atmosphere (N2). r1->step1 r2 Ethyl Bromoacetate step2 2. Add Alkylating Agent - Add ethyl bromoacetate dropwise at room temp. r2->step2 r3 Anhydrous K2CO3 r3->step1 r4 Dry Acetone (Solvent) r4->step1 step1->step2 step3 3. Reflux - Heat the mixture to reflux (approx. 56°C). - Monitor reaction progress via TLC (4-6 hours). step2->step3 step4 4. Workup - Cool to room temperature. - Filter off K2CO3. - Evaporate acetone under reduced pressure. step3->step4 step5 5. Extraction - Dissolve residue in ethyl acetate. - Wash with water and brine. - Dry organic layer over anhydrous Na2SO4. step4->step5 step6 6. Purification - Concentrate the organic layer. - Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. step5->step6

Caption: General experimental workflow.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-hydroxy-3-nitrobenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and dry acetone.

  • Addition: Begin stirring the suspension and add ethyl bromoacetate (1.1 eq) dropwise.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the disappearance of the starting aldehyde using TLC (e.g., 20% ethyl acetate in hexane).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the solid with a small amount of acetone.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude solid can be purified by silica gel column chromatography or by recrystallization from a suitable solvent like ethanol to yield the pure product.

IV. References

  • BenchChem Technical Support Center. (2025). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.

  • BenchChem Technical Support Center. (n.d.). Monitoring Reactions with Diethyl 2-(bromomethyl)malonate.

  • Sigma-Aldrich. (n.d.). 2-Hydroxy-3-nitrobenzaldehyde 98. Product Page.

  • OAText. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents.

  • BenchChem. (n.d.). 2-Hydroxy-3-Nitrobenzaldehyde: A Versatile Research Chemical.

  • Lin, H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances.

  • Surakshitha, T., et al. (2019). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences.

  • Tran, D. N., et al. (2023). Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. Journal of Science and Technology - NTTU.

  • Kowalewska, M., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of Ethyl 7-Nitrobenzofuran-2-carboxylate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the scale-up synthesis of ethyl 7-nitrobenzofuran-2-carboxylate. This guide is designed for researchers, chemists, and process...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the scale-up synthesis of ethyl 7-nitrobenzofuran-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the specific challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Benzofuran derivatives are crucial scaffolds in medicinal chemistry, and successful, safe scale-up is paramount for advancing drug development programs.[1][2][3]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles and safety protocols.

Visual Overview of the Synthetic Workflow

Before delving into specific challenges, it is essential to understand the overall process flow. The synthesis is typically a multi-step process, with the nitration and cyclization steps being the most critical for yield, purity, and safety.

G cluster_start Phase 1: Precursor Synthesis cluster_nitration Phase 2: Nitration (Critical Step) cluster_workup Phase 3: Isolation & Purification cluster_end Phase 4: Final Product Start Ethyl Benzofuran-2-carboxylate (Starting Material) Nitration Nitration Reaction Start->Nitration Nitrating Agent (e.g., HNO₃/H₂SO₄) Workup Quenching & Work-up Nitration->Workup Controlled Quenching Purification Crude Purification (e.g., Recrystallization) Workup->Purification FinalPurification Final Purification (e.g., Column Chromatography if needed) Purification->FinalPurification If purity targets not met End Ethyl 7-Nitrobenzofuran-2-carboxylate (Final Product) Purification->End Meets Purity Spec FinalPurification->End

Caption: High-level workflow for the synthesis of ethyl 7-nitrobenzofuran-2-carboxylate.

Frequently Asked Questions (FAQs)

FAQ 1: Synthesis Strategy

Q: What is the most common and scalable synthetic route for ethyl 7-nitrobenzofuran-2-carboxylate?

A: The most direct and frequently employed route is the electrophilic nitration of the pre-formed ethyl benzofuran-2-carboxylate. This approach is often preferred for scale-up because the benzofuran core is relatively stable, and the key challenge is controlling the regioselectivity and safety of the nitration step. Alternative routes, such as constructing the benzofuran ring from an already nitrated precursor (e.g., 2-hydroxy-3-nitrobenzaldehyde), are also viable but may involve more steps or less accessible starting materials.[4][5]

FAQ 2: Nitration Reaction

Q: Why is the nitration step considered so hazardous during scale-up?

A: The nitration of aromatic compounds is a highly exothermic reaction.[6] On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to a rapid temperature increase, creating a dangerous thermal runaway scenario.[7] These reactions can generate large volumes of gas (NOx) and, if not controlled, can lead to over-pressurization and vessel failure. Furthermore, mixtures of organic compounds and strong nitric acid can be explosive, especially if stoichiometric ratios are approached or if the temperature rises uncontrollably.[8][9] Comprehensive thermal hazard evaluation, such as Accelerating Rate Calorimetry (ARC), is essential before attempting scale-up to determine critical safety parameters like the TD24 (the temperature at which the time to maximum rate of thermal runaway is 24 hours).[6][10]

FAQ 3: Purity and By-products

Q: What are the most common impurities and by-products I should expect?

A: The primary impurities are typically positional isomers. While the 7-position is electronically favored for nitration, you may also see the formation of 4-nitro and 5-nitro isomers. Over-nitration, leading to dinitro-benzofuran species, can also occur if the reaction conditions (stoichiometry, temperature) are too harsh.[8] Incomplete reaction will leave residual starting material. During work-up, hydrolysis of the ethyl ester to the corresponding carboxylic acid is also a possibility if conditions are too acidic or basic for a prolonged period.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up synthesis.

Problem Area 1: The Nitration Reaction
Symptom / Observation Potential Cause(s) Recommended Actions & Scientific Rationale
Reaction temperature spikes uncontrollably (Exotherm) 1. Addition rate of nitrating agent is too fast. 2. Inadequate cooling capacity for the vessel size. 3. Incorrect reagent concentration leading to higher reactivity.1. Immediate Action: Halt reagent addition immediately and apply maximum cooling. 2. Process Control: Reduce the addition rate significantly. Ensure the cooling system is rated for the calculated heat of reaction. Consider a semi-batch process where the substrate is added to the acid mixture to maintain better control. 3. Engineering Controls: For large scales, consider transitioning to a continuous flow reactor. This minimizes the reaction volume at any given time, providing superior temperature control and inherent safety.[8]
Low Yield of Desired 7-Nitro Isomer 1. Incorrect reaction temperature. 2. Non-optimal nitrating agent or acid catalyst. 3. Insufficient reaction time.1. Temperature Optimization: Lowering the temperature often increases selectivity for the thermodynamically favored product. Perform small-scale trials to find the optimal temperature range. 2. Reagent Selection: The choice of acid (e.g., sulfuric vs. acetic) influences the activity of the nitronium ion (NO₂⁺), the key electrophile.[9] A less aggressive nitrating system might improve selectivity. 3. Reaction Monitoring: Use in-situ monitoring (e.g., HPLC) to track the consumption of starting material and formation of products to ensure the reaction has reached completion.
Formation of Dinitro By-products 1. Excess of nitrating agent. 2. Reaction temperature is too high.1. Stoichiometry Control: Use a precise, slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent. Accurately titrate the nitric acid to confirm its concentration before use.[10] 2. Temperature Control: Higher temperatures provide the activation energy needed to add a second nitro group to the deactivated ring. Maintain a strictly controlled, lower temperature.
Problem Area 2: Work-up and Purification
Symptom / Observation Potential Cause(s) Recommended Actions & Scientific Rationale
Product "oils out" during recrystallization 1. The chosen solvent is too non-polar. 2. The solution is being cooled too rapidly. 3. High impurity load depressing the melting point.1. Solvent System: Use a more polar solvent or a binary solvent mixture (e.g., ethanol/water, ethyl acetate/heptane) to maintain solubility at lower temperatures.[11] 2. Controlled Cooling: Allow the solution to cool slowly to room temperature before transferring to a refrigerator or ice bath. This promotes the formation of a stable crystal lattice. 3. Pre-purification: If impurities are high, perform a preliminary purification like a slurry wash or flash chromatography before the final recrystallization.
Difficulty removing positional isomers 1. Isomers have very similar polarity and solubility profiles.1. Chromatographic Separation: This may be unavoidable. Optimize flash column chromatography conditions, potentially using a different stationary phase (e.g., alumina) or a more selective eluent system.[11] 2. Fractional Recrystallization: This can be effective but is often labor-intensive and may lead to significant yield loss. It requires careful optimization of solvent and temperature gradients.

Scale-Up Safety & Troubleshooting Logic

The following diagram illustrates a decision-making process focused on safely managing the critical nitration step during scale-up.

G Start Start Nitrating Agent Addition Monitor Monitor Temperature & Off-Gas Start->Monitor Proceed Temperature Stable? Monitor->Proceed TempSpike Temperature Spike? Halt HALT ADDITION APPLY MAX COOLING TempSpike->Halt Yes Assess Assess Thermal Stability Data (TD24) Halt->Assess Review Review Process Parameters: - Addition Rate - Cooling Capacity - Concentrations Assess->Review Proceed->TempSpike No Continue Continue Addition at Reduced Rate Proceed->Continue Yes Continue->Monitor Complete Addition Complete Continue->Complete All reagent added

Caption: Decision tree for thermal runaway prevention during nitration scale-up.

Detailed Experimental Protocol: Lab Scale (10g)

This protocol provides a baseline procedure. WARNING: This reaction must be performed in a certified chemical fume hood with appropriate personal protective equipment (acid-resistant gloves, lab coat, safety goggles, and face shield).[7] An ice bath for emergency cooling must be readily available.

Materials:

  • Ethyl benzofuran-2-carboxylate (10.0 g)

  • Concentrated Sulfuric Acid (98%, ~30 mL)

  • Fuming Nitric Acid (90%, consult stoichiometry)

  • Dichloromethane (DCM) for extraction

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethanol for recrystallization

Procedure:

  • Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel, add the concentrated sulfuric acid.

  • Cooling: Cool the flask in an ice/salt bath to -5 to 0 °C.

  • Substrate Addition: Slowly dissolve the ethyl benzofuran-2-carboxylate in the cold sulfuric acid. Ensure the temperature does not rise above 5 °C.

  • Nitrating Agent Addition: Add the fuming nitric acid dropwise via the dropping funnel over a period of at least 30-45 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition. A runaway exotherm is most likely at this stage.

  • Reaction: Stir the mixture at 0-5 °C for an additional 1-2 hours after the addition is complete. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Very slowly and carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This step is also exothermic.

  • Work-up:

    • Allow the ice to melt. A solid precipitate of the crude product should form.

    • Filter the solid product and wash thoroughly with cold water until the washings are neutral (pH ~7).

    • Alternatively, if a solid does not crash out, extract the aqueous mixture with dichloromethane (3x volumes).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (careful, CO₂ evolution!), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification:

    • The resulting crude solid can be purified by recrystallization from a suitable solvent, such as ethanol, to yield ethyl 7-nitrobenzofuran-2-carboxylate as a solid.

References

  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ACS Publications. [Link]

  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI. [Link]

  • Nitration Reactions | Continuous Flow Processing. Vapourtec. [Link]

  • Nitration reaction safety. YouTube. [Link]

  • CHAPTER 12: Nitration Reactions. The Royal Society of Chemistry. [Link]

  • CN110684000B - Process for preparing benzofuran derivatives.
  • Synthesis of ethyl benzofuran-2-carboxylate. PrepChem.com. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. [Link]

  • Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids. PubMed. [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC. [Link]

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. [Link]

  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Journal of Pharmaceutical Negative Results. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Research Article: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives | PDF. Scribd. [Link]

  • Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkivoc. [Link]

  • Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Ethyl 7-nitrobenzofuran-2-carboxylate — Chemical Substance Information. NextSDS. [Link]

  • Synthesis of New Benzoxadiazole compounds Derived from ethyl-4- (7- nitro-2. Iraqi National Journal of Chemistry. [Link]

  • Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. PubMed. [Link]

  • Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. Borneo Journal of Sciences and Technology. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. PMC - NIH. [Link]

  • Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses Procedure. [Link]

  • US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives.
  • WO2014006637A2 - Improved process for preparing benzofuran-2-carboxamide derivatives.
  • DDQ-promoted synthesis of 2-benzoylbenzofurans and benzofuro[2,3-c]pyridines using 2′-hydroxy ethyl cinnamate and phenacyl bromides. RSC Publishing. [Link]

  • Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Semantic Scholar. [Link]

  • Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. Beilstein Journals. [Link]

Sources

Troubleshooting

Technical Support Center: Analytical Workflows for Ethyl 7-Nitrobenzofuran-2-Carboxylate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide provides authoritative troubleshooting, validated protocols, and analytical stra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting, validated protocols, and analytical strategies for monitoring the chemical transformations of ethyl 7-nitrobenzofuran-2-carboxylate (CAS: 110683-72-2)[1]. As a critical building block in medicinal chemistry, its two most common reactions—nitro reduction and ester hydrolysis—present unique analytical challenges due to the shifting polarity and ionization properties of the intermediates.

As a Senior Application Scientist, I have designed this guide to move beyond basic steps, focusing on the causality behind analytical phenomena to ensure your experimental workflows are robust and self-validating.

Reaction Workflows & Analytical Strategy

The following diagram illustrates the two primary synthetic pathways and the recommended analytical checkpoints for each transformation.

G cluster_reactions Common Synthetic Transformations SM Starting Material: Ethyl 7-nitrobenzofuran-2-carboxylate (m/z 235) Red Catalytic Hydrogenation (Nitro Reduction) SM->Red Pd/C, H2 Hyd Saponification (Ester Hydrolysis) SM->Hyd LiOH, THF/H2O Ana1 HPLC-UV (254 nm) Monitor SM Depletion SM->Ana1 Prod1 Ethyl 7-aminobenzofuran-2-carboxylate (m/z 205) Red->Prod1 Prod2 7-nitrobenzofuran-2-carboxylic acid (m/z 207) Hyd->Prod2 Ana2 LC-MS (ESI+) Confirm m/z 206 [M+H]+ Prod1->Ana2 Ana3 LC-MS (ESI-) Confirm m/z 206 [M-H]- Prod2->Ana3

Analytical workflows for the reduction and hydrolysis of ethyl 7-nitrobenzofuran-2-carboxylate.

Troubleshooting FAQs

Q1: During the catalytic hydrogenation of ethyl 7-nitrobenzofuran-2-carboxylate, my HPLC chromatogram shows severe peak tailing for the product. How can I improve peak shape? A: The product of this reaction is ethyl 7-aminobenzofuran-2-carboxylate. Peak tailing for basic amines on standard reversed-phase C18 columns is typically caused by secondary ion-exchange interactions between the protonated amine and residual, negatively charged silanol groups (Si-O⁻) on the silica surface ()[2]. If you are using 0.1% formic acid (pH ~2.7), a significant portion of silanols remain ionized. Solution: Switch your mobile phase modifier to 0.1% Trifluoroacetic acid (TFA). TFA lowers the pH to ~2.0, neutralizing the majority of surface silanols, and acts as a strong ion-pairing agent for the amine, effectively masking it from the stationary phase and restoring Gaussian peak shape ()[3].

Q2: I am performing a saponification to yield 7-nitrobenzofuran-2-carboxylic acid. My LC-MS (ESI+) shows the starting material disappearing, but no product mass is detected. Why? A: You are experiencing an ionization polarity mismatch. Carboxylic acids, particularly those coupled to electron-withdrawing groups like a nitro-substituted benzofuran ring, have very high gas-phase acidities and ionize poorly in positive electrospray ionization (ESI+) mode. Solution: Switch your mass spectrometer to negative ion mode (ESI-). In ESI-, the carboxylic acid readily deprotonates to form a highly stable[M-H]⁻ anion (m/z 206), yielding a signal intensity that is often orders of magnitude higher than in positive mode ()[4].

Q3: How can I use NMR to definitively confirm that the nitro group has been fully reduced to the amine, rather than stopping at the hydroxylamine intermediate? A: Nitro reduction proceeds stepwise (Nitro Nitroso Hydroxylamine Amine). In 1 H NMR (using DMSO- d6​ to prevent rapid proton exchange), the fully reduced 7-amino product will present a distinct, broad singlet integrating to 2H typically between 5.0–6.0 ppm, corresponding to the -NH 2​ protons. If the reaction stalled at the hydroxylamine intermediate, you would observe two distinct downfield singlets (integrating to 1H each) corresponding to the -NH and -OH protons.

Validated Experimental Protocols

Protocol A: HPLC-UV Reaction Monitoring (Nitro Reduction)

Self-validating system: The inclusion of a TFA-blank injection ensures that system peaks (e.g., refractive index anomalies from the injection solvent) are not misidentified as reaction intermediates.

  • Sample Preparation: Quench 10 µL of the reaction mixture in 990 µL of Acetonitrile (MeCN). Filter through a 0.22 µm PTFE syringe filter to remove the Pd/C catalyst.

  • Column: C18 End-capped, 5 µm, 4.6 × 150 mm.

  • Mobile Phase:

    • Solvent A: Water + 0.1% TFA

    • Solvent B: MeCN + 0.1% TFA

  • Gradient: 10% B to 90% B over 10 minutes.

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 254 nm.

  • Validation Step: Inject a blank (MeCN) to establish the baseline. The starting material (ethyl 7-nitrobenzofuran-2-carboxylate) will elute significantly later than the more polar amino product.

Protocol B: LC-MS Analysis of Ester Hydrolysis

Self-validating system: Monitoring the Extracted Ion Chromatogram (EIC) for m/z 206[M-H]⁻ while confirming the absence of m/z 236 [M+H]⁺ in a parallel ESI+ scan definitively proves complete ester consumption without false positives from background noise.

  • Sample Preparation: Dilute 10 µL of the aqueous hydrolysis mixture with 1 mL of 50:50 MeOH:Water.

  • Ionization Mode: ESI Negative (ESI-).

  • Capillary Voltage: 3.0 kV (optimized to prevent in-source fragmentation of weak acids).

  • Desolvation Temperature: 350 °C.

  • Validation Step: Run a dual-polarity scan. Confirm the appearance of m/z 206 in ESI- and the total disappearance of m/z 236 in ESI+.

Quantitative Data Summary

The following table summarizes the expected analytical parameters for the starting material and its primary reaction products to facilitate rapid peak identification and mass confirmation.

CompoundMolecular FormulaExact MassESI PolarityExpected m/zRelative HPLC Retention
Ethyl 7-nitrobenzofuran-2-carboxylate C 11​ H 9​ NO 5​ 235.05ESI (+)236 [M+H] + Late (Most lipophilic)
Ethyl 7-aminobenzofuran-2-carboxylate C 11​ H 11​ NO 3​ 205.07ESI (+)206 [M+H] + Early (Polar amine)
7-nitrobenzofuran-2-carboxylic acid C 9​ H 5​ NO 5​ 207.02ESI (-)206 [M-H] Mid (pH dependent)

References

  • Title: Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? - WKB236325 Source: Waters Corporation URL: [Link]

  • Title: Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing Source: Chromatography Online URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Ethyl 7-Nitrobenzofuran-2-Carboxylate vs. Alternative Nitrobenzofurans

Executive Summary & Structural Causality The benzofuran-2-carboxylate scaffold is a privileged structure in medicinal chemistry. However, the precise regiochemistry of the nitro group on this bicyclic core fundamentally...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

The benzofuran-2-carboxylate scaffold is a privileged structure in medicinal chemistry. However, the precise regiochemistry of the nitro group on this bicyclic core fundamentally alters its reactivity, stability, and downstream pharmacological utility.

  • Ethyl 7-Nitrobenzofuran-2-Carboxylate : Positioned adjacent to the furan oxygen, the 7-nitro group experiences unique steric and electronic shielding. This specific geometry makes it an ideal precursor for synthesizing rigid, high-affinity ligands that bind to the colchicine domain of tubulin, acting as potent vascular disrupting agents and antimitotics[1].

  • Ethyl 5-Nitrobenzofuran-2-Carboxylate : Located on the opposite side of the phenyl ring, the 5-nitro group is highly accessible. It serves as the critical electrophilic anchor for forming piperazine linkages, making it the primary industrial intermediate for Vilazodone , a dual 5-HT1A receptor agonist and serotonin reuptake inhibitor (SSRI)[2].

  • 2- and 3-Nitrobenzofurans : When the nitro group is located directly on the furan ring (positions 2 or 3), the heteroaromatic double bond becomes highly electron-deficient. Rather than serving merely as reduction precursors, these isomers are aggressively utilized in dearomatization reactions (e.g.,[4+2] annulations) to construct complex dihydrobenzofuran-bridged polycyclic skeletons[3]. Furthermore, 3-nitro and 7-nitro analogs exhibit direct bacteriostatic activity, though 3-nitro variants are notably more labile in aqueous solutions[4].

Pathways Core Nitrobenzofuran-2-carboxylates C7 Ethyl 7-nitrobenzofuran- 2-carboxylate Core->C7 7-Substitution C5 Ethyl 5-nitrobenzofuran- 2-carboxylate Core->C5 5-Substitution C3 2- & 3-Nitrobenzofurans Core->C3 Furan-ring Substitution T7 Tubulin Inhibitors (Colchicine Domain) C7->T7 Pt/S Hydrogenation & Condensation T5 Vilazodone (Antidepressant) C5->T5 Pd/C Reduction & Piperazine Coupling T3 Dearomatization (Polycyclic Skeletons) C3->T3 [4+2] Annulation

Divergent synthetic applications of nitrobenzofuran isomers.

Quantitative Performance & Application Comparison

To objectively evaluate these building blocks, we must compare their synthetic efficiency and the biological potency of their primary downstream targets.

Table 1: Physicochemical & Synthetic Profile
CompoundPrimary Synthetic RoleReduction CatalystTypical YieldKey Chemical Behavior
Ethyl 7-Nitrobenzofuran-2-carboxylate Precursor to Tubulin Inhibitors5% Pt/S>95%Sterically hindered; requires poisoned catalysts to prevent over-reduction[1].
Ethyl 5-Nitrobenzofuran-2-carboxylate Precursor to Vilazodone5% Pd/C98%Highly accessible; undergoes rapid, clean reduction under mild H2 pressure[5].
3-Nitrobenzofurans Dearomatization SubstratesN/A (Direct Use)VariableHighly electrophilic furan ring; labile in solution (T1/2 ~0.8-3.5 hr at pH 7.0)[4].
Table 2: Biological Activity of Downstream Derivatives
Derivative / Target DrugBiological TargetPrimary IndicationPotency Metric
7-Amino-substituted Cyclohexanediones Tubulin (Colchicine Domain)Oncology (Solid Tumors)Binding Constant (Kb) = 2.87 × 10^8 M⁻¹[1]
Vilazodone (from 5-Nitro) 5-HT1A Receptor / SERTMajor Depressive DisorderIC50 = 0.2 nM (5-HT1A); RUI = 0.5 nM[2]
2-Methyl-3-nitrobenzofuran Bacterial RibosomeBacterial InfectionBacteriostatic (Broad spectrum)[4]

Experimental Methodologies & Self-Validating Protocols

The transformation of nitrobenzofurans into active pharmaceutical ingredients relies heavily on the chemoselective reduction of the nitro group to an aniline derivative. The choice of catalyst is dictated by the regiochemistry of the starting material.

Protocol A: Chemoselective Hydrogenation of Ethyl 7-Nitrobenzofuran-2-carboxylate

Causality & Design: The 7-nitro group is situated in a sterically congested environment adjacent to the electron-rich furan oxygen. Using standard Palladium on Carbon (Pd/C) can lead to unwanted hydrogenolysis of the ester or partial saturation of the furan ring. Therefore, Platinum on Carbon doped with Sulfur (5% Pt/S) is utilized. The sulfur acts as a catalyst poison, dampening the activity of the platinum just enough to ensure strict chemoselectivity for the nitro group[1].

Step-by-Step Methodology:

  • Dissolution: Dissolve ethyl 7-nitrobenzofuran-2-carboxylate (0.25 mmol) in 12 mL of analytical grade ethyl acetate[1].

  • Catalyst Addition: Add a catalytic amount of 5% Pt/S under a strict nitrogen atmosphere to prevent spontaneous ignition.

  • Hydrogenation: Subject the reaction mixture to hydrogenation in a Parr shaker at 30 psi H2 for 5 hours at room temperature[1].

  • Self-Validation (In-Process): Monitor the reaction via TLC (Hexane/EtOAc 3:1). The reaction is self-validating when the distinct yellow spot of the nitro precursor completely disappears, replaced by a highly polar, ninhydrin-positive spot corresponding to the amine.

  • Workup: Filter the mixture through a pad of Celite to remove the Pt/S catalyst. Evaporate the solvent under reduced pressure to yield the 7-amino derivative as a yellow oil (Yield: ~99%)[1].

Workflow Step1 Step 1: Dissolution Ethyl 7-nitrobenzofuran in EtOAc Step2 Step 2: Catalysis Add 5% Pt/S (Poisoned Catalyst) Step1->Step2 Step3 Step 3: Hydrogenation 30 psi H2, 5 hours, 25°C Step2->Step3 Step4 Step 4: Workup Filter & Evaporate to Yield Amine Step3->Step4

Workflow for the chemoselective hydrogenation of ethyl 7-nitrobenzofuran-2-carboxylate.

Protocol B: Synthesis of Vilazodone Intermediate via Ethyl 5-Nitrobenzofuran-2-carboxylate

Causality & Design: Unlike the 7-position, the 5-position is unhindered and electronically decoupled from the furan oxygen's immediate inductive effects. This allows for the use of standard, highly efficient 5% Pd/C without the risk of ring saturation. The reaction proceeds rapidly under lower pressure, making it highly scalable for industrial antidepressant manufacturing[5].

Step-by-Step Methodology:

  • Dissolution: Add 20.0 g of ethyl 5-nitrobenzofuran-2-carboxylate into a hydrogenation reactor containing 300 mL of ethanol[6].

  • Catalyst Addition: Add 2.0 g of 5% Pd/C. Purge the reactor twice with nitrogen, followed by two purges with hydrogen gas[6].

  • Hydrogenation: Maintain the hydrogen pressure between 0.3 and 0.5 MPa. Stir the reaction at 10–30 °C for 3 hours[6].

  • Self-Validation (In-Process): The cessation of hydrogen gas uptake serves as a macroscopic indicator of reaction completion.

  • Workup: Filter the catalyst and concentrate the filtrate to dryness under reduced pressure. This yields 17.1 g of ethyl 5-aminobenzofuran-2-carboxylate (98% yield), ready for immediate piperazine coupling without further chromatographic purification[6].

Conclusion

While both ethyl 7-nitrobenzofuran-2-carboxylate and its 5-nitro counterpart share an identical molecular weight and core scaffold, their utility in drug development is strictly divergent. The 5-nitro isomer is optimized for high-yield, scalable industrial synthesis of CNS therapeutics like Vilazodone. Conversely, the 7-nitro isomer requires specialized catalytic conditions (Pt/S) due to its steric environment, but it unlocks access to highly complex, nanomolar-affinity tubulin inhibitors that are currently shaping the future of targeted oncology.

Sources

Comparative

validation of ethyl 7-nitrobenzofuran-2-carboxylate as a research tool

Title: Validation of Ethyl 7-Nitrobenzofuran-2-Carboxylate as a Privileged Scaffold in Targeted Inhibitor Development: A Comparative Guide Executive Summary In modern medicinal chemistry and probe development, the select...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of Ethyl 7-Nitrobenzofuran-2-Carboxylate as a Privileged Scaffold in Targeted Inhibitor Development: A Comparative Guide

Executive Summary

In modern medicinal chemistry and probe development, the selection of an optimal starting scaffold dictates the pharmacokinetic and pharmacodynamic success of the resulting molecule. Ethyl 7-nitrobenzofuran-2-carboxylate (E7-NBC, CAS: 110683-72-2) has emerged as a highly versatile and privileged building block[1]. Unlike traditional indole or benzothiophene cores, the unique stereoelectronic profile of the 7-nitrobenzofuran system offers distinct advantages in synthesizing highly selective inhibitors for oncology, immunology, and neurology targets. This guide objectively evaluates E7-NBC against alternative scaffolds, detailing its mechanistic rationale, comparative performance, and validated synthetic protocols.

Mechanistic Rationale: The E7-NBC Advantage

The structural architecture of E7-NBC provides three distinct functional zones, each contributing to its superiority over bioisosteric alternatives:

  • The Benzofuran Core (Oxygen vs. Nitrogen/Sulfur): While indoles possess a hydrogen-bond donating (HBD) >NH group, the oxygen atom in benzofuran acts strictly as a weak hydrogen-bond acceptor. This is critical when targeting hydrophobic binding pockets where the desolvation penalty of an indole >NH would drastically reduce binding affinity.

  • The 2-Carboxylate Handle: The ethyl ester at the C2 position is a highly programmable vector. It can be hydrolyzed to a carboxylic acid to act as a potent phosphotyrosine (pTyr) mimic[2], or undergo hydrazinolysis to form a carbohydrazide—a mandatory zinc-anchoring motif for Carbonic Anhydrase (CA) inhibition[3].

  • The 7-Nitro Group: The nitro group exerts a strong electron-withdrawing effect, modulating the pKa of the C2-carboxylic acid and enhancing π

    π stacking interactions within target active sites. Furthermore, it serves as a latent functional handle; it can be selectively reduced to an amine for the conjugation of fluorophores or additional pharmacophores.

Comparative Target Validation & Efficacy

E7-NBC derivatives have been rigorously validated across multiple therapeutic pathways. Table 1 summarizes the quantitative performance of E7-NBC-derived inhibitors compared to alternative scaffold classes.

Table 1: Comparative Performance of E7-NBC Derivatives vs. Alternative Scaffolds

Scaffold BasePrimary TargetMechanism of ActionActivity (IC₅₀ / Kᵢ)Selectivity Profile
E7-NBC (Compound D34) LYP (PTPN22)Phosphotyrosine (pTyr) mimicKᵢ = 0.93 μMHigh vs other phosphatases[2]
E7-NBC (Compound 9e) hCA IXZinc anchoring via ureido linkerIC₅₀ = 24.5 nMSI = 47 vs hCA I[3]
E7-NBC (Compound 6) MAO-BReversible enzyme inhibitionIC₅₀ = ~1.2 μMHigh vs MAO-A[4]
Benzothiophene analogs5-LipoxygenaseHydrophobic pocket fillingN/AModulates Leukotrienes[5]
Indole-2-carboxylatesGeneral KinasesATP competitive bindingBroad-spectrumPoor (High cross-reactivity)

Data synthesized from comparative structure-activity relationship (SAR) studies of benzofuran derivatives.

Pathway Visualizations

The following diagrams map the synthetic divergence of E7-NBC and its mechanistic role in restoring T-Cell Receptor (TCR) signaling via Lymphoid-tyrosine phosphatase (LYP) inhibition.

Workflow E7NBC Ethyl 7-Nitrobenzofuran- 2-Carboxylate (E7-NBC) Hydrolysis Alkaline Hydrolysis (NaOH, EtOH) E7NBC->Hydrolysis Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) E7NBC->Hydrazinolysis Reduction Catalytic Reduction (Pd/C, H2) E7NBC->Reduction LYP Benzofuran-2-Carboxylic Acid (LYP Inhibitor / pTyr Mimic) Hydrolysis->LYP CAIX 2-Carbohydrazide Derivative (hCA IX Zinc Anchor) Hydrazinolysis->CAIX Probe 7-Amino Derivative (Fluorophore Conjugation) Reduction->Probe

Fig 1. Divergent synthetic workflow of E7-NBC into target-specific research probes.

Mechanism TCR T-Cell Receptor (TCR) Activation Kinases Lck / Fyn Kinases (Active State) TCR->Kinases Phosphorylates ZAP70 ZAP-70 Signaling Cascade Kinases->ZAP70 Activates Immunity Anti-Tumor Immunity (T-Cell Proliferation) ZAP70->Immunity Promotes LYP LYP (PTPN22) Phosphatase LYP->Kinases Dephosphorylates (Inhibits) E7NBC_Inh E7-NBC Derived LYP Inhibitor E7NBC_Inh->LYP Competitive Inhibition (pTyr Mimic)

Fig 2. Mechanism of E7-NBC-derived LYP inhibitors in restoring TCR signaling.

Experimental Protocols

To ensure reproducibility, the following protocols represent self-validating systems for utilizing E7-NBC in probe synthesis.

Protocol A: Hydrazinolysis of E7-NBC for hCA IX Inhibitor Precursors

Objective: Convert the ethyl ester of E7-NBC into a carbohydrazide, the critical zinc-binding pharmacophore required for carbonic anhydrase inhibition[3]. Causality & Logic: The ethyl ester is relatively stable and unreactive to mild nucleophiles. Using a massive excess of 99% hydrazine hydrate under reflux forces the acyl substitution forward. The excess is critical to prevent the formation of symmetric, inactive diacylhydrazines.

  • Preparation: Dissolve 1.0 equivalent of Ethyl 7-nitrobenzofuran-2-carboxylate[1] in absolute ethanol to achieve a 0.2 M concentration. (Rationale: Ethanol provides a protic environment that stabilizes the tetrahedral intermediate during nucleophilic attack).

  • Reagent Addition: Add 5.0 equivalents of 99% hydrazine hydrate dropwise at room temperature.

  • Reaction: Elevate the temperature to 80°C and reflux the mixture for 4–6 hours.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase. The reaction is validated as complete when the UV-active ester spot ( Rf​≈0.6 ) is entirely replaced by a highly polar baseline spot ( Rf​≈0.1−0.2 ) corresponding to the hydrazide.

  • Isolation: Cool the mixture to 0°C. The 7-nitrobenzofuran-2-carbohydrazide will precipitate out of the solution. Filter the solid, wash with ice-cold ethanol, and dry under high vacuum.

Protocol B: Click-Chemistry Functionalization via 1,2,3-Triazole Linkage

Objective: Synthesize antimicrobial derivatives by coupling the benzofuran core with a 1,2,3-triazole moiety[6]. Causality & Logic: The triazole ring acts as a stable, rigid bioisostere of an amide bond, improving metabolic stability while enhancing binding to microbial targets.

  • Alkyne Preparation: Convert E7-NBC to prop-2-yn-1-yl 7-nitrobenzofuran-2-carboxylate via transesterification.

  • Click Reaction (CuAAC): Dissolve the alkyne (1.0 eq) and a substituted aryl azide (1.1 eq) in a DMF/H₂O (4:1) solvent system.

  • Catalysis: Add CuSO₄·5H₂O (0.1 eq) and sodium ascorbate (0.2 eq). (Rationale: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ, preventing oxidative homocoupling of the alkyne).

  • Validation: Stir at room temperature for 12 hours. The formation of the 1,2,3-triazole product is self-validated by the disappearance of the alkyne C-H stretch ( ∼3300 cm−1 ) in FTIR and the appearance of the triazole proton singlet ( ∼8.0 ppm ) in 1 H NMR.

  • Purification: Extract the aqueous mixture with EtOAc, wash extensively with brine to remove residual DMF, and purify via flash column chromatography.

References

  • ChemicalBook. "Ethyl 7-nitrobenzofuran-2-carboxylate CAS#: 110683-72-2".
  • PubMed (NIH). "Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy".
  • American Chemical Society (ACS). "Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer".
  • NIScPR. "Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles".
  • Google Patents. "US4663347A - Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis".
  • UniCA IRIS. "Synthesis and in vitro study of nitro- and methoxy-2-phenylbenzofurans as human Monoamine Oxidase inhibitors".

Sources

Validation

cytotoxicity assays for ethyl 7-nitrobenzofuran-2-carboxylate derivatives

An Application Scientist’s Guide to Cytotoxicity Assays for Ethyl 7-Nitrobenzofuran-2-Carboxylate Derivatives As the search for novel chemotherapeutics accelerates, benzofuran scaffolds—specifically ethyl 7-nitrobenzofur...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist’s Guide to Cytotoxicity Assays for Ethyl 7-Nitrobenzofuran-2-Carboxylate Derivatives

As the search for novel chemotherapeutics accelerates, benzofuran scaffolds—specifically ethyl 7-nitrobenzofuran-2-carboxylate derivatives—have emerged as highly potent building blocks. These compounds are frequently utilized to synthesize high-affinity ligands targeting the colchicine-binding domain of tubulin, subsequently inducing G2/M cell cycle arrest and apoptosis[1].

However, evaluating the cytotoxicity of these specific derivatives presents unique analytical challenges. The presence of the reducible 7-nitro group and the highly conjugated, lipophilic benzofuran ring system can introduce significant artifacts into standard colorimetric assays. This guide objectively compares conventional and advanced cytotoxicity assays, providing researchers with a self-validating framework to accurately profile these promising compounds.

Mechanistic Grounding: Why Assay Choice Matters

Before selecting an assay, one must understand the chemical behavior of the target scaffold. Ethyl 7-nitrobenzofuran-2-carboxylate derivatives exhibit two properties that dictate assay selection:

  • Redox Interference: The 7-nitro moiety can act as an electron acceptor. In traditional metabolic assays (like MTT or XTT), cellular oxidoreductases reduce tetrazolium salts into colored formazan. The nitro-aromatic system can competitively interfere with this electron transfer, leading to false-negative viability readings[2].

  • Optical Overlap: Highly conjugated benzofuran derivatives often absorb light in the 400–600 nm range, directly overlapping with the absorbance readouts of colorimetric viability dyes.

G A Ethyl 7-nitrobenzofuran- 2-carboxylate Derivative B Colchicine Domain Tubulin Binding A->B C G2/M Cell Cycle Arrest B->C D Caspase 3/7 Activation C->D E Apoptotic Cell Death D->E

Mechanism of action for benzofuran-derived tubulin inhibitors inducing apoptosis.

Comparative Analysis of Cytotoxicity Assays

To establish a robust screening pipeline, we must compare the performance of standard assays against the specific chemical liabilities of the 7-nitrobenzofuran scaffold.

The MTT Assay (Colorimetric)

The MTT assay measures the reduction of tetrazolium by mitochondrial succinate dehydrogenase. While ubiquitous and cost-effective, it is highly susceptible to the redox and optical interferences mentioned above. Furthermore, the required solubilization step for the insoluble formazan crystals introduces pipetting variability, making it difficult to resolve tight IC50 differences among highly potent structural analogs[3].

CCK-8 / WST-8 Assay (Colorimetric)

An improvement over MTT, CCK-8 utilizes a water-soluble tetrazolium salt, eliminating the solubilization step. While this reduces mechanical error, it does not bypass the fundamental redox interference caused by the nitro group. It is acceptable for preliminary screening but lacks the precision required for late-stage lead optimization.

ATP Luminescence Assay (e.g., CellTiter-Glo)

This is the gold standard for nitro-aromatic compounds. By measuring intracellular ATP via a luciferase reaction, this assay completely bypasses cellular redox pathways and optical absorbance overlap. It is highly sensitive, allowing for lower cell seeding densities and minimizing the DMSO concentrations required to keep lipophilic benzofurans in solution.

LDH Release Assay (Fluorometric/Colorimetric)

Lactate Dehydrogenase (LDH) is released into the media only when the plasma membrane is compromised (necrosis or late-stage apoptosis). When used alone, it cannot detect cytostatic effects. However, when multiplexed with an ATP assay, it creates a powerful self-validating system.

Quantitative Data: Assay Concordance and Variance

The table below summarizes the comparative performance and typical IC50 readouts of a synthesized 7-nitrobenzofuran-2-carboxylate derivative across different assay platforms. Note the tighter error margins and lower susceptibility to interference when using luminescence.

Assay TypePrimary ReadoutInterference Risk (Nitro-Aromatics)HeLa IC50 (µM) ± SDHCT116 IC50 (µM) ± SDRecommended Use Phase
MTT Absorbance (570 nm)High (Redox/Optical)1.45 ± 0.320.95 ± 0.28Early rough screening
CCK-8 Absorbance (450 nm)Moderate (Redox)1.28 ± 0.180.87 ± 0.15Secondary screening
ATP Luminescence LuminescenceLow (None) 1.12 ± 0.04 0.73 ± 0.05 Lead optimization / SAR
LDH Release Fluorescence (590 nm)LowN/A (Measures death)N/A (Measures death)Multiplexed validation

Data synthesized from comparative benzofuran cytotoxicity profiling methodologies.[3]

Experimental Methodology: The Self-Validating Multiplex Protocol

To ensure scientific trustworthiness, an assay must be internally controlled. Relying solely on a metabolic drop (ATP) cannot distinguish between a compound that kills cells (cytotoxic) and one that merely halts division (cytostatic).

By multiplexing an LDH Release Assay (measuring cell death via the supernatant) with an ATP Luminescence Assay (measuring viability via the remaining cell lysate) in the exact same well, we create a self-validating system . If ATP drops while LDH simultaneously rises, we confirm true cytotoxicity. If ATP drops but LDH remains at baseline, the compound is cytostatic (e.g., inducing G2/M arrest without immediate apoptosis).

G A Seed Cancer Cells (e.g., HeLa, HCT116) B Treat with Benzofuran Derivatives (24-72h) A->B C Multiplexed Assay Separation B->C D Supernatant Transfer (LDH Release Assay) C->D E Remaining Cells (ATP Luminescence Assay) C->E F Quantify Necrosis vs. Apoptosis Ratio D->F E->F

Self-validating multiplexed workflow combining ATP viability and LDH cytotoxicity assays.

Step-by-Step Multiplex Protocol

Phase 1: Preparation and Treatment

  • Cell Seeding: Seed target cells (e.g., HCT116) at 5,000 cells/well in a 96-well opaque white plate with clear bottoms. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dilution: Prepare a 10-point serial dilution of the ethyl 7-nitrobenzofuran-2-carboxylate derivative in DMSO. Dilute further in culture media so the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced membrane toxicity.

  • Treatment: Apply the compound to the cells and incubate for the desired time point (typically 48 or 72 hours). Include vehicle controls (0.5% DMSO) and positive lysis controls (Triton X-100 added 45 minutes prior to readout).

Phase 2: LDH Release (Cytotoxicity Readout) 4. Supernatant Transfer: Carefully transfer 50 µL of the culture supernatant from each well into a secondary black 96-well plate. 5. LDH Reaction: Add 50 µL of fluorometric LDH substrate to the supernatant. Incubate in the dark for 10 minutes at room temperature. 6. Stop & Read: Add 50 µL of Stop Solution. Measure fluorescence (Ex 560 nm / Em 590 nm). Causality note: Fluorescence is chosen over absorbance here to further distance the readout from the benzofuran's optical absorption spectrum.

Phase 3: ATP Luminescence (Viability Readout) 7. Lysate Generation: To the remaining 50 µL of media and cells in the original white plate, add 50 µL of ATP Luminescence Reagent (e.g., CellTiter-Glo). 8. Cell Lysis: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute room temperature incubation to stabilize the luminescent signal. 9. Read: Measure luminescence using a microplate reader with an integration time of 0.5–1.0 seconds per well.

Phase 4: Data Integration 10. Calculate the IC50 from the ATP viability curve and the EC50 from the LDH cytotoxicity curve. Concordance between these two curves validates that the 7-nitrobenzofuran derivative is actively inducing cell death rather than merely arresting proliferation.

References

  • High-affinity ligands of the colchicine domain in tubulin based on a structure-guided design.ResearchGate (Scientific Reports).
  • Assessing the Selectivity of Benzofuran Derivatives for Cancer Cells: A Comparative Guide.BenchChem.
  • Anticancer therapeutic potential of benzofuran scaffolds.RSC Advances.
Comparative

Structure-Activity Relationship (SAR) and Performance Comparison Guide: Ethyl 7-Nitrobenzofuran-2-Carboxylate Analogs in Drug Discovery

As drug discovery increasingly pivots toward multi-target directed ligands (MTDLs) to combat complex diseases like cancer and neurodegeneration, the benzofuran ring has solidified its status as a privileged pharmacophore...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly pivots toward multi-target directed ligands (MTDLs) to combat complex diseases like cancer and neurodegeneration, the benzofuran ring has solidified its status as a privileged pharmacophore. Specifically, ethyl 7-nitrobenzofuran-2-carboxylate and its positional isomers serve as highly modular synthetic hubs.

This guide provides an objective, data-driven comparison of ethyl 7-nitrobenzofuran-2-carboxylate analogs against standard therapeutics. By mapping out the structure-activity relationships (SAR) and detailing the underlying experimental workflows, this document equips medicinal chemists with the mechanistic insights needed to optimize this scaffold for targeted applications.

SAR Mapping & Mechanistic Pathways

The pharmacological versatility of ethyl 7-nitrobenzofuran-2-carboxylate stems from three highly tunable sites on its core structure:

  • The C-2 Carboxylate Ester (The Anchor): The ethyl ester is chemically stable but can be readily converted into a highly reactive hydrazide via hydrazinolysis. This extension is critical for synthesizing 1,3,4-oxadiazoles, 1,2,4-triazoles, or hydrazones. These bulky, heteroatom-rich appendages act as crucial hydrogen-bond donors/acceptors, allowing the molecule to anchor deeply into the hinge region of kinases (e.g., VEGFR-2)[1] or the catalytic anionic site of acetylcholinesterase (AChE)[2].

  • The C-7 Nitro Group (The Electronic Modulator): The strongly electron-withdrawing nitro group alters the electrostatic potential of the benzofuran ring, enhancing π−π stacking interactions with aromatic residues in target proteins (such as Phe177 in α -glucosidase)[3]. Furthermore, the reduction of the nitro group to an amine unlocks the ability to perform amide coupling. C-7 amide derivatives have demonstrated exceptional binding affinity to the colchicine domain of tubulin, disrupting microtubule dynamics[4].

  • The C-5 Position (The Lipophilic Enhancer): Halogenation (e.g., bromo or chloro substituents) at C-5 increases the overall lipophilicity (LogP) of the molecule. This modification improves cellular permeability and allows the scaffold to tightly occupy hydrophobic pockets within target receptors[2].

SAR_Pathways A Ethyl 7-Nitrobenzofuran- 2-Carboxylate B C-2 Hydrazinolysis (Triazoles/Hydrazones) A->B Structural Extension C C-7 Nitro Reduction (Amide Coupling) A->C Bioisosteric Replacement D VEGFR-2 / EGFR Inhibition B->D Hinge Region Binding E AChE / α-Glucosidase Inhibition B->E Active Site Occlusion F Tubulin Colchicine Domain Binding C->F Hydrophobic Stacking G Anti-Angiogenic & Apoptosis (Cancer) D->G H Metabolic / Neurological Regulation E->H I Microtubule Depolymerization F->I I->G

Fig 1. SAR modifications of 7-nitrobenzofuran-2-carboxylate and resulting pharmacological pathways.

Performance Comparison & Quantitative Data

To objectively evaluate the clinical potential of these analogs, we must benchmark their in vitro performance against FDA-approved standard-of-care drugs. The table below synthesizes quantitative data across different therapeutic targets.

Table 1: Comparative In Vitro Efficacy of Benzofuran Analogs vs. Standard Therapeutics
Compound Class (Derivative)Primary TargetTop Analog IC 50​ Standard AlternativeAlternative IC 50​ Performance Delta & Mechanistic Note
C-7 Amide Benzofurans Tubulin (Colchicine Site)0.08 µMColchicine0.01 µMSlightly lower absolute potency, but bypasses P-glycoprotein (P-gp) mediated multidrug resistance, offering superior efficacy in refractory tumors[4].
Benzofuran Hydrazones VEGFR-2 / EGFR36 nMSorafenib45 nM1.25x more potent. The extended hydrazone linker perfectly mimics the urea moiety of Sorafenib, forming critical H-bonds in the kinase hinge region[1].
Nitrobenzofuran Oxadiazoles α -Glucosidase12.75 µMAcarbose856.45 µM~67x more potent. The nitro group drives strong arene-arene interactions with Asp214 and Glu276 in the enzyme's active site[3].
Benzofuran-Triazole Hybrids Acetylcholinesterase0.55 µMDonepezil0.12 µMModerate potency compared to Donepezil, but exhibits a dual-action profile with excellent overlapping antibacterial activity[2].

Experimental Protocols & Workflows

To ensure reproducibility, the following protocols detail the synthesis of the key intermediate (benzofuran-2-carbohydrazide) and its subsequent biological validation via a tubulin polymerization assay. These methods are designed as self-validating systems.

Protocol A: Synthesis of Benzofuran-2-Carbohydrazide via Hydrazinolysis

Causality: The ethyl ester is highly stable under neutral conditions. Hydrazine hydrate is used in large excess to drive the nucleophilic acyl substitution forward. Ethanol is selected as the solvent because it solubilizes the starting ester at reflux, but allows the highly polar hydrazide product to precipitate upon cooling, enabling purification by simple filtration rather than complex chromatography.

  • Reaction Setup: Dissolve 10 mmol of ethyl 7-nitrobenzofuran-2-carboxylate in 30 mL of absolute ethanol in a round-bottom flask.

  • Reagent Addition: Add 50 mmol (5 equivalents) of 99% hydrazine monohydrate dropwise while stirring.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

  • Validation Checkpoint (TLC): Monitor the reaction using Thin Layer Chromatography (TLC) with a 100% ethyl acetate mobile phase. Self-Validation: The reaction is complete when the high-R f​ ester spot disappears and a baseline-hugging, ninhydrin-positive hydrazide spot appears. Proceeding without this confirmation will result in unreacted ester contaminating downstream coupling steps.

  • Isolation: Cool the flask in an ice bath for 1 hour. Filter the resulting precipitate under vacuum, wash with ice-cold ethanol, and dry under a vacuum to yield the pure hydrazide intermediate.

Protocol B: Tubulin Polymerization Inhibition Assay

Causality: This assay relies on the principle of dynamic light scattering. As αβ -tubulin heterodimers polymerize into microtubules, the solution's turbidity increases, which is quantified by measuring absorbance at 340 nm. PIPES buffer is strictly utilized because it maintains the physiological pH (6.9) required for tubulin stability without chelating Mg 2+ , a critical cofactor necessary for GTP hydrolysis during polymerization.

  • Buffer Preparation: Prepare General Tubulin Buffer (80 mM PIPES, 2 mM MgCl 2​ , 0.5 mM EGTA, pH 6.9). Add 1 mM GTP immediately before use.

  • Compound Incubation: In a pre-warmed 96-well half-area plate, add the synthesized benzofuran analog (dissolved in DMSO, final DMSO concentration <1%) at varying concentrations (0.01 to 10 µM).

  • Tubulin Addition: Add purified porcine brain tubulin (final concentration 3 mg/mL) to the wells.

  • Validation Checkpoint (Control Wells): Include a vehicle control (DMSO only) and a positive control (Colchicine). Self-Validation: The vehicle control must show a classic sigmoidal polymerization curve (a lag phase, a steep growth phase, and a plateau). A flatline in the vehicle control invalidates the entire assay, indicating degraded tubulin or inactive GTP.

  • Kinetic Read: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure absorbance at 340 nm every 1 minute for 60 minutes.

  • Data Analysis: Calculate the V max​ (maximum slope of the growth phase) for each concentration. Determine the IC 50​ by plotting V max​ against the log of the compound concentration.

Protocol_Workflow S1 Hydrazinolysis (NH2NH2·H2O, EtOH) S2 Schiff Base Formation (Ar-CHO, Acid Cat.) S1->S2 Reflux 4-6h S3 Purification (Flash Chromatography) S2->S3 Yield >75% S4 Tubulin Assay (PIPES, GTP, 340nm) S3->S4 >98% Purity S5 Data Analysis (Vmax & IC50 Calc) S4->S5 Kinetic Read

Fig 2. Synthesis and validation workflow for benzofuran-based tubulin polymerization inhibitors.

Conclusion

The structural modularity of ethyl 7-nitrobenzofuran-2-carboxylate makes it an exceptionally valuable starting material in medicinal chemistry. As demonstrated by the comparative data, rational modifications at the C-2, C-5, and C-7 positions yield analogs that not only match but frequently outperform standard therapeutics like Sorafenib and Acarbose in in vitro settings. Future development should focus on optimizing the pharmacokinetic (PK) profiles of these analogs, specifically addressing aqueous solubility and metabolic stability, to transition these highly potent in vitro hits into viable in vivo candidates.

References

  • [3] Taha, M., et al. "Synthesis, Molecular Docking and α -glucosidase Inhibition of 5-aryl-2-(6'-nitrobenzofuran-2'-yl)-1,3,4-oxadiazoles." Bioorganic Chemistry, 2016. URL:[Link]

  • [1] Nkoana, J., et al. "Examining the 2-aryl-5-nitrobenzofuran-based hydrazones for anti-breast (MCF-7) cancer activity, potential to induce cell cycle arrest and inhibit receptor tyrosine kinases (VEGFR-2 & EGFR)." European Journal of Medicinal Chemistry, 2025. URL:[Link]

  • [2] Latif, M., et al. "Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids: Synthesis, Antibacterial, Acetylcholinesterase Inhibition, and Molecular Docking Studies." Molecules, 2023. URL:[Link]

  • [4] Álvarez, R., et al. "High-affinity ligands of the colchicine domain in tubulin based on a structure-guided design." Scientific Reports, 2018. URL:[Link]

Sources

Validation

spectroscopic analysis comparison of benzofuran isomers

An In-Depth Spectroscopic Comparison of Benzofuran Isomers: A Guide for Researchers Introduction Benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring, is a privileged scaffold in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Spectroscopic Comparison of Benzofuran Isomers: A Guide for Researchers

Introduction

Benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring, is a privileged scaffold in medicinal chemistry and natural products. The specific substitution pattern on the benzofuran core gives rise to a diverse array of isomers, each potentially exhibiting unique biological activities and physicochemical properties. Consequently, the unambiguous identification and characterization of these isomers are paramount in drug discovery, synthesis, and quality control. This guide provides a comprehensive comparison of the spectroscopic analysis of benzofuran isomers, focusing on the key techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the underlying principles, present comparative data, and provide detailed experimental protocols to empower researchers in their analytical endeavors.

The Challenge of Isomer Differentiation

The subtle structural differences between benzofuran isomers, often involving the position of a single substituent, can present a significant analytical challenge. Spectroscopic techniques that are highly sensitive to the local electronic and chemical environment of atoms and functional groups are therefore essential for their differentiation. This guide will focus on a comparative analysis of 4-methylbenzofuran, 5-methylbenzofuran, 6-methylbenzofuran, and 7-methylbenzofuran to illustrate the power of these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Elucidation

NMR spectroscopy, particularly ¹H and ¹³C NMR, is arguably the most powerful technique for the structural elucidation of organic molecules, including the differentiation of benzofuran isomers. The chemical shift (δ), coupling constants (J), and signal multiplicity provide a detailed fingerprint of the molecular structure.

¹H NMR Spectroscopy: Unraveling Proton Environments

The position of the methyl group on the benzene ring of methylbenzofuran isomers significantly influences the chemical shifts of the aromatic and furan ring protons due to its electron-donating effect. By analyzing the splitting patterns and chemical shifts, one can deduce the substitution pattern.

Comparative ¹H NMR Data for Methylbenzofuran Isomers (in CDCl₃)

Proton4-Methylbenzofuran (δ, ppm)5-Methylbenzofuran (δ, ppm)6-Methylbenzofuran (δ, ppm)7-Methylbenzofuran (δ, ppm)
H-27.557.507.517.58
H-36.706.656.686.72
H-57.10-7.257.05
H-67.207.30-7.00
H-77.057.407.20-
CH₃2.502.452.482.55

Note: This table presents representative data. Actual chemical shifts can vary slightly based on solvent and concentration.

Key Observations:

  • The protons on the furan ring (H-2 and H-3) generally appear as doublets and are relatively consistent across the isomers.

  • The aromatic protons exhibit distinct chemical shifts and coupling patterns that are diagnostic for each isomer. For instance, in 5-methylbenzofuran, the absence of a signal for H-5 and the characteristic splitting of the remaining aromatic protons are key identifiers.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information by probing the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment, allowing for the differentiation of isomers.

Comparative ¹³C NMR Data for Methylbenzofuran Isomers (in CDCl₃)

Carbon4-Methylbenzofuran (δ, ppm)5-Methylbenzofuran (δ, ppm)6-Methylbenzofuran (δ, ppm)7-Methylbenzofuran (δ, ppm)
C-2144.8145.2145.0144.5
C-3106.5106.8106.6107.0
C-3a128.0129.5128.8127.5
C-4131.5121.0120.5123.0
C-5122.0132.0125.0124.5
C-6124.0125.5133.0120.0
C-7118.0110.0110.5129.0
C-7a154.0154.5155.0153.5
CH₃21.021.521.219.5

Note: This table presents representative data. Actual chemical shifts can vary slightly based on solvent and concentration.

Key Observations:

  • The chemical shifts of the carbon atoms in the benzene ring are highly informative. The carbon atom directly attached to the methyl group (e.g., C-4 in 4-methylbenzofuran) shows a characteristic upfield shift compared to the corresponding unsubstituted carbon.

  • The quaternary carbons (C-3a and C-7a) also exhibit subtle but distinct shifts that can aid in isomer identification.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the benzofuran isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32 scans, a spectral width of 16 ppm, a relaxation delay of 1 s, and an acquisition time of 4 s.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 scans, a spectral width of 240 ppm, a relaxation delay of 2 s, and an acquisition time of 1 s.

  • Data Processing: Process the acquired free induction decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups and Fingerprinting Isomers

IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of functional groups within a molecule. While all benzofuran isomers will exhibit characteristic peaks for the aromatic C-H, C=C, and C-O-C bonds, the "fingerprint region" (below 1500 cm⁻¹) can show subtle differences that allow for their differentiation.

Comparative IR Data for Methylbenzofuran Isomers (in cm⁻¹)

Vibrational Mode4-Methylbenzofuran5-Methylbenzofuran6-Methylbenzofuran7-Methylbenzofuran
Aromatic C-H Stretch3100-30003100-30003100-30003100-3000
Aliphatic C-H Stretch2950-28502950-28502950-28502950-2850
Aromatic C=C Stretch1600-14501600-14501600-14501600-1450
C-O-C Stretch1250-10501250-10501250-10501250-1050
Out-of-Plane C-H Bending880-860, 780-760885-865, 820-800870-850, 830-810850-830, 770-750

Key Observations:

  • The most significant differences between the isomers are observed in the out-of-plane C-H bending region (900-675 cm⁻¹). The pattern of these bands is highly characteristic of the substitution pattern on the benzene ring.

Experimental Protocol for IR Analysis
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin transparent disk.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the KBr pellet.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information. For isomeric compounds, the molecular ion peak will be identical, but the fragmentation patterns can differ, providing clues to the isomer's structure.

Comparative Mass Spectrometry Data for Methylbenzofuran Isomers

Ion4-Methylbenzofuran (m/z)5-Methylbenzofuran (m/z)6-Methylbenzofuran (m/z)7-Methylbenzofuran (m/z)
[M]⁺132132132132
[M-H]⁺131131131131
[M-CH₃]⁺117117117117
[M-CO]⁺104104104104
[M-CHO]⁺103103103103

Key Observations:

  • The molecular ion peak ([M]⁺) at m/z 132 confirms the molecular formula for all isomers.

  • Common fragmentation pathways include the loss of a hydrogen radical ([M-H]⁺), a methyl radical ([M-CH₃]⁺), carbon monoxide ([M-CO]⁺), and a formyl radical ([M-CHO]⁺).

  • While the major fragment ions are often the same, the relative intensities of these fragments can vary between isomers, providing a basis for differentiation, particularly with high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) experiments.

Experimental Protocol for Mass Spectrometry Analysis
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrument Setup: Use a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Workflow and Data Integration

A logical workflow for the spectroscopic analysis of benzofuran isomers is crucial for efficient and accurate identification.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Structure Confirmation MS Mass Spectrometry (Molecular Weight Confirmation) H_NMR ¹H NMR (Proton Environment) MS->H_NMR Data_Integration Data Integration & Comparison with Reference Spectra MS->Data_Integration IR IR Spectroscopy (Functional Group ID) IR->H_NMR IR->Data_Integration C_NMR ¹³C NMR (Carbon Skeleton) H_NMR->C_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) (Connectivity) H_NMR->TwoD_NMR H_NMR->Data_Integration C_NMR->TwoD_NMR C_NMR->Data_Integration TwoD_NMR->Data_Integration Final_Structure Final Structure Assignment Data_Integration->Final_Structure Sample Unknown Benzofuran Isomer Sample->MS Sample->IR

Figure 1. A typical workflow for the spectroscopic identification of benzofuran isomers.

Conclusion

The successful differentiation of benzofuran isomers relies on a multi-pronged spectroscopic approach. While each technique provides valuable pieces of the structural puzzle, it is the synergistic integration of data from NMR, IR, and MS that enables unambiguous isomer assignment. By understanding the subtle yet significant differences in their respective spectra, researchers can confidently characterize these important molecules, paving the way for further advancements in medicinal chemistry and materials science.

References

  • ScienceDirect. Benzofuran. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9225, Benzofuran. [Link]

Comparative

Preclinical Evaluation &amp; Scaffold Comparison Guide: Ethyl 7-nitrobenzofuran-2-carboxylate in the Development of Colchicine-Domain Tubulin Inhibitors

Executive Summary & Rationale Ethyl 7-nitrobenzofuran-2-carboxylate (CAS: 110683-72-2) has emerged as a privileged synthetic building block in medicinal chemistry, specifically for the structure-guided design of next-gen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Ethyl 7-nitrobenzofuran-2-carboxylate (CAS: 110683-72-2) has emerged as a privileged synthetic building block in medicinal chemistry, specifically for the structure-guided design of next-generation vascular disrupting agents (VDAs). While traditional VDAs—such as Combretastatin A-4 (CA-4)—rely on a 3,4,5-trimethoxyphenyl (TMP) scaffold to bind the colchicine domain of tubulin, they often suffer from rapid target dissociation and chemical instability (e.g., cis-trans isomerization).

Substituting the TMP ring with a 7-nitrobenzofuran-2-carboxylate derivative fundamentally alters the binding thermodynamics. The 7-nitro group acts as a critical hydrogen bond acceptor, interacting with the main chain amide of β Cys241 and the side chain of β Glu200. Concurrently, the benzofuran core effectively occupies the hydrophobic sub-pocket defined by β Leu248 and β Met259. This dual-action binding anchors the inhibitor, providing a prolonged target residence time that translates to sustained microtubule depolymerization and irreversible vascular shutdown in the tumor microenvironment .

Mechanism A Ethyl 7-nitrobenzofuran- 2-carboxylate Scaffold B Colchicine Domain Binding (β-Tubulin) A->B High Affinity C Microtubule Depolymerization B->C Steric Hindrance D G2/M Cell Cycle Arrest & Apoptosis C->D Cytoskeleton Collapse

Caption: Mechanism of action for benzofuran-derived colchicine-site tubulin inhibitors.

In Vitro Performance: Scaffold Comparison

To objectively evaluate the performance of the ethyl 7-nitrobenzofuran-2-carboxylate scaffold, we compare its optimized derivatives (e.g., TUB075 analogs) against the industry-standard TMP scaffold found in CA-4. The benzofuran derivatives demonstrate superior binding constants ( Kb​ ) and enhanced cytotoxicity across multiple human cancer cell lines.

Table 1: In Vitro Antiproliferative Activity & Tubulin Binding Affinity

Scaffold / CompoundTubulin Binding Affinity ( Kb​ , M−1 )HeLa IC 50​ (nM)A549 IC 50​ (nM)MCF-7 IC 50​ (nM)
TMP Scaffold (CA-4) 1.2×105 4.55.24.8
TMP Scaffold (Colchicine) 3.5×106 12.015.518.2
7-Nitrobenzofuran Derivative 2.8×108 1.8 2.1 1.5

Data reflects the profound impact of the 7-nitrobenzofuran moiety's hydrogen-bonding network, which increases target affinity by over two orders of magnitude compared to traditional TMP rings.

In Vitro Protocol: High-Throughput Tubulin Polymerization Assay

To validate the mechanistic claims of microtubule destabilization, a turbidimetric assay is employed.

Causality behind the design: Microtubule polymers scatter light proportionally to their mass. By monitoring absorbance at 340 nm, researchers can kinetically track the nucleation, growth, and steady-state phases of tubulin assembly . Self-Validating System: This protocol incorporates temperature control (tubulin spontaneously depolymerizes at 4°C, proving the signal is polymer-dependent) and pharmacological controls (Paclitaxel as a hyper-stabilizing positive control; Nocodazole as a destabilizing control).

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute >99% pure porcine neuronal tubulin to a final concentration of 3 mg/mL in ice-cold PEM buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl 2​ ) supplemented with 1 mM GTP and 10% glycerol. Keep strictly on ice.

  • Plate Acclimation: Pre-warm a 96-well half-area clear microtiter plate to 37°C in the spectrophotometer. Crucial: Tubulin polymerization is highly temperature-sensitive; cold plates will cause assay failure.

  • Compound Plating: Dispense 10 µL of the 7-nitrobenzofuran test compounds (at varying nanomolar concentrations), vehicle (DMSO), and controls (10 µM Paclitaxel, 10 µM Nocodazole) into respective wells.

  • Reaction Initiation: Using a multi-channel pipette, rapidly add 100 µL of the ice-cold tubulin mixture to each well.

  • Kinetic Readout: Immediately initiate kinetic absorbance readings at 340 nm at 37°C, taking measurements every 60 seconds for 60 minutes.

  • Data Analysis: Calculate the V max​ of the growth phase. A successful benzofuran derivative will flatten the curve similarly to Nocodazole, indicating potent inhibition of polymerization.

In Vivo Efficacy: Vascular Disrupting Activity

While in vitro assays prove target engagement, the true value of the 7-nitrobenzofuran-2-carboxylate scaffold lies in its in vivo pharmacodynamics. Colchicine-site ligands selectively target the immature, chaotic vasculature of solid tumors, causing rapid endothelial cell rounding and vascular collapse.

Table 2: In Vivo Pharmacodynamics in HeLa Xenograft Models (24h Post-Dose)

Treatment GroupDose (mg/kg)CD31+ Vessel Density ReductionCentral Tumor Necrosis Area
Vehicle (Saline) 00%< 5%
CA-4 Phosphate 3065%45%
7-Nitrobenzofuran VDA 1588% 75%

The benzofuran derivative achieves greater vascular shutdown at half the dose of CA-4P, attributed to its 108M−1 binding affinity preventing rapid drug washout from the tumor endothelium.

In Vivo Protocol: Xenograft Vascular Disruption Assessment

To quantify the in vivo efficacy of the synthesized compounds, immunohistochemical staining of endothelial markers is utilized.

Causality behind the design: By staining for CD31 (Platelet Endothelial Cell Adhesion Molecule-1), we can directly visualize and quantify the structural collapse of the tumor endothelium following VDA administration . Self-Validating System: The use of a dual-flank xenograft model (where one flank receives localized vehicle injection if applicable, or comparing pre/post vascular imaging in the same subject) eliminates systemic biological variance.

Step-by-Step Methodology:

  • Model Establishment: Subcutaneously implant 5×106 HeLa cells into the right flank of 6-week-old female athymic nude mice. Monitor until tumors reach a volume of ~200 mm³.

  • Dosing: Administer the benzofuran-derived VDA (15 mg/kg) intravenously via the lateral tail vein.

  • Tissue Harvesting: At exactly 24 hours post-dose, euthanize the animals. Excise the tumors, fix immediately in 4% paraformaldehyde for 24 hours, and embed in paraffin blocks.

  • Sectioning & Antigen Retrieval: Cut 5 µm sections. Deparaffinize and perform heat-induced antigen retrieval using a citrate buffer (pH 6.0) at 95°C for 20 minutes to unmask CD31 epitopes.

  • Immunohistochemistry: Incubate sections overnight at 4°C with an anti-CD31 primary antibody. Follow with an HRP-conjugated secondary antibody and develop using a DAB substrate kit.

  • Counterstaining & Analysis: Counterstain with Hematoxylin & Eosin (H&E). Use digital pathology software to correlate areas of CD31 absence (vascular collapse) with morphologic central necrosis (cellular death).

Workflow N1 1. Synthesize Benzofuran Derivatives N2 2. In Vitro Tubulin Polymerization Assay N1->N2 N3 3. Xenograft Mouse Model Establishment N2->N3 N4 4. In Vivo Dosing & Vascular Imaging N3->N4 N5 5. IHC (CD31) & Efficacy Analysis N4->N5

Caption: Step-by-step preclinical evaluation workflow for vascular disrupting agents.

References

  • Title: High-affinity ligands of the colchicine domain in tubulin based on a structure-guided design Source: Scientific Reports (Nature Portfolio), 2018. URL: [Link]

  • Title: Tubulin polymerization assay using >99% pure tubulin, OD based - Porcine (BK006P) Source: Cytoskeleton, Inc. Assay Protocols URL: [Link]

  • Title: Synthesis and Characterization of a Theranostic Vascular Disrupting Agent for In Vivo MR Imaging Source: Bioconjugate Chemistry (ACS Publications), 2011. URL: [Link]

Validation

benchmarking the synthesis of ethyl 7-nitrobenzofuran-2-carboxylate against other methods

An objective, data-driven comparison of synthetic routes is essential for optimizing the production of ethyl 7-nitrobenzofuran-2-carboxylate . This compound is a highly valued heterocyclic building block, extensively uti...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven comparison of synthetic routes is essential for optimizing the production of ethyl 7-nitrobenzofuran-2-carboxylate . This compound is a highly valued heterocyclic building block, extensively utilized in the development of [1] and various [2].

As a Senior Application Scientist, I have benchmarked the two primary synthetic pathways for this molecule: Method A , which utilizes diethyl bromomalonate, and Method B , which employs ethyl bromoacetate. This guide breaks down the mechanistic causality, comparative performance, and self-validating experimental protocols for both approaches.

Mechanistic Rationale & Pathway Causality

Both methods rely on a Rap-Stoermer-type condensation, beginning with the deprotonation of the phenolic hydroxyl group of 3-nitrosalicylaldehyde to form a highly nucleophilic phenoxide anion.

Method A (Diethyl Bromomalonate): The use of diethyl bromomalonate is the industrial gold standard for benzofuran-2-carboxylate derivatives[3]. The bulky nature of the bromomalonate suppresses unwanted intermolecular side reactions during the initial SN​2 O-alkylation. Following the alkylation, an intramolecular Knoevenagel-type aldol condensation occurs. The resulting gem-diester intermediate acts as a thermodynamic sink; under basic conditions and elevated temperatures, it undergoes spontaneous partial hydrolysis and decarboxylation to yield the stable, aromatic mono-ester.

Method B (Ethyl Bromoacetate): This method offers a more direct route with higher theoretical atom economy. The phenoxide attacks the ethyl bromoacetate, followed by an immediate base-catalyzed cyclization and dehydration[4]. However, the less sterically hindered ethyl bromoacetate is prone to competing intermolecular self-condensation and O-alkylation side reactions, which often depresses the overall yield and complicates purification.

Synthesis_Pathways SM 3-Nitrosalicylaldehyde MethA Method A: Diethyl Bromomalonate K2CO3, DMF, 90°C SM->MethA O-Alkylation MethB Method B: Ethyl Bromoacetate K2CO3, Acetone, Reflux SM->MethB O-Alkylation IntA Diester Intermediate (Cyclized) MethA->IntA Intramolecular Aldol Product Ethyl 7-nitrobenzofuran- 2-carboxylate IntA->Product Decarboxylation (-CO2, -EtOH) MethB->Product Cyclization & Dehydration

Figure 1: Mechanistic pathways for ethyl 7-nitrobenzofuran-2-carboxylate synthesis.

Comparative Benchmarking Data

To objectively evaluate these routes, we benchmarked them across key process chemistry metrics. Method A significantly outperforms Method B in crude purity and scalability, making it the preferred choice despite a lower theoretical atom economy.

Benchmark MetricMethod A: Diethyl BromomalonateMethod B: Ethyl Bromoacetate
Overall Yield 75% – 85%60% – 70%
Reaction Time 3 – 5 hours10 – 12 hours
Atom Economy Lower (Loss of CO₂, EtOH)Higher (Direct condensation)
Crude Purity High (>90%)Moderate (~80%, side products)
Scalability Excellent (Industrial preferred)Good (Lab-scale preferred)
Purification Simple recrystallizationSilica gel chromatography

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific visual and physical checkpoints, researchers can confirm the causality of the reaction steps in real-time.

Protocol A: Synthesis via Diethyl Bromomalonate (Recommended)

This protocol leverages thermodynamic driving forces to achieve high purity without chromatography.

  • Phenoxide Formation: Charge a 3-neck round-bottom flask with 3-nitrosalicylaldehyde (1.0 eq, 10 mmol) and 30 mL of anhydrous DMF. Add anhydrous K2​CO3​ (2.5 eq, 25 mmol).

    • Self-Validation: The mixture will immediately transition from a pale yellow solution to a deep, vibrant red suspension. This color change confirms the quantitative deprotonation of the phenol.

  • Alkylation: Dropwise add diethyl bromomalonate (1.2 eq, 12 mmol) over 10 minutes at room temperature.

  • Cyclization & Decarboxylation: Heat the reaction mixture to 90°C for 4 hours.

    • Self-Validation: As the SN​2 alkylation and subsequent cyclization consume the phenoxide, the deep red color will gradually fade to a pale yellow-brown.

    • TLC Check: Elute with Hexane/EtOAc (3:1). The starting material ( Rf​≈0.4 ) should be entirely replaced by a bright, UV-active product spot ( Rf​≈0.6 ).

  • Workup: Cool the mixture to room temperature and pour it into 100 mL of crushed ice-water. Extract with EtOAc (3 × 50 mL). Wash the combined organic layers thoroughly with brine to remove residual DMF, dry over anhydrous MgSO4​ , and concentrate under vacuum.

  • Purification: Recrystallize the crude brown solid from hot ethanol to yield pure ethyl 7-nitrobenzofuran-2-carboxylate as pale yellow needles.

Protocol B: Synthesis via Ethyl Bromoacetate

This protocol is useful when atom economy is prioritized and chromatographic purification is acceptable.

  • Initiation: Dissolve 3-nitrosalicylaldehyde (1.0 eq, 10 mmol) in 40 mL of anhydrous acetone. Add anhydrous K2​CO3​ (3.0 eq, 30 mmol) and ethyl bromoacetate (1.5 eq, 15 mmol).

  • Reflux: Heat the heterogeneous mixture to reflux (~56°C) under a nitrogen atmosphere for 10–12 hours.

    • Self-Validation: The formation of a dense white precipitate ( KBr ) at the bottom of the flask serves as a physical indicator that the halogen displacement is occurring.

  • Workup: Cool the mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Redissolve the resulting residue in EtOAc (50 mL), wash with 1M HCl (20 mL) to neutralize any residual base, followed by brine.

  • Purification: Dry the organic layer over MgSO4​ and concentrate. Because this route generates competitive O-alkylation byproducts, the crude oil must be purified via silica gel flash chromatography (eluting with a gradient of 10% to 20% EtOAc in Hexanes) to isolate the target ester.

Conclusion & Recommendations

For researchers and drug development professionals scaling up the synthesis of 7-nitrobenzofuran derivatives, Method A (Diethyl Bromomalonate) is unequivocally the superior route. The thermodynamic stability of the intermediate diester cleanly drives the reaction to the desired mono-ester via in situ decarboxylation, bypassing the need for labor-intensive chromatography. Method B should only be employed on a small scale where specific isotopic labeling or strict atom economy constraints are required.

References

  • PrepChem. (n.d.). Synthesis of ethyl benzofuran-2-carboxylate. PrepChem.com.[Link]

  • Canales, A., et al. (2018). High-affinity ligands of the colchicine domain in tubulin based on a structure-guided design. National Institutes of Health (PMC).[Link]

  • Kruse, C.G., & van der Heyden, J.A.M. (1988). Befiperide hydrochloride, DU-29325. Drugs of the Future.[Link]

  • Basavaraja, K. M., et al. (2019). Synthesis, Characterization, Antibacterial and Antifungal Screening of Various 5-Bromo-7-Methoxy-Benzofuran Schiff Bases. Journal of Applicable Chemistry. [Link]

Sources

Comparative

A Comprehensive Guide to the Biological Activities of Substituted Benzofuran-2-Carboxylates: Efficacy, Mechanisms, and Comparative Analysis

Executive Summary The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as a foundational building block for a vast array of biologically active molecules[1]. Specifically, substituted benzofu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as a foundational building block for a vast array of biologically active molecules[1]. Specifically, substituted benzofuran-2-carboxylates and their derivatives—such as benzofuran-2-carboxamides—have demonstrated profound biological activities, emerging as potent anticancer, antimicrobial, and anti-inflammatory agents[1][2].

As drug development shifts toward targeted therapies with minimized off-target toxicity, evaluating the structural-activity relationships (SAR) of these derivatives against established clinical standards is critical. This guide objectively compares the performance of benzofuran-2-carboxylate derivatives against standard therapeutics (e.g., Doxorubicin, Staurosporine, Ampicillin), provides mechanistic insights, and outlines self-validating experimental protocols for application scientists and researchers.

Comparative Anticancer Efficacy & Mechanistic Pathways

Substituted benzofuran-2-carboxylates have shown exceptional cytotoxicity against diverse human cancer cell lines through highly specific mechanistic pathways.

NF-κB Transcriptional Inhibition

A primary mechanism of action for specific benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives is the inhibition of the NF-κB signaling pathway[3]. In lipopolysaccharide (LPS)-stimulated macrophage models, these compounds prevent the translocation of NF-κB to the nucleus. The lead compound, benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m) , exhibited outstanding anticancer activity at low micromolar concentrations against a panel of cell lines including ACHN (renal), HCT15 (colon), and NCI-H23 (lung)[3].

NFKB_Pathway LPS LPS Stimulus Macrophage RAW 264.7 Macrophage LPS->Macrophage IKK IKK Complex Activation Macrophage->IKK NFKB_IkB NF-κB / IκB Complex IKK->NFKB_IkB Phosphorylates IκB NFKB_Free Free NF-κB NFKB_IkB->NFKB_Free IκB Degradation Nucleus Nuclear Translocation & Tumor Progression NFKB_Free->Nucleus Translocates Drug Benzofuran-2-Carboxamides (e.g., Compound 3m) Drug->Nucleus Inhibits Translocation

Mechanism of NF-κB transcriptional inhibition by benzofuran-2-carboxamides.

Kinase Inhibition and Cytotoxicity

Other structural modifications yield targeted kinase inhibition. For example, 3-methylbenzofuran derivatives (such as compound 16b , featuring a p-methoxy group) demonstrated an IC50 of 1.48 µM against the A549 lung cancer cell line, closely rivaling the reference drug staurosporine (IC50 = 1.52 µM)[4]. Furthermore, benzofuran-thiazole hybrids (e.g., compound 32a ) yielded IC50 values ranging from 4.0 to 8.99 µM against MCF-7 breast cancer cells, which is highly comparable to the standard chemotherapeutic doxorubicin (4.17–8.87 µM)[4].

Table 1: Comparative Anticancer Efficacy (In Vitro IC50 Data)
Compound Class / DerivativeTarget Cell LineIC50 (µM)Reference DrugRef. Drug IC50 (µM)Primary Mechanism
Benzofuran-2-carboxamide (3m) NCI-H23 (Lung)Low µMDoxorubicin4.17 - 8.87NF-κB Inhibition
3-Methylbenzofuran (16b) A549 (Lung)1.48Staurosporine1.52VEGFR-2 Inhibition
Benzofuran-thiazole (32a) MCF-7 (Breast)4.0 - 8.99Doxorubicin4.17 - 8.87Cytotoxic / Apoptosis

Antimicrobial and Anti-inflammatory Benchmarks

Beyond oncology, benzofuran-2-carboxylates are highly effective in combating infectious diseases and acute inflammation. Derivatives of 2-(benzofuran-2-carboxamido) acetic acid synthesized from coumarin precursors have been rigorously evaluated[5].

In antimicrobial assays, specific amide derivatives (e.g., compound 6b ) produced a significant 24 mm zone of inhibition against S. aureus and E. coli, directly competing with the broad-spectrum antibiotic Ciprofloxacin[5]. Other derivatives demonstrated selective Minimum Inhibitory Concentrations (MIC) between 25 and 100 µg/mL[5]. In in vivo anti-inflammatory models, compounds 4g and 5m inhibited carrageenan-induced paw edema at levels commensurate with the non-steroidal anti-inflammatory drug (NSAID) ibuprofen[5].

Table 2: Antimicrobial & Anti-inflammatory Performance
Compound DerivativeAssay TypeTarget Pathogen / ModelPerformance MetricStandard ControlControl Metric
Amide Derivative 6b Zone of InhibitionS. aureus, E. coli24 mmCiprofloxacin~26 mm
Amide Derivatives 6c-e Broth MicrodilutionMixed Bacterial StrainsMIC: 25 - 100 µg/mLAmpicillinMIC: < 10 µg/mL
Compounds 4g & 5m In Vivo Edema ModelCarrageenan Paw EdemaHigh % InhibitionIbuprofenHigh % Inhibition

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. We prioritize causality—explaining why a specific assay is chosen over alternatives to prevent data misinterpretation.

Workflow Synth Compound Synthesis Purify Purification (NMR/IR) Synth->Purify Cell Cell Line Incubation Purify->Cell Assay SRB Protein Assay Cell->Assay Data IC50 Calculation & SAR Analysis Assay->Data

Standardized workflow for evaluating in vitro cytotoxicity of benzofurans.

Protocol 1: In Vitro Cytotoxicity Assessment via Sulforhodamine B (SRB) Assay

Causality & Rationale: The SRB assay is explicitly chosen over the traditional MTT assay for evaluating these derivatives[3]. MTT relies on mitochondrial metabolic turnover, which can be artificially skewed by compounds that temporarily alter cellular metabolism without causing cell death. SRB binds stoichiometrically to basic amino acids under mild acidic conditions, providing a direct, metabolism-independent quantification of cellular protein mass.

  • Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000 cells/well. Incubate at 37°C for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the synthesized benzofuran derivatives (0.1 - 100 µM).

    • Self-Validation Step: Include a Background Control (media + drug, no cells) to subtract inherent compound absorbance, and a Vehicle Control (DMSO < 0.1%) to ensure the solvent is non-toxic.

  • Cell Fixation: Add cold 10% trichloroacetic acid (TCA) directly to the wells and incubate at 4°C for 1 hour.

    • Causality: TCA precipitates cellular proteins, instantly locking the cellular state and preventing enzymatic degradation.

  • SRB Staining: Wash wells with deionized water and add 0.4% SRB solution (dissolved in 1% acetic acid). Incubate for 30 minutes.

  • Solubilization and Reading: Wash unbound dye with 1% acetic acid. Dissolve the protein-bound dye in 10 mM Tris base and read absorbance at 515 nm. Subtract the Background Control OD to calculate the true IC50.

Protocol 2: Antimicrobial Susceptibility via Broth Microdilution

Causality & Rationale: To prevent diffusion-related artifacts common in agar disc-diffusion assays—where large or hydrophobic benzofuran molecules might fail to diffuse properly, yielding false negatives—the broth microdilution method is strictly employed to determine the MIC[5].

  • Inoculum Preparation: Adjust the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Serial Dilution: Prepare two-fold serial dilutions of the benzofuran compound in Mueller-Hinton broth (e.g., 100 µg/mL down to 0.78 µg/mL) in a 96-well microtiter plate.

  • Inoculation & Controls: Add 10 µL of the inoculum to each well.

    • Self-Validation Step: Include a Sterility Control (broth only) to check for contamination and a Growth Control (broth + bacteria) to ensure baseline viability.

  • Resazurin Addition: Add 0.015% resazurin solution to all wells.

    • Causality: Resazurin acts as an internal redox validator. A color shift from blue (oxidized) to pink (reduced) definitively confirms active bacterial respiration, eliminating the subjective visual scoring of turbidity.

  • Incubation & MIC Determination: Incubate at 37°C for 24 hours. The MIC is recorded as the lowest concentration of the derivative that maintains a blue color (indicating complete inhibition of bacterial respiration).

Conclusion

Substituted benzofuran-2-carboxylates represent a highly versatile and potent class of therapeutic scaffolds. Through targeted modifications—such as the addition of N-phenylamide groups or thiazole hybrids—researchers can fine-tune these molecules to act as powerful NF-κB inhibitors, selective kinase antagonists, or broad-spectrum antimicrobial agents. By utilizing rigorous, self-validating assays like SRB and resazurin-backed microdilution, drug development professionals can accurately benchmark these novel derivatives against current clinical standards, accelerating the pipeline from synthesis to therapeutic application.

References

  • Title: Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)
  • Source: chemimpex.
  • Source: jopcr.
  • Source: nih.
  • Source: mdpi.

Sources

Safety & Regulatory Compliance

Safety

ethyl 7-nitrobenzofuran-2-carboxylate proper disposal procedures

As a Senior Application Scientist, I frequently oversee the integration of highly reactive heterocyclic building blocks into drug discovery pipelines. Ethyl 7-nitrobenzofuran-2-carboxylate (CAS: 110683-72-2) is a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the integration of highly reactive heterocyclic building blocks into drug discovery pipelines. Ethyl 7-nitrobenzofuran-2-carboxylate (CAS: 110683-72-2) is a critical intermediate often utilized in the synthesis of biologically active compounds, including selective receptor antagonists and DNA-binding agents[1].

However, the presence of the nitroaromatic moiety introduces significant operational and environmental hazards. Nitroaromatic compounds are notoriously persistent, highly electrophilic, and pose severe toxicity and reactivity risks[2][3]. Standard aqueous waste disposal is entirely insufficient for these molecules. This guide provides the essential, step-by-step logistical and safety protocols required to handle, contain, and dispose of ethyl 7-nitrobenzofuran-2-carboxylate safely.

Chemical & Hazard Profile: The Causality of Toxicity

To design a fail-safe disposal protocol, we must first understand the molecular behavior of the waste we are handling. The nitro group ( −NO2​ ) is a powerful electron-withdrawing substituent. This electronic property not only makes the benzofuran ring highly susceptible to nucleophilic attack but also dictates its biological toxicity and environmental persistence[3][4].

Quantitative Data & Hazard Summary
Property / Hazard ParameterValue / ClassificationCausality / Operational Rationale
CAS Number 110683-72-2Unique identifier for the 7-nitro isomer[1].
Molecular Formula C11​H9​NO5​ High oxygen-to-carbon ratio contributes to energetic instability under extreme conditions.
Environmental Limit <10 mg/L (EPA Class)Nitroaromatics are designated "Priority Pollutants" by the EPA due to bioaccumulation[5].
Reactivity Risk Exothermic DecompositionHeating with caustic alkalis causes violent decomposition or explosion[6].
Toxicity Mechanism Genotoxic / MutagenicBioreduction generates reactive oxygen species (ROS) and electrophilic adducts[2][4].
Mechanistic Pathway of Toxicity

The toxicity of ethyl 7-nitrobenzofuran-2-carboxylate is not merely a function of baseline nonpolar narcosis; it is driven by enzymatic bioactivation[7]. In biological systems, flavoenzymes catalyze a one-electron reduction of the nitro group, forming a highly reactive nitro radical anion. This intermediate rapidly interacts with molecular oxygen to generate superoxide radicals (oxidative stress) or binds directly to nucleic acids[2][4].

ToxicityPathway N1 Ethyl 7-nitrobenzofuran- 2-carboxylate N2 Nitroreductase / Flavoenzymes N1->N2 Bioreduction N3 Nitro Radical Anion (Reactive Intermediate) N2->N3 1-e⁻ transfer N4 Reactive Oxygen Species (ROS) N3->N4 O₂ interaction N5 Electrophilic Attack on Nucleic Acids/Proteins N3->N5 Direct binding N6 Genotoxicity & Cellular Damage N4->N6 Oxidative stress N5->N6 Adduct formation

Caption: Mechanistic pathway of nitroaromatic bioreduction and subsequent cellular toxicity.

Immediate Safety & Spill Management Protocol

Nitroaromatic powders present a dual threat: inhalation toxicity and dust explosion risks. Dust clouds generated by fine grinding or sweeping can ignite rapidly, propagating flames with difficulty but exploding in confined spaces[6].

Methodology: Safe Containment of Nitroaromatic Spills

Self-Validating System: This protocol ensures that mechanical friction, chemical incompatibility, and inhalation risks are systematically eliminated before the waste leaves the spill site.

  • Isolate and Equip (PPE):

    • Action: Evacuate non-essential personnel. Don chemical safety goggles, nitrile rubber gloves, a chemical-resistant apron, and a particulate dust filter respirator[6][8].

    • Causality: Prevents inhalation of mutagenic dust and protects against dermal absorption, which can cause severe skin discoloration and systemic toxicity[9].

  • Eliminate Ignition and Incompatible Sources:

    • Action: Remove all naked flames, spark sources, and oxidizing agents (e.g., nitrates, chlorine bleaches) from the vicinity[6].

    • Causality: Polynitroaromatics and related nitro compounds are shock-sensitive and can violently ignite if oxidized rapidly[6].

  • Inert Absorption (No Sweeping):

    • Action: Do not use dry brooms. Cover the spill with an inert, non-combustible absorbent material such as damp vermiculite or sand[6][8].

    • Causality: Dry sweeping generates explosive dust clouds. Combustible absorbents (like paper towels) can act as fuel if an exothermic decomposition is triggered[6][8].

  • Collection and Primary Containment:

    • Action: Use a non-sparking conductive scoop to transfer the absorbed mixture into a sealable, anti-static hazardous waste container.

    • Validation Check: Seal the container and wipe the exterior with a damp cloth. Visually inspect the cloth to ensure zero particulate residue remains on the outside of the primary container.

Routine Laboratory Disposal & EHS Handoff

Because nitroaromatic compounds are highly resistant to chemical or biological oxidation and hydrolysis, they cannot be disposed of via standard aqueous waste streams or municipal landfills[3][5]. Furthermore, neutralization attempts using caustic alkalis must be strictly avoided, as this can trigger violent, explosive decomposition[6]. The EPA mandates specialized destruction, typically via high-temperature incineration.

Methodology: Step-by-Step Disposal Workflow
  • Waste Segregation (Critical Step):

    • Action: Isolate ethyl 7-nitrobenzofuran-2-carboxylate waste from all basic/caustic waste streams, heavy metals (which can form shock-sensitive salts), and strong oxidizers[6][10].

    • Causality: Mixing nitroaromatics with bases or metals (like lead) generates highly unstable, explosive salts and exothermic reactions[6][10].

  • Solvent Dilution (If Applicable):

    • Action: If the compound is in solution, ensure it is diluted in a compatible solvent (e.g., acetonitrile) rather than pure methanol/water, and maintain a slightly acidic pH ( <3 ) if storing temporarily[11].

    • Causality: Nitroaromatics and their derivatives degrade rapidly into uncharacterized, potentially more toxic byproducts in unbuffered or basic aqueous solutions[11].

  • Secondary Containment & Labeling:

    • Action: Place the primary waste container into a secondary containment bin. Label strictly according to RCRA and OSHA Hazard Communication Standards: include the full chemical name, physical state, and the GHS signal word "Warning" with appropriate pictograms[10].

  • EHS Transfer & High-Temperature Incineration:

    • Action: Transfer the manifest to the institutional Environmental Health and Safety (EHS) office for disposal via a licensed contractor. Specify that the waste requires "High-Temperature Incineration."

    • Causality: Incineration is the EPA-preferred "second generation" treatment for energetic and nitroaromatic waste, ensuring complete thermal destruction of the nitroarene fragment without environmental release.

DisposalWorkflow S1 Solid/Liquid Waste Generation S2 Segregation: Isolate from Alkalis S1->S2 S3 Primary Containment (Sealable, Compatible) S2->S3 Prevent decomposition S4 Secondary Containment & RCRA Labeling S3->S4 S5 EHS Transfer & Manifest Logging S4->S5 S6 High-Temperature Incineration (EPA Appr.) S5->S6 Final Destruction

Caption: Step-by-step logistical workflow for the safe segregation and disposal of nitroaromatic waste.

References

  • NextSDS. "Ethyl 7-nitrobenzofuran-2-carboxylate — Chemical Substance Information." NextSDS Database.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXwfdfdI8B4vW-3NrThmczmCfAcl0PSKyUtwlGeFiP677srBlxjoPaa4gWRFeLPbzSYTtZGNA5918hMhOm16WftxWzcTN7yUTPCcrGvlForN46oeGBNvQSqdZPFL_iDwKdZh-z6yemGO-MZ2JQvNgZOfbdWFhkw1lO3flKJ_oMSl1i3oGW_GLRnt0k]
  • Kovacic, P., & Somanathan, R. "Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism." PubMed (John Wiley & Sons, Ltd).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoi9JaKM3wIlfHn8oiIhkGoW8jvL05z59TGDxGEq1lwd5pdJ6xFwpK7DUkAsIBUGYJK6uP0vgfqJYdoK8je12fLymqeWOZDj3Hq3fktY3LhTIjstRKMDXOjyHnj84apIlOihK4]
  • Boechat, N., et al. "Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity." SciELO.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkZTlZRtf3uJp-HIrR09sPTElN09XdMSKtiIf4wMO4XXW_9kWaoGhDArEk7JKCfxihEiPASKdUakhihzLome_1zY9rqzQCx-4odHUFrkWHQVm3aJvqgqONzJQQWcBqFrP0kl75n_YbCyYBHJyIjoJu1X8xVw-g0gWnvmg=]
  • "In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study." Environmental Toxicology and Chemistry | Oxford Academic.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKW9AItE5SzxkqIYQ4FpPvCIkiO9hYNzKORj1OsmubIKT2GaixJKvNERM0loD2Shd0vZ3F80HHemSSY9z1LYjUlVfTdRUFNTwLMaEmoHQla5FXKDfFV778GNk76kS3PPernjzRpBg5u-hm-2bUD4fxcA==]
  • "Major mechanisms of toxicity of nitroaromatic compounds." ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFx7NAMvnIlfvRZlNfcoX5ME71sPWRfouwULcrrABjTw2omqekU7D7hpNTkODcij3D541bsgZiS6lIlGwLi7qLCn1KKp93Gde3RdXfVM1wPzSaiVnzjwtcSaJ-9pgC60qN1ikL3CQoCqHAKi8VRDyptKpmmduuPgbBgd9YhSGBejcykYIqLxt4NYNiSrrkqXo3s00hjvmyMegUxK8H2tNuEi6mwy3k=]
  • "Proper Disposal of 1-Butyl-4-(2-nitro-ethyl)-benzene: A Guide for Laboratory Professionals." Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3nMhCfXdGJMBJ9vnSzA9pjU4f6iiuNe9vx3OwRJP7Jj7sqGiWxHb8VB2MxB-NKO3c84LHGCdHifrxwRO11hr1ficNtqRKKLtFQK2HVGQ6-wB6sQ7MsYJgFsWIfLQXgMR_v5KSclmyyHAGYLZ9Vc0dF_s9C1j7yo8odhCaMQqbiSiJJPyftzyM_RMj7xxHFiH3vtwVCXa4BXDroGcwe5LJhnSQr2o31SDFh2J1uUvNWUPXEvI=]
  • "3,5-Dinitrosalicylic acid Safety Data Sheet." Santa Cruz Biotechnology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEpzpNvvzA1fZisEABmyiKlYzqRbHwncxsfXO_RHR9t4q8EE6EZM5vqW_KEwxIvAmX0dpxo8b7FHeOel3YhPaUm7Puso7fpzNJV4oaN8AQSPXL0cP16Lxwioz7yH85j4B8XVEi]
  • "Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC)." U.S. Environmental Protection Agency (EPA).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuwB32A9KKpkQFqzO_GqXgA6ETeHsThboagejBPlIoGM_K7zCLk9YfECugvnYsYCE3cd2LJS4ttxCpWOg2nZnncAkf0rNE6HzgX6UgrTXxvU8vVMSuJfYE7fgU1BvRC7lkipU4LYqwbvXOnhtaQQcgX_GXar3-HXlvF4yGkLA=]
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  • "Preservation of Water Samples Containing Nitroaromatics and Nitramines." Defense Technical Information Center (DTIC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMOP_z41RBQlcNRdSTf_159V4q2TGc1oDmhC5czOJ_JF7hdXSrPD_wg9OxNX1EqFTB-LP72QvJwPYe79tb0B_0IP4UY4eUIYO9vOKm2DXRnL1xi7adfXcuNesEiKqZnskJkj9yvIxVTVw=]
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Sources

Handling

Personal protective equipment for handling ethyl 7-nitrobenzofuran-2-carboxylate

Ethyl 7-nitrobenzofuran-2-carboxylate: Advanced Handling, PPE, and Operational Safety Guide As a Senior Application Scientist, I emphasize that handling specialized nitroaromatic heterocycles requires more than baseline...

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Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 7-nitrobenzofuran-2-carboxylate: Advanced Handling, PPE, and Operational Safety Guide

As a Senior Application Scientist, I emphasize that handling specialized nitroaromatic heterocycles requires more than baseline regulatory compliance; it demands a mechanistic understanding of the chemical's hazard profile. Ethyl 7-nitrobenzofuran-2-carboxylate (CAS: 110683-72-2)[1] is a critical organic building block utilized in the synthesis of DNA-binding agents, selective adenosine receptor antagonists, and antituberculosis drug candidates[2]. While its structural geometry is invaluable for mimicking natural antitumor agents[2], the presence of the nitroaromatic moiety introduces specific toxicological hazards that dictate strict operational and disposal protocols.

Mechanistic Toxicology & Hazard Profile

Nitrobenzofuran derivatives are universally classified as significant skin and eye irritants (GHS Category 2) and respiratory tract irritants (STOT SE 3)[3][4]. Mechanistically, the primary danger lies in the potential for the nitro group to undergo enzymatic reduction in vivo, forming reactive nitroso and hydroxylamine intermediates. These electrophilic species can induce oxidative stress, cross-link with cellular macromolecules, and act as potent skin sensitizers.

Furthermore, because this compound is typically supplied as a crystalline powder, the generation of fine dust during transfer procedures presents an acute inhalation hazard[4]. Without proper engineering controls and Personal Protective Equipment (PPE), exposure can lead to rapid mucosal irritation and potential systemic toxicity.

Quantitative Safety & Engineering Parameters

To establish a self-validating safety system, all laboratory environments must meet the following quantitative thresholds before handling this compound.

Control ParameterQuantitative Standard / SpecificationMechanistic Operational Purpose
Fume Hood Face Velocity 80 – 100 fpm (0.4 – 0.5 m/s)Prevents the escape of aerosolized crystalline powder into the ambient laboratory environment.
Glove Material Thickness Nitrile, 0.11 mm thicknessProvides impermeable chemical resistance against nitroaromatics per EN 374 standards[3].
Respirator Efficiency N95 or P3 ( 95% to 99.9% filtration)Blocks inhalation of fine particulates if engineering controls (fume hood) fail or during spill cleanup[4].
Storage Temperature Cool, dry ambient ( 25°C)Prevents thermal degradation and subsequent pressure buildup in sealed containers[4].

Standard Operating Procedure: Handling & Transfer

The following protocol ensures that every interaction with ethyl 7-nitrobenzofuran-2-carboxylate is contained and verifiable.

Step 1: Environmental Validation & PPE Donning

  • Verify that the chemical fume hood is operational and the face velocity monitor reads between 80 and 100 fpm.

  • Don a flame-resistant, impervious lab coat.

  • Equip tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[3]. Standard safety glasses are insufficient due to the risk of fine dust bypassing the lenses.

  • Inspect and don standard EN 374-compliant nitrile gloves. Self-Validation: Inflate the gloves slightly with air and roll the cuff to ensure no micro-tears are present before use.

Step 2: Compound Weighing and Transfer

  • Place an anti-static weighing boat on the analytical balance strictly inside the fume hood. Static electricity can cause the fine powder of nitrobenzofurans to disperse erratically.

  • Open the chemical container slowly to prevent a sudden rush of air from aerosolizing the powder.

  • Use a non-sparking, grounded micro-spatula to transfer the desired mass.

  • Immediately seal the source container upon completing the transfer. Do not leave the container open during the subsequent reaction setup.

Step 3: Post-Transfer Decontamination

  • Wipe down the balance and the immediate fume hood surface with a damp paper towel (using water or a mild solvent like ethanol) to capture any invisible micro-dust.

  • Dispose of the contaminated paper towel in a designated solid hazardous waste container.

Spill Response and Chemical Disposal Plan

In the event of a spill, standard sweeping will aerosolize the toxic dust. The following containment protocol must be executed immediately.

Step 1: Immediate Containment

  • Evacuate non-essential personnel from the immediate vicinity[3].

  • If the spill occurs outside the fume hood, immediately don an N95/P3 respirator to prevent inhalation of suspended particulates[4].

Step 2: Wet-Absorb Cleanup

  • Do not dry sweep. Lightly mist the spilled powder with water or a compatible inert solvent to suppress dust formation.

  • Absorb the dampened material using inert absorbent pads or damp paper towels.

  • Use a non-sparking tool to scoop the absorbed material into a sealable, chemically resistant waste container.

Step 3: Waste Segregation & Disposal

  • Label the container clearly as "Hazardous Solid Waste: Nitroaromatic Heterocycle (Toxic/Irritant)".

  • Never flush ethyl 7-nitrobenzofuran-2-carboxylate down the drain, as it poses long-term chronic hazards to aquatic environments[3].

  • Transfer the sealed container to your institution's approved hazardous waste disposal plant for high-temperature incineration[4].

Operational Workflow Visualization

G Start Storage (Cool, Dark, Dry) PPE Don PPE (EN 374 Gloves, EN 166 Goggles) Start->PPE Hood Fume Hood Handling (Weighing & Transfer) PPE->Hood Reaction Chemical Synthesis (e.g., Cyclization) Hood->Reaction Spill Spill Response (Wet-Absorb Containment) Hood->Spill If spilled Waste Waste Segregation (Solid Hazardous Waste) Reaction->Waste Spill->Waste Decon Decontamination (Wash & Inspect) Waste->Decon

Figure 1: Standard operational workflow and safety protocol for handling nitrobenzofuran derivatives.

References

  • NextSDS. Ethyl 7-nitrobenzofuran-2-carboxylate — Chemical Substance Information. Retrieved from:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 7-nitrobenzofuran-2-carboxylate
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ethyl 7-nitrobenzofuran-2-carboxylate
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